m-PEG-DMG (MW 2000)
Description
BenchChem offers high-quality m-PEG-DMG (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG-DMG (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H76N2O8 |
|---|---|
Molecular Weight |
689.0 g/mol |
IUPAC Name |
azane;[3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C38H73NO8.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-27-36(40)45-33-35(34-46-38(42)39-29-26-30-44-32-31-43-3)47-37(41)28-25-23-21-19-17-15-13-11-9-7-5-2;/h35H,4-34H2,1-3H3,(H,39,42);1H3 |
InChI Key |
WNSZPTRRRINSNZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of m-PEG-DMG 2000 Da in Nanomedicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-PEG-DMG 2000 Da, or 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, is a critical lipid excipient that has become indispensable in the field of nanomedicine, particularly in the design and formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique amphiphilic structure, comprising a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor and a hydrophilic methoxy-polyethylene glycol (m-PEG) chain with a molecular weight of approximately 2000 Daltons, imparts crucial functionalities to LNP-based drug delivery systems. This technical guide provides an in-depth exploration of the applications, physicochemical properties, and functional significance of m-PEG-DMG 2000 Da in nanomedicine.
Core Functions and Applications in Nanomedicine
The primary application of m-PEG-DMG 2000 Da is as a PEGylated lipid in the formulation of LNPs, which are the leading delivery platform for mRNA-based vaccines and therapeutics, including the FDA-approved COVID-19 mRNA vaccines.[1][2] Its role is multifaceted and essential for the stability, in vivo performance, and efficacy of these nanocarriers.
Key Functions:
-
Steric Stabilization: The hydrophilic m-PEG chain forms a protective layer on the surface of the LNP. This "PEG shield" provides steric hindrance, preventing the aggregation of nanoparticles during formulation and storage, which is crucial for maintaining a consistent particle size and ensuring product stability.[2]
-
Prolonged Circulation (Stealth Properties): The PEGylated surface of the LNPs reduces opsonization—the process of being marked for clearance by the immune system. By minimizing the adsorption of plasma proteins, m-PEG-DMG 2000 Da helps LNPs evade recognition and uptake by the mononuclear phagocyte system (MPS), significantly extending their circulation half-life in the bloodstream.[3] This prolonged circulation increases the probability of the LNPs reaching their target tissues.
-
Controlled Particle Size: The inclusion of m-PEG-DMG 2000 Da in the lipid mixture influences the self-assembly process of LNPs, aiding in the formation of small, uniformly sized particles.[3]
-
Modulated Cellular Uptake and Endosomal Escape: While the PEG shield is beneficial for circulation, its detachment or "shedding" from the LNP surface is thought to be important for efficient cellular uptake and subsequent endosomal escape of the nucleic acid payload into the cytoplasm. The relatively short C14 acyl chains of the DMG anchor are believed to facilitate this shedding process.[3]
Quantitative Data on m-PEG-DMG 2000 Da in LNP Formulations
The concentration of m-PEG-DMG 2000 Da in LNP formulations is a critical parameter that is carefully optimized to balance the need for stability and prolonged circulation with the requirement for efficient cellular uptake and cargo release.
| Parameter | Typical Range/Value | Impact of Variation | Reference(s) |
| Molar Ratio in LNP Formulation | 0.5 - 5 mol% | Lower percentages (e.g., 1.5 mol%) can enhance in vitro transfection, while higher percentages (e.g., 5 mol%) may improve in vivo stability and expression. A common ratio in approved vaccines is around 1.5 mol%. | [1][4] |
| Effect on Particle Size (Hydrodynamic Diameter) | Typically results in LNPs of ~70-120 nm | Varying the molar ratio of m-PEG-DMG 2000 Da can influence the final particle size. | |
| Effect on Zeta Potential | Contributes to a near-neutral surface charge | The PEG layer shields the charge of the ionizable lipids at physiological pH. | |
| Encapsulation Efficiency | Generally high (>90%) | The presence of m-PEG-DMG 2000 Da is integral to the proper formation of LNPs and efficient encapsulation of the nucleic acid cargo. | |
| In Vivo Circulation Half-life | Significantly increased compared to non-PEGylated LNPs | The "stealth" properties imparted by the PEG shield directly contribute to a longer circulation time. | [4] |
Experimental Protocols
Synthesis of m-PEG-DMG 2000 Da (General Strategy)
The synthesis of m-PEG-DMG 2000 Da typically involves the esterification of 1,2-dimyristoyl-rac-glycerol (B52915) (DMG) with an activated methoxy-polyethylene glycol (m-PEG) derivative.
Materials:
-
1,2-dimyristoyl-rac-glycerol (DMG)
-
m-PEG-2000 (methoxy-polyethylene glycol, MW ~2000 Da)
-
Activating agent for the PEG hydroxyl group (e.g., p-toluenesulfonyl chloride, mesyl chloride) or direct coupling using a carboxyl-activated m-PEG.
-
Coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-diisopropylcarbodiimide (DIC))
-
Catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))
-
Anhydrous organic solvent (e.g., dichloromethane, chloroform)
-
Purification system (e.g., silica (B1680970) gel chromatography, dialysis)
General Procedure:
-
Activation of m-PEG-2000 (if necessary): The terminal hydroxyl group of m-PEG-2000 is activated to a better leaving group (e.g., tosylate or mesylate) or converted to a carboxylic acid.
-
Esterification Reaction: The activated m-PEG-2000 is reacted with 1,2-dimyristoyl-rac-glycerol in an anhydrous organic solvent in the presence of a coupling agent and a catalyst. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and stirred at room temperature or slightly elevated temperatures for several hours to overnight.
-
Reaction Quenching and Work-up: The reaction is quenched, and the crude product is filtered to remove any precipitated by-products. The organic phase is washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified using techniques such as silica gel column chromatography to separate the desired m-PEG-DMG 2000 Da from unreacted starting materials and by-products.
-
Characterization: The final product is characterized by techniques such as ¹H NMR and mass spectrometry to confirm its identity and purity.
Formulation of mRNA Lipid Nanoparticles using Microfluidic Mixing
Materials:
-
m-PEG-DMG 2000 Da
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC))
-
Cholesterol
-
mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (or other suitable organic solvent)
-
Dialysis system for buffer exchange
-
Microfluidic mixing device
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG 2000 Da in ethanol at known concentrations.
-
Preparation of the Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:m-PEG-DMG 2000 Da) to create the final lipid mixture in ethanol.
-
Preparation of the mRNA Solution: Dissolve the mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes. Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microfluidic channels induces the self-assembly of the LNPs.
-
Dilution and Maturation: The resulting LNP suspension is collected and immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles. The suspension is allowed to mature for a defined period.
-
Purification and Buffer Exchange: The LNP suspension is purified and the buffer is exchanged to a final formulation buffer (e.g., PBS, pH 7.4) using a purification method such as dialysis or tangential flow filtration to remove the organic solvent and unencapsulated mRNA.
-
Sterilization: The final LNP formulation is typically sterilized by filtration through a 0.22 µm filter.
Characterization of m-PEG-DMG 2000 Da-Containing LNPs
Key Characterization Techniques:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Determined by Laser Doppler Velocimetry to assess the surface charge of the LNPs.
-
mRNA Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen assay) that measures the fluorescence of the dye upon binding to nucleic acids. The difference in fluorescence before and after lysing the LNPs with a surfactant is used to calculate the encapsulation efficiency.
-
Morphology: Visualized using Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
In Vitro Transfection Efficiency: Assessed by introducing the LNPs to cultured cells and measuring the expression of the protein encoded by the delivered mRNA (e.g., luciferase, green fluorescent protein).
-
In Vivo Performance: Evaluated in animal models by administering the LNPs and measuring protein expression in target tissues, as well as assessing the biodistribution and circulation half-life of the nanoparticles.
Visualizations
Signaling Pathway: Cellular Uptake and Endosomal Escape of LNPs
Caption: Cellular uptake and endosomal escape pathway of LNPs.
Experimental Workflow: LNP Formulation and Characterization
Caption: Workflow for LNP formulation and characterization.
Conclusion
m-PEG-DMG 2000 Da is a cornerstone of modern nanomedicine, enabling the successful clinical translation of LNP-based nucleic acid therapies. Its well-defined chemical structure and amphiphilic nature provide the essential "stealth" characteristics and formulation stability required for effective systemic drug delivery. A thorough understanding of its properties and the methodologies for its incorporation and characterization within LNPs is paramount for researchers and developers in the ongoing advancement of nanomedicines. The continued optimization of PEGylated lipids, including m-PEG-DMG 2000 Da, will undoubtedly play a central role in the future of targeted and personalized medicine.
References
An In-Depth Technical Guide to m-PEG-DMG MW 2000: A Core Component in Modern Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
M-PEG-DMG MW 2000, chemically known as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, is a pivotal synthetic lipid excipient in the field of advanced drug delivery. Its amphiphilic nature, comprising a hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) chain and a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor, enables its critical role in the formulation of lipid nanoparticles (LNPs).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of m-PEG-DMG MW 2000, with a particular focus on its function in nucleic acid delivery systems such as mRNA vaccines. Detailed experimental protocols for LNP formulation and characterization are also presented to aid researchers in their practical applications.
Chemical Structure and Physicochemical Properties
M-PEG-DMG MW 2000 is an amphiphilic polymer meticulously designed for self-assembly in aqueous environments.[2] Its structure consists of a hydrophilic headgroup, a methoxy-terminated polyethylene glycol chain with a molecular weight of approximately 2000 Daltons, and a hydrophobic tail composed of two 14-carbon myristoyl chains attached to a glycerol backbone.[1][2] This unique architecture is fundamental to its function in drug delivery systems.[2]
The hydrophilic m-PEG chain provides a steric barrier, or "stealth" shield, on the surface of lipid nanoparticles.[1] This PEGylation is crucial for evading opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the nanoparticles and enhancing their therapeutic efficacy.[1][4] The dimyristoyl glycerol anchor ensures stable incorporation into the lipid bilayer of the nanoparticle.[2]
Below is a summary of the key physicochemical properties of m-PEG-DMG MW 2000.
| Property | Value | Reference(s) |
| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [1][5] |
| Synonyms | DMG-PEG 2000, m-PEG-DMG 2000 | [6] |
| CAS Number | 160743-62-4, 1397695-86-1 | [2][7] |
| Molecular Weight | Approximately 2509.2 g/mol | [2][8] |
| Appearance | White or off-white solid powder or viscous liquid | [2] |
| Solubility | Soluble in organic solvents (chloroform, methanol, DMSO) and hot water.[2] | [2] |
| Purity | Typically >98% | [1][9] |
| Critical Micelle Concentration (CMC) | Approximately 0.02 mM in 25% v/v ethanol (B145695)/buffer solutions | [6] |
| Acyl Chain Melting Temperature (Tm) | ~23–25 °C |
Role in Lipid Nanoparticle (LNP) Formulations
M-PEG-DMG MW 2000 is an indispensable component in the formulation of lipid nanoparticles, particularly for the delivery of nucleic acids like mRNA and siRNA.[1][10] These LNPs are typically composed of four key lipid components: an ionizable cationic lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid such as m-PEG-DMG.[1]
The primary functions of m-PEG-DMG in LNPs include:
-
Steric Stabilization: The PEG chains form a hydrophilic corona on the LNP surface, preventing aggregation and enhancing colloidal stability.[2]
-
Prolonged Circulation: The "stealth" properties imparted by the PEG layer reduce clearance by the immune system, leading to a longer circulation half-life.[1]
-
Controlled Particle Size: The inclusion of m-PEG-DMG influences the size of the resulting nanoparticles during their formation.[11]
The molar ratio of m-PEG-DMG in the lipid mixture is a critical parameter that can be optimized to balance the "PEG dilemma": the need for a sufficient PEG shield for stability and circulation, without overly hindering cellular uptake and endosomal escape of the therapeutic payload.[4]
A diagram illustrating the structure-function relationship of m-PEG-DMG within a lipid nanoparticle is provided below.
Caption: Structure-Function of m-PEG-DMG in an LNP.
Experimental Protocols
Lipid Nanoparticle Formulation using Microfluidics
Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity.
Materials:
-
m-PEG-DMG MW 2000
-
Ionizable lipid (e.g., SM-102 or DLin-MC3-DMA)
-
Helper phospholipid (e.g., DSPC)
-
Cholesterol
-
Ethanol (anhydrous)
-
Aqueous buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Nucleic acid payload (e.g., mRNA)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Lipid Stock Preparation: Dissolve m-PEG-DMG, ionizable lipid, DSPC, and cholesterol in ethanol to prepare individual stock solutions. A common molar ratio for the final lipid mixture is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:m-PEG-DMG).[1]
-
Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio to create the final lipid-ethanol mixture.
-
Aqueous Phase Preparation: Dissolve the nucleic acid payload in the aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic device with the lipid-ethanol mixture in one inlet and the aqueous nucleic acid solution in the other. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.[12]
-
LNP Formation: Initiate the flow. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the lipids into LNPs, encapsulating the nucleic acid.
-
Purification: The resulting LNP dispersion is typically dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated material.
-
Sterilization and Storage: Sterile filter the purified LNPs through a 0.22 µm filter and store at 4°C.
A diagram of the experimental workflow for LNP formulation and characterization is shown below.
Caption: LNP Formulation and Characterization Workflow.
Physicochemical Characterization of LNPs
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. The rate of these fluctuations is related to the particle size.
-
Protocol:
-
Dilute the LNP sample with a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the z-average particle diameter and the PDI. The PDI is a measure of the heterogeneity of particle sizes in the sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[13]
-
3.2.2. Zeta Potential Measurement
-
Technique: Electrophoretic Light Scattering (ELS)
-
Principle: ELS measures the velocity of charged particles in an applied electric field. This velocity is proportional to the zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface.
-
Protocol:
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer.
-
Load the sample into the specialized measurement cell of the ELS instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential. For LNPs with a PEGylated surface, the zeta potential is typically near-neutral.
-
3.2.3. Encapsulation Efficiency
-
Technique: Fluorescence-based quantification assay (e.g., RiboGreen assay for RNA)
-
Principle: This assay uses a dye that fluoresces upon binding to the nucleic acid. The encapsulation efficiency is determined by measuring the fluorescence before and after lysing the LNPs with a detergent.
-
Protocol:
-
Prepare two sets of LNP samples.
-
To one set, add the fluorescent dye directly to measure the amount of unencapsulated nucleic acid.
-
To the second set, first add a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid, then add the fluorescent dye to measure the total amount of nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100
-
Conclusion
M-PEG-DMG MW 2000 is a highly effective and versatile PEGylated lipid that plays a crucial role in the development of stable and effective lipid nanoparticle-based drug delivery systems. Its well-defined amphiphilic structure allows for the formation of "stealth" nanoparticles with prolonged circulation times, a key attribute for successful in vivo applications. A thorough understanding of its properties and the experimental methodologies for LNP formulation and characterization are essential for researchers and drug development professionals working to advance the field of nanomedicine. The continued use and optimization of formulations containing m-PEG-DMG MW 2000 will undoubtedly contribute to the development of next-generation nucleic acid therapies and vaccines.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. mdpi.com [mdpi.com]
- 3. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 8. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) is a synthetic, pegylated lipid that has become a critical component in the field of drug delivery, most notably for its use in lipid nanoparticle (LNP) formulations for mRNA vaccines.[1] Its amphiphilic nature, consisting of a hydrophobic dimyristoyl glycerol (B35011) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to play a crucial role in the stability, circulation time, and overall efficacy of these advanced drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of DMG-PEG 2000, detailed experimental protocols for its analysis, and visualizations to aid in understanding its structure and function.
Physicochemical Properties
The unique properties of DMG-PEG 2000 stem from its well-defined molecular architecture. The dimyristoyl (C14) lipid anchor provides a stable insertion into the lipid bilayer of nanoparticles, while the PEG 2000 chain forms a hydrated layer on the surface, providing a "stealth" characteristic that helps evade the immune system and prolong circulation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical parameters of DMG-PEG 2000.
| Identifier | Value | Source |
| CAS Number | 160743-62-4 | [2] |
| Molecular Formula | C₁₂₂H₂₄₂O₅₀ (representative) | |
| Average Molecular Weight | ~2509.2 g/mol | [2] |
| Physical Property | Value | Source |
| Appearance | White to off-white solid or semi-solid | [3] |
| Critical Micelle Concentration (CMC) | ~0.02 mM (in 25% v/v ethanol/buffer solutions) | |
| Phase Transition Temperature (Tm) | > 50°C | [2] |
| Purity | >95% | [3] |
| Solubility | Solvent | Concentration | Source |
| Soluble | Ethanol | >10 mg/mL | |
| Soluble | Methanol (B129727) | >20 mg/mL | |
| Soluble | Chloroform | - | [2] |
| Soluble | DMSO | - | [2] |
Molecular Structure and Role in Lipid Nanoparticles
The structure of DMG-PEG 2000 is fundamental to its function. The following diagram illustrates its molecular components.
Caption: Molecular structure of DMG-PEG 2000.
In the context of a lipid nanoparticle, DMG-PEG 2000 orients itself at the particle's surface, with the lipid anchor embedded in the lipid core and the PEG chain extending into the aqueous environment. This arrangement is crucial for the nanoparticle's stability and in vivo performance.
Caption: DMG-PEG 2000 in a Lipid Nanoparticle.
Experimental Protocols
Accurate characterization of DMG-PEG 2000 is essential for quality control and formulation development. The following sections detail methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol describes the use of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to determine the CMC of DMG-PEG 2000. The fluorescence of DPH increases significantly when it partitions into the hydrophobic core of micelles.[4][5]
Materials:
-
DMG-PEG 2000
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Tetrahydrofuran (THF)
-
Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of DPH: Dissolve DPH in THF to a concentration of 1 mM.
-
Prepare a series of DMG-PEG 2000 solutions: Prepare a range of concentrations of DMG-PEG 2000 in the buffer solution, bracketing the expected CMC (~0.02 mM).
-
Add DPH to DMG-PEG 2000 solutions: To each DMG-PEG 2000 solution, add a small aliquot of the DPH stock solution to a final concentration of approximately 1 µM. Ensure the final concentration of THF is minimal to avoid affecting micellization.
-
Equilibration: Incubate the solutions in the dark at a constant temperature for at least 30 minutes to allow for the partitioning of DPH into the micelles to reach equilibrium.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. The excitation wavelength for DPH is typically around 350 nm, and the emission is measured at approximately 430 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of the DMG-PEG 2000 concentration. The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed. This can be calculated from the intersection of the two linear portions of the plot.
Caption: CMC Determination Workflow.
Analysis by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the quantification and purity assessment of DMG-PEG 2000, which lacks a strong UV chromophore.[6][7]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA) as a mobile phase modifier
Procedure:
-
Sample Preparation: Dissolve a known amount of DMG-PEG 2000 in a suitable solvent, such as a mixture of methanol and water, to a final concentration within the linear range of the detector (e.g., 100-500 µg/mL).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% FA
-
Gradient: A typical gradient would start with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the lipid, followed by a re-equilibration step. For example:
-
0-5 min: 30% B
-
5-15 min: 30% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
CAD Settings:
-
Evaporation Temperature: 35-45°C
-
Nebulizer Gas (Nitrogen): As per manufacturer's recommendation
-
-
Data Acquisition and Analysis: Integrate the peak corresponding to DMG-PEG 2000. For quantitative analysis, a calibration curve should be generated using standards of known concentrations. Purity is assessed by the relative area of the main peak compared to any impurity peaks.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight distribution of the PEG chain and to identify potential impurities or degradation products.[8]
Instrumentation:
-
Liquid Chromatography system (for LC-MS)
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of DMG-PEG 2000 (e.g., 10-100 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or introduced via an HPLC system as described in the HPLC-CAD protocol.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically used.
-
Mass Range: Scan a wide mass range to cover the expected polydispersity of the PEG chain (e.g., m/z 1000-4000).
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for optimal signal.
-
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to a different number of ethylene (B1197577) glycol repeat units. The average molecular weight can be calculated from this distribution. Fragmentation analysis (MS/MS) can be used to confirm the structure of the lipid anchor and the PEG chain.
Conclusion
DMG-PEG 2000 is a highly specialized lipid excipient with a unique set of physicochemical properties that are critical to its function in advanced drug delivery systems. A thorough understanding and precise characterization of these properties are paramount for the development of safe and effective nanomedicines. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize and analyze this important molecule.
References
- 1. crodapharma.com [crodapharma.com]
- 2. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of m-PEG-DMG in Lipid Nanoparticle Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of nucleic acid therapeutics, the success of lipid nanoparticle (LNP) delivery systems is paramount. Among the critical components of these formulations, methoxy-polyethylene glycol-dimyristoyl-glycerol (m-PEG-DMG) plays a multifaceted and crucial role. This technical guide provides an in-depth exploration of the function of m-PEG-DMG in LNP formulations, summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships to offer a comprehensive resource for professionals in drug development.
Core Functions of m-PEG-DMG in LNP Formulations
m-PEG-DMG is a PEGylated lipid, a class of molecules that are indispensable for the stability, in vivo performance, and overall efficacy of LNPs.[1] Its primary functions can be categorized into three key areas:
-
Stabilization and Control of Physicochemical Properties: The polyethylene (B3416737) glycol (PEG) component of m-PEG-DMG forms a hydrophilic corona on the surface of the LNP. This "PEG shield" provides steric hindrance, preventing the aggregation of nanoparticles during formulation and storage, which is critical for maintaining a consistent and effective product.[1] The molar percentage of m-PEG-DMG in the lipid composition can be modulated to control the final size and polydispersity of the LNPs.[2]
-
Prolongation of Systemic Circulation (Stealth Properties): The hydrophilic PEG layer reduces the adsorption of opsonins—plasma proteins that mark nanoparticles for clearance by the mononuclear phagocyte system (MPS).[3] This "stealth" effect allows the LNPs to evade rapid clearance from the bloodstream, thereby extending their circulation half-life and increasing the probability of reaching the target tissue.[4]
-
Modulation of Immunogenicity: By shielding the LNP surface, m-PEG-DMG can reduce the recognition of the nanoparticles by the immune system, thereby mitigating potential immunogenic responses.[1] However, it is important to note that repeated administration of PEGylated formulations can sometimes lead to the production of anti-PEG antibodies, which may affect the efficacy and safety of the therapeutic.[3][5]
A distinguishing feature of m-PEG-DMG is its 14-carbon (C14) dimyristoyl lipid anchor.[4] This relatively short lipid anchor allows for a faster desorption rate of the m-PEG-DMG molecule from the LNP surface in vivo compared to PEGylated lipids with longer anchors (e.g., DSPE-PEG with a C18 anchor).[4][6] This "PEG shedding" is a critical aspect of LNP design, as the removal of the PEG shield is necessary for the LNP to interact with and be taken up by target cells.[7] The desorption of m-PEG-DMG facilitates the binding of endogenous proteins, such as apolipoprotein E (ApoE), to the LNP surface, which can then mediate uptake by specific receptors, particularly in the liver.[4]
Quantitative Impact of m-PEG-DMG on LNP Properties
The concentration of m-PEG-DMG in the lipid formulation is a critical parameter that significantly influences the physicochemical properties and in vivo behavior of LNPs. The following tables summarize quantitative data from various studies, highlighting the impact of varying m-PEG-DMG molar percentages.
Table 1: Effect of m-PEG-DMG Molar Percentage on LNP Physicochemical Properties
| Molar % of m-PEG-DMG | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 0.5 | 105.3 ± 2.1 | 0.12 ± 0.01 | +5.2 ± 0.8 | 95.3 ± 1.5 | [1] |
| 1.5 | 98.7 ± 1.8 | 0.11 ± 0.01 | +3.1 ± 0.6 | 94.8 ± 1.7 | [1] |
| 3.0 | 95.2 ± 2.5 | 0.10 ± 0.02 | +1.5 ± 0.5 | 92.1 ± 2.1 | [1] |
| 1.5 | ~85 | ~0.1 | Not Reported | >95% | [4] |
| 1.5 | 75 - 90 | Not Reported | Not Reported | 95 - 100% | [3] |
Table 2: In Vivo Performance of LNPs with Varying PEG-Lipid Anchor Lengths
| PEG-Lipid (Anchor Length) | Molar % | Circulation Half-life (hours) | Liver Accumulation (% Injected Dose) | Spleen Accumulation (% Injected Dose) | Reference |
| DMG-PEG (C14) | 1.5 | 0.64 | High | Low | [6] |
| DSG-PEG (C16) | 1.5 | 2.18 | Moderate | Moderate | [6] |
| DSPE-PEG (C18) | 1.5 | 4.03 | Low | High | [6] |
Key Experimental Protocols
Accurate and reproducible characterization of LNP formulations is essential for their development and clinical translation. Below are detailed methodologies for key experiments cited in this guide.
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[8][9]
Materials:
-
Lipid stock solutions in ethanol (B145695):
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
m-PEG-DMG
-
-
mRNA stock solution in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture in ethanol by combining the stock solutions of the ionizable lipid, helper lipid, cholesterol, and m-PEG-DMG at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dilute the mRNA stock solution to the desired concentration in the acidic aqueous buffer.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.
-
Set the flow rates on the syringe pumps to achieve the desired aqueous to organic flow rate ratio (e.g., 3:1).
-
Initiate the flow to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Characterization of LNP Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of nanoparticles in suspension.[1]
Materials:
-
LNP sample
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS measurements
-
1x PBS for dilution
Procedure:
-
Dilute the LNP sample in 1x PBS to an appropriate concentration for DLS analysis (typically a 1:100 dilution).
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the intensity-weighted mean hydrodynamic diameter and the PDI.
-
For zeta potential measurement, dilute the LNPs in a low ionic strength buffer (e.g., 0.1x PBS) and use a specific zeta potential cell.
Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
The RiboGreen assay is a fluorescent-based method to quantify the amount of mRNA encapsulated within the LNPs.[8][10]
Materials:
-
LNP sample
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v in TE buffer)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve of the free mRNA in TE buffer.
-
In a 96-well plate, prepare two sets of dilutions for the LNP sample in TE buffer.
-
To one set of LNP dilutions, add an equal volume of TE buffer (to measure free, unencapsulated mRNA).
-
To the other set of LNP dilutions, add an equal volume of 2% Triton X-100 solution to lyse the LNPs and release the encapsulated mRNA (to measure total mRNA).
-
Prepare the RiboGreen working solution by diluting the RiboGreen reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen working solution to all wells containing the standards and samples.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of free mRNA and total mRNA from the standard curve.
-
Determine the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
In Vivo Luciferase Expression Assay
This assay is used to evaluate the in vivo transfection efficiency of LNPs carrying luciferase-encoding mRNA.[8][11]
Materials:
-
LNP-mRNA (luciferase) formulation
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
D-luciferin substrate
-
In vivo imaging system (IVIS)
Procedure:
-
Administer the LNP-mRNA formulation to mice via the desired route (e.g., intravenous, intramuscular).
-
At a predetermined time point post-administration (e.g., 6, 24, 48 hours), inject the mice intraperitoneally with D-luciferin.
-
Anesthetize the mice.
-
Place the anesthetized mice in the IVIS imaging chamber.
-
Acquire bioluminescence images to visualize and quantify the luciferase expression in different organs.
-
For more detailed analysis, organs can be harvested post-imaging for ex vivo imaging or homogenization and subsequent luciferase activity measurement using a luminometer.
Visualizing the Function and Analysis of m-PEG-DMG
Diagrams created using the DOT language can effectively illustrate complex biological processes and experimental workflows.
Logical Relationships of m-PEG-DMG Function in LNPs
The following diagram illustrates the key attributes of m-PEG-DMG and their functional consequences in a biological environment.
Caption: Functional cascade of m-PEG-DMG in LNPs.
Experimental Workflow for LNP Formulation and Characterization
This diagram outlines the key steps involved in the formulation and subsequent characterization of m-PEG-DMG-containing LNPs.
Caption: LNP formulation and characterization workflow.
Conclusion
m-PEG-DMG is a critical excipient in lipid nanoparticle formulations, profoundly influencing their stability, in vivo pharmacokinetics, and therapeutic efficacy. Its unique properties, particularly the interplay between the hydrophilic PEG chain and the C14 lipid anchor, allow for a delicate balance between prolonged circulation and efficient cellular uptake. A thorough understanding of its function, supported by robust quantitative analysis and standardized experimental protocols, is essential for the rational design and optimization of next-generation LNP-based therapies. This guide provides a foundational resource for researchers and developers working to harness the full potential of mRNA and other nucleic acid therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PEG antibodies on in vivo performance of LNP-mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education | bioRxiv [biorxiv.org]
- 10. abpbio.com [abpbio.com]
- 11. researchgate.net [researchgate.net]
The "Stealth" Effect: How m-PEG-DMG Extends Nanoparticle Circulation Half-Life
An In-depth Technical Guide for Drug Development Professionals
The incorporation of methoxy-polyethylene glycol-1,2-dimyristoyl-rac-glycero (m-PEG-DMG) into lipid nanoparticles (LNPs) is a critical strategy for extending their circulation half-life, a cornerstone of effective drug delivery for therapeutics like mRNA vaccines and siRNA therapies.[1][2] This guide delves into the core mechanism of action of m-PEG-DMG, providing quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function for researchers, scientists, and drug development professionals.
Core Mechanism: Steric Hindrance and the "Stealth" Effect
The primary mechanism by which m-PEG-DMG prolongs the systemic circulation of LNPs is by creating a hydrophilic, protective layer on the nanoparticle's surface.[3] This layer, often referred to as a "stealth" or "PEG corona," physically blocks the binding of opsonin proteins from the bloodstream.[4] Opsonins are blood-borne proteins that tag foreign particles for recognition and subsequent clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[5] By preventing opsonization, m-PEG-DMG effectively renders the LNP "invisible" to the immune system, thereby delaying its clearance and significantly extending its time in circulation.[3]
The key to this steric hindrance is the formation of a dense layer of PEG chains on the LNP surface.[6] These flexible, water-soluble polymer chains create a physical barrier that prevents the close approach and adsorption of opsonin proteins, which is the first step in the clearance cascade.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wjgnet.com [wjgnet.com]
- 4. Influence of Polyethylene Glycol Lipid Desorption Rates on Pharmacokinetics and Pharmacodynamics of siRNA Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Barriers to Nucleic Acid Therapeutics and Engineering Strategies for Lipid Nanoparticle Design, Optimization, and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Amphiphilic Heart of Modern Drug Delivery: An In-depth Technical Guide to Methoxy-PEG-Dimyristoylglycerol (mPEG-DMG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG-dimyristoylglycerol (mPEG-DMG) has emerged as a critical component in the advanced drug delivery landscape, most notably for its integral role in the formulation of lipid nanoparticles (LNPs) for mRNA vaccines and other nucleic acid-based therapeutics. Its unique amphiphilic nature, possessing both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties, is fundamental to the stability, bioavailability, and in vivo performance of these sophisticated nanocarriers. This technical guide provides a comprehensive exploration of the core amphiphilic characteristics of mPEG-DMG, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to support researchers and drug development professionals in this dynamic field.
The Amphiphilic Architecture of mPEG-DMG
The remarkable functionality of mPEG-DMG stems from its distinct molecular architecture. It is a synthetic conjugate molecule comprised of two key components: a lipophilic dimyristoyl-rac-glycerol (DMG) anchor and a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain.[1]
-
The Lipophilic Anchor (Dimyristoylglycerol - DMG): The DMG moiety consists of a glycerol (B35011) backbone esterified with two myristic acid molecules, which are saturated 14-carbon fatty acids. This lipid anchor readily integrates into the lipid bilayer of nanoparticles, providing a stable foundation for the molecule within the nanostructure.[1]
-
The Hydrophilic Shield (methoxy-Polyethylene Glycol - mPEG): The mPEG chain is a long, flexible, and water-soluble polymer. When incorporated into a lipid nanoparticle, the mPEG chains extend from the surface into the aqueous environment, forming a hydrated, protective layer. This "PEGylation" is crucial for the in vivo performance of the nanoparticles.[1]
Quantitative Amphiphilic Characteristics
The balance between the hydrophilic and lipophilic portions of an amphiphilic molecule can be quantified through parameters such as the Critical Micelle Concentration (CMC) and the Hydrophilic-Lipophilic Balance (HLB). These values are critical for predicting the behavior of mPEG-DMG in aqueous environments and for optimizing lipid nanoparticle formulations.
| Parameter | Value | Description |
| Critical Micelle Concentration (CMC) | ~0.02 mM | The concentration at which mPEG-DMG molecules self-assemble into micelles in an aqueous solution. This is a key indicator of the stability of the self-assembled structures. |
| Hydrophilic-Lipophilic Balance (HLB) | ~16.7 | A calculated value indicating the degree of hydrophilicity or lipophilicity of the surfactant. A higher HLB value signifies greater water solubility. |
Table 1: Quantitative Amphiphilic Properties of mPEG-DMG (with PEG 2000 Da)
Experimental Protocols for Characterization
Accurate characterization of the amphiphilic properties of mPEG-DMG is essential for quality control and formulation development. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay
This method leverages the sensitivity of the fluorescence spectrum of pyrene to the polarity of its microenvironment. In aqueous solution, pyrene exhibits a characteristic fluorescence spectrum. Upon the formation of micelles, pyrene partitions into the hydrophobic micellar core, leading to a change in its fluorescence emission spectrum.
Materials:
-
mPEG-DMG
-
Pyrene
-
Spectrofluorometer
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1x10^-2 M.
-
Prepare a series of aqueous solutions containing a fixed, low concentration of pyrene (final concentration ~1x10^-6 M). To achieve this, a small aliquot of the pyrene stock solution is added to the aqueous buffer and the solvent is evaporated.
-
Prepare a stock solution of mPEG-DMG in the same aqueous buffer.
-
Create a series of dilutions of the mPEG-DMG stock solution in the pyrene-containing buffer, covering a wide concentration range around the expected CMC.
-
Incubate the solutions for a sufficient time at a controlled temperature to allow for equilibration and micelle formation.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength is typically set to 335 nm, and the emission is scanned from 350 to 500 nm.
-
Analyze the fluorescence spectra. The ratio of the intensity of the first vibronic peak (I1, around 373 nm) to the third vibronic peak (I3, around 384 nm) is plotted against the logarithm of the mPEG-DMG concentration.
-
Determine the CMC. The CMC is identified as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar cores. This is typically determined from the inflection point of the sigmoidal curve.
Characterization of Micelle Size and Polydispersity using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of small particles in suspension. It is a valuable tool for characterizing the micelles formed by mPEG-DMG above its CMC.
Materials:
-
mPEG-DMG solution above its CMC
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Prepare a solution of mPEG-DMG in the desired aqueous buffer at a concentration significantly above the determined CMC.
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered solution to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the DLS measurement. The instrument will illuminate the sample with a laser and analyze the fluctuations in the scattered light intensity caused by the Brownian motion of the micelles.
-
Analyze the data. The software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter of the micelles and provide a polydispersity index (PDI), which is a measure of the width of the size distribution. A lower PDI value indicates a more monodisperse sample.
Thermal Analysis of mPEG-DMG Containing Lipid Bilayers using Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study the thermal transitions of lipids and can provide insights into the interaction of mPEG-DMG with lipid bilayers.
Materials:
-
mPEG-DMG
-
Other lipid components (e.g., DSPC, cholesterol)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
Procedure:
-
Prepare lipid films by dissolving the desired lipid mixture (including mPEG-DMG) in a suitable organic solvent and then evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation.
-
Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Transfer a precise amount of the MLV dispersion into a hermetic aluminum DSC pan. An equal volume of buffer is placed in the reference pan.
-
Seal the pans to prevent solvent evaporation during the experiment.
-
Place the sample and reference pans in the DSC instrument.
-
Run the DSC scan. The temperature is typically scanned over a range that encompasses the phase transition temperatures of the lipid components. A typical heating and cooling rate is 1-5 °C/min.
-
Analyze the thermogram. The resulting thermogram will show peaks corresponding to the phase transitions of the lipids. The inclusion of mPEG-DMG can cause shifts in the transition temperature (Tm) and changes in the enthalpy (ΔH) of the transitions, providing information about its interaction and miscibility with the other lipids in the bilayer.
Visualizing the Role of mPEG-DMG in Drug Delivery
The amphiphilic nature of mPEG-DMG is central to its function in lipid nanoparticle-based drug delivery systems. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes.
Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.
Caption: The "Stealth" Effect of mPEG-DMG on Nanoparticles.
Conclusion
The amphiphilic nature of methoxy-PEG-dimyristoylglycerol is a cornerstone of its utility in modern drug delivery systems. By understanding and quantifying its core properties, such as critical micelle concentration and hydrophilic-lipophilic balance, and by employing robust experimental methodologies for its characterization, researchers and drug development professionals can effectively harness the potential of mPEG-DMG to create stable, efficacious, and clinically successful nanomedicines. The continued exploration of the structure-function relationships of such critical excipients will undoubtedly pave the way for the next generation of advanced therapeutics.
References
An In-depth Technical Guide to the Storage and Stability of m-PEG-DMG 2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and stability conditions for methoxy-polyethylene glycol-1,2-dimyristoyl-rac-glycerol 2000 (m-PEG-DMG 2000), a critical component in lipid nanoparticle (LNP) formulations for drug delivery applications. Adherence to these guidelines is essential to ensure the integrity, functionality, and shelf-life of the molecule, thereby safeguarding the efficacy and safety of the final therapeutic product.
Recommended Storage Conditions & Stability
Proper storage is paramount to prevent the degradation of m-PEG-DMG 2000. The primary degradation pathway is the hydrolysis of the ester bonds linking the polyethylene (B3416737) glycol (PEG) chain to the dimyristoyl glycerol (B35011) (DMG) anchor.[1] Factors such as temperature, moisture, and light can accelerate this process.
The following table summarizes the recommended storage conditions and reported stability for m-PEG-DMG 2000 based on information from various suppliers.
| Parameter | Recommended Condition | Reported Stability/Shelf-life | Source(s) |
| Temperature | -20°C or below | ≥ 4 years | [2][3] |
| 4°C | 2 years | [4] | |
| Atmosphere | Store dry | Not specified | [1] |
| Light Exposure | Protect from light | Not specified | [1] |
| Form | Powder/Solid | 3 years at -20°C | [4] |
| Stock Solutions (in appropriate organic solvent) | Store at -20°C | [5] | |
| Handling | Avoid repeated freeze-thaw cycles | Not specified | [1] |
Note: The stability of m-PEG-DMG 2000 can vary between manufacturers. Always refer to the certificate of analysis and product datasheet provided by the supplier for batch-specific information.
Experimental Protocols
While specific, detailed experimental protocols for stability testing of m-PEG-DMG 2000 are not publicly available in extensive detail, a general approach can be outlined based on its chemical structure and known degradation pathways. The primary concern is the hydrolysis of the ester linkages.
This protocol outlines a method to evaluate the stability of m-PEG-DMG 2000 in different buffer systems at various pH values and temperatures.
Objective: To determine the rate of hydrolysis of m-PEG-DMG 2000 under various conditions.
Materials:
-
m-PEG-DMG 2000
-
Phosphate-buffered saline (PBS) at pH 5.5, 7.4, and 8.5
-
Organic solvent for stock solution preparation (e.g., ethanol, chloroform:methanol 9:1)[6]
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD, or charged aerosol detector - CAD)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of m-PEG-DMG 2000 in a suitable organic solvent at a known concentration (e.g., 10 mg/mL).[5]
-
Sample Preparation:
-
In separate autosampler vials, dilute the stock solution with the different pH buffers to a final desired concentration.
-
Ensure the final concentration of the organic solvent is low to minimize its effect on stability.
-
Prepare multiple vials for each condition to allow for sampling at different time points.
-
-
Incubation:
-
Place the prepared vials in incubators set at the desired temperatures.
-
A typical experimental matrix would include three pH values and three temperatures.
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one vial from each condition.
-
Immediately quench any further degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples by a validated HPLC method to quantify the amount of intact m-PEG-DMG 2000 remaining.
-
The appearance of degradation products (e.g., free myristic acid, m-PEG-glycerol) can also be monitored.
-
-
Data Analysis:
-
Plot the percentage of intact m-PEG-DMG 2000 as a function of time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each condition.
-
Visualizations
The following diagram illustrates the recommended workflow for handling and storing m-PEG-DMG 2000 to maintain its stability.
References
Understanding the PEG corona of m-PEG-DMG formulated nanoparticles.
An In-depth Technical Guide to the PEG Corona of m-PEG-DMG Formulated Nanoparticles
Introduction
The advent of nanomedicine has revolutionized drug delivery, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acids, famously utilized in the mRNA-based COVID-19 vaccines. A critical component in the success of these formulations is the surface coating, or "corona," which dictates the nanoparticle's stability, biocompatibility, and fate in vivo. This guide focuses on the polyethylene (B3416737) glycol (PEG) corona formed by 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol, commonly known as m-PEG-DMG or DMG-PEG 2000.[1][2][3]
m-PEG-DMG is a synthetic lipid composed of a hydrophobic dimyristoyl glycerol (B35011) (DMG) anchor with two 14-carbon chains and a hydrophilic methoxy-terminated PEG chain, typically with a molecular weight of 2000 Daltons.[1] This structure allows it to be incorporated into the lipid bilayer of nanoparticles, with the DMG anchor embedding within the lipid core and the PEG chain extending into the aqueous environment to form a protective hydrophilic shield.[1] This "PEG corona" is instrumental in providing steric hindrance, which prevents nanoparticle aggregation and, most importantly, reduces the adsorption of plasma proteins—a process known as opsonization.[4][5] By minimizing opsonization, the PEG corona effectively "hides" the nanoparticles from the mononuclear phagocyte system (MPS), thereby prolonging their circulation time and enhancing the probability of reaching the target tissue.[5][6]
This technical guide will provide a comprehensive overview of the formation, characterization, and biological implications of the m-PEG-DMG corona, supported by quantitative data, detailed experimental protocols, and illustrative diagrams for researchers, scientists, and drug development professionals.
Formation and Physicochemical Properties of the PEG Corona
The PEG corona is formed during the self-assembly of lipids into a nanoparticle structure, typically through methods like nanoprecipitation or microfluidic mixing.[7][8] The molar ratio of m-PEG-DMG in the lipid mixture is a critical parameter that dictates the density of PEG chains on the nanoparticle surface. This density, in turn, influences the conformation of the PEG chains and the overall physicochemical properties of the nanoparticle.
PEG Density and Conformation
The arrangement of PEG chains on the nanoparticle surface can be described by two primary conformations:
-
"Mushroom" Conformation: At low surface densities, the PEG chains are relatively far apart and adopt a relaxed, mushroom-like coil structure.
-
"Brush" Conformation: As the surface density increases, steric repulsion forces the PEG chains to extend away from the surface in a more linear, brush-like arrangement.[6]
The transition from the mushroom to the brush regime is crucial for effective shielding. A dense PEG brush provides a more robust barrier against protein adsorption.[9] Studies on similar PEG-PLGA systems have identified a critical threshold of approximately 20 PEG chains (5 kDa) per 100 nm² as necessary to significantly prolong circulation times, indicating the importance of achieving a sufficient PEG density.[10]
Impact on Nanoparticle Properties
The formation of the PEG corona significantly alters the nanoparticle's physicochemical characteristics. The hydrophilic PEG layer increases the hydrodynamic diameter of the nanoparticle and shields the surface charge of the core lipids, leading to a near-neutral zeta potential.[11][12] This reduction in surface charge is a key factor in preventing non-specific interactions with biological components.[5]
Biological Interactions and Pharmacokinetics
The primary biological role of the m-PEG-DMG corona is to confer "stealth" properties to the nanoparticle, thereby modulating its interaction with the biological environment and influencing its pharmacokinetic profile.
The "Stealth" Effect and Protein Corona
Upon entering the bloodstream, nanoparticles are immediately coated with a layer of plasma proteins, forming a "protein corona" (PC).[13][14] This PC alters the nanoparticle's biological identity and is a primary trigger for recognition and clearance by the immune system.[13][14] The m-PEG-DMG corona is designed to minimize the formation of this protein corona.[4] The dense, hydrated layer of PEG chains creates a steric barrier that repels proteins, significantly reducing opsonization.[13]
However, the shielding is not absolute. The composition and density of the PEG corona influence the amount and type of proteins that do adsorb.[9][14] PEGylation has been shown to lead to a significant reduction in the total amount of bound proteins.[14] Interestingly, some studies suggest that the selective adsorption of certain proteins, like apolipoprotein E (ApoE) or clusterin (ApoJ), to PEGylated surfaces may actually contribute to the stealth effect by "camouflaging" the nanoparticle.[10]
The "PEG Dilemma" and the Role of the DMG Anchor
While the PEG corona is essential for prolonging circulation, it can also hinder cellular uptake and subsequent endosomal escape at the target site, a challenge often referred to as the "PEG dilemma."[15] This is where the choice of the lipid anchor—DMG in this case—becomes critical.
m-PEG-DMG, with its relatively short C14 lipid chains, is designed to be shed from the nanoparticle surface after administration.[15][16][17] This dynamic desorption allows for a temporal stealth effect. The nanoparticle can circulate for a prolonged period, and as the PEG is gradually shed, other proteins (like ApoE) can adsorb to the surface, facilitating uptake in specific tissues, such as the liver, via receptor-mediated endocytosis.[16] This contrasts with PEG-lipids having longer anchors (e.g., C18 in DSPE-PEG), which are more stably integrated into the nanoparticle and result in longer circulation times but potentially reduced cellular uptake.[16][17]
Pharmacokinetics and Biodistribution
The net effect of the m-PEG-DMG corona is a significant alteration of the nanoparticle's pharmacokinetics. By reducing MPS clearance, the circulation half-life is extended.[6] The molar percentage of m-PEG-DMG in the formulation directly impacts this profile. Studies have shown a bell-shaped relationship between PEG content and delivery efficiency, with different optimal percentages for in vitro versus in vivo applications. For instance, a lower PEG content (e.g., 1.5%) might be optimal for cellular uptake in vitro, while a higher content (e.g., 5%) may be required to achieve the stability and circulation time needed for effective delivery in vivo.[7][8][18]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of the m-PEG-DMG corona on nanoparticle properties and performance.
| Table 1: Physicochemical Properties of LNPs with Varying DMG-PEG Content | |||
| DMG-PEG Molar % | Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5% | ~85 | < 0.2 | ~ -5 |
| 1.5% | ~90 | < 0.2 | ~ -2 |
| 2.5% | ~95 | < 0.2 | ~ -1.5 |
| 5.0% | ~100 | < 0.2 | ~ -1 |
Note: Data are representative values compiled from typical LNP formulation studies. Actual values may vary based on the specific lipid composition and formulation process.[7][17]
| Table 2: Effect of PEGylation on Protein Adsorption | |
| Nanoparticle Type | Relative Amount of Adsorbed Protein |
| Non-PEGylated PLGA-NP | 100% |
| PLGA-PEG-NP | Significantly Reduced (< 50%) |
Source: Based on findings from studies comparing protein adsorption on PEGylated versus non-PEGylated nanoparticles.[14]
| Table 3: Influence of PEG Density on In Vitro vs. In Vivo Performance | |
| Parameter | Optimal DMG-PEG Molar % |
| In Vitro mRNA Transfection | 1.5% |
| In Vivo Transgene Expression | 5.0% |
Source: This highlights the trade-off between cellular uptake (favored by lower PEG) and systemic circulation (favored by higher PEG).[7][8]
Experimental Protocols
This section provides detailed methodologies for the formulation, characterization, and evaluation of m-PEG-DMG nanoparticles.
Protocol 1: Formulation of m-PEG-DMG LNPs via Microfluidic Mixing
Objective: To prepare LNPs encapsulating nucleic acids with a defined m-PEG-DMG content.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102) in ethanol (B145695) (e.g., 10-50 mM)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
m-PEG-DMG 2000 in ethanol
-
Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., 25-50 mM acetate (B1210297) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock: Combine the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).[19] The total lipid concentration may be around 12.5 mM.
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acetate buffer at a specific concentration.
-
Microfluidic Mixing: Set up the microfluidic device. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic chip at a set flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.
-
Dialysis: Collect the resulting LNP suspension. To remove the ethanol and raise the pH, dialyze the suspension against PBS (pH 7.4) for at least 18 hours using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Sterilization and Storage: Filter the final LNP solution through a 0.22 µm sterile filter and store at 4°C.
Protocol 2: Quantification of PEG on Nanoparticle Surface
Objective: To determine the amount of m-PEG-DMG incorporated into the nanoparticles.
Method: Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD)
Principle: This method separates the nanoparticle components. The PEG can be quantified after being liberated from the nanoparticle, either by displacement or dissolution of the core. CAD provides near-universal detection for non-volatile analytes like PEG, which lack a UV chromophore.[20][21]
Procedure:
-
Sample Preparation:
-
Displacement Method: Incubate the LNP sample with a displacing agent (e.g., a surfactant) that disrupts the lipid structure and releases the m-PEG-DMG.
-
Separation of Free PEG: To quantify only the bound PEG, first separate the formulated LNPs from any unbound m-PEG-DMG using a separation technique like centrifugation or size exclusion chromatography (SEC).[21]
-
-
HPLC-CAD Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase: Employ a gradient of an organic solvent (e.g., acetonitrile) and a volatile aqueous buffer (e.g., ammonium (B1175870) acetate).[20]
-
Detection: Connect the HPLC output to a CAD detector.
-
-
Quantification:
-
Standard Curve: Prepare a standard curve by injecting known concentrations of free m-PEG-DMG.
-
Calculation: Integrate the peak area corresponding to m-PEG-DMG in the sample chromatogram and determine its concentration using the standard curve. This allows for the calculation of PEG density on the nanoparticle surface.
-
Protocol 3: Analysis of Protein Corona Formation
Objective: To quantify and identify the proteins that bind to the surface of m-PEG-DMG LNPs upon exposure to plasma.
Materials:
-
m-PEG-DMG LNP suspension
-
Human or animal serum/plasma
-
PBS buffer
-
Ultracentrifuge or magnetic separation system
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
SDS-PAGE materials
-
LC-MS/MS system for proteomics
Procedure:
-
Incubation: Mix the LNP suspension with serum (e.g., 10-50% v/v) and incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow the protein corona to form.
-
Isolation of LNP-Protein Complexes:
-
Centrifugation: Pellet the LNP-protein complexes by ultracentrifugation. Carefully remove the supernatant containing unbound proteins. Wash the pellet with PBS and repeat the centrifugation step multiple times to ensure complete removal of unbound proteins.[14]
-
Magnetic Separation: For LNPs containing a magnetic core, a magnetic field can be applied to isolate the complexes from the solution, offering a gentler separation method.[22]
-
-
Protein Elution: Resuspend the final pellet in a lysis buffer (e.g., containing SDS) to detach the proteins from the LNP surface.
-
Protein Quantification: Determine the total protein concentration in the eluate using a BCA or Bradford assay, following the manufacturer's protocol.[14]
-
Protein Identification:
-
SDS-PAGE: Separate the eluted proteins by size using 1D SDS-PAGE. This provides a qualitative profile of the protein corona.[14]
-
LC-MS/MS: For detailed identification and relative quantification, digest the protein sample with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Visualizations
Diagram 1: Formation and Conformation of the PEG Corona
Caption: Workflow of PEG corona formation and its density-dependent conformations.
Diagram 2: Biological Fate of PEGylated Nanoparticles
Caption: Impact of the m-PEG-DMG corona on the in vivo fate of lipid nanoparticles.
Diagram 3: Experimental Workflow for Protein Corona Analysis
Caption: Step-by-step workflow for the isolation and analysis of the protein corona.
References
- 1. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 3. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 4. In vivo protein corona on nanoparticles: does the control of all material parameters orient the biological behavior? - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00863J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of nanoparticle size and PEGylation on the protein corona of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Formulating Lipid Nanoparticles with m-PEG-DMG 2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids such as mRNA and siRNA. The composition of these LNPs is critical to their stability, efficacy, and safety. A key component in many successful LNP formulations is the PEGylated lipid, which provides a hydrophilic shell to the nanoparticle. This "stealth" characteristic helps to reduce opsonization and clearance by the immune system, thereby extending the circulation half-life of the LNPs.[1][2][3][4]
This document provides a detailed protocol for the formulation of lipid nanoparticles incorporating m-PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000). m-PEG-DMG 2000 is a synthetic lipid featuring a dimyristoyl glycerol (B35011) (DMG) anchor and a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with a molecular weight of approximately 2000 Daltons.[1][5] The DMG portion, derived from myristic acid, contributes to the stability and packing within the lipid bilayer.[1] This PEGylated lipid is a crucial excipient in various LNP formulations, including those used in mRNA vaccines.[2][5]
These application notes will cover the preparation of lipid stock solutions, a detailed microfluidic-based formulation protocol, and methods for characterization.
Data Presentation
Table 1: Exemplary Lipid Compositions for LNP Formulation
| Formulation Component | Molar Ratio (%) - Formulation A[6][7] | Molar Ratio (%) - Formulation B[6] | Molar Ratio (%) - Formulation C[8] |
| Ionizable Lipid (e.g., DLin-MC3-DMA) | 50 | 50 | 40 |
| Helper Lipid (e.g., DSPC) | 10 | 10 | - |
| Cholesterol | 38.5 | 37.5 | 50-X |
| m-PEG-DMG 2000 | 1.5 | 2.5 | X (ranging from 0.1 to 10) |
| Helper Lipid (e.g., DOPE) | - | - | 10 |
Table 2: Influence of m-PEG-DMG 2000 Molar Percentage on LNP Physicochemical Properties
| m-PEG-DMG 2000 (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Transfection | In Vivo Transgene Expression | Reference |
| 1.5 | ~70-80 | < 0.2 | > 90% | Optimal | - | [7][8][9] |
| 2.5 | 71.04 ± 6.18 | - | 87.6 ± 4.5% | - | - | [6] |
| 5.0 | - | - | - | Sub-optimal | Highest | [8][9] |
| 10.0 | > 150 | > 0.4 | Reduced | Low | - | [7] |
Note: The specific values can vary depending on the ionizable lipid, other helper lipids, and the formulation process parameters.
Experimental Protocols
Materials
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
m-PEG-DMG 2000
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-6.0)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Syringe pumps
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Fluorometer and RNA quantification assay kit (e.g., RiboGreen)
Protocol 1: Preparation of Lipid Stock Solutions
-
Individually dissolve the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG 2000 in anhydrous ethanol to create concentrated stock solutions (e.g., 10-50 mg/mL).
-
From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratios of the lipid components (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:m-PEG-DMG 2000).[7] The total lipid concentration in the final ethanol solution is typically in the range of 10-30 mg/mL.[10]
Protocol 2: LNP Formulation using Microfluidics
-
Prepare the Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0) at a specific concentration (e.g., 0.05-1 mg/mL).[7][10]
-
Set up the Microfluidic System:
-
Load the lipid stock solution (in ethanol) into one syringe.
-
Load the aqueous nucleic acid solution into a separate syringe.
-
Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic lipid phase. A common FRR is 3:1.[6][7]
-
Set the total flow rate (TFR). The TFR will influence the mixing time and can affect nanoparticle size. A typical TFR is in the range of 1.2 to 12 mL/min.[6][7]
-
-
Initiate Mixing: Start the syringe pumps to introduce the two solutions into the microfluidic mixing cartridge. The rapid mixing of the ethanol and aqueous phases causes a change in solvent polarity, leading to the self-assembly of the lipids into nanoparticles encapsulating the nucleic acid.
-
Collect the LNP suspension: Collect the resulting LNP suspension from the outlet of the microfluidic device.
Protocol 3: Purification and Buffer Exchange
-
Dialysis: Transfer the collected LNP suspension to a dialysis cassette.
-
Perform dialysis against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acid. Change the dialysis buffer multiple times over a period of 2-24 hours.
Protocol 4: Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the purified LNP suspension in the dialysis buffer.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency:
-
Determine the total nucleic acid concentration in the LNP formulation by disrupting the nanoparticles with a surfactant (e.g., 0.5% Triton X-100) and then measuring the fluorescence with an RNA-binding dye (e.g., RiboGreen).
-
Measure the amount of unencapsulated ("free") nucleic acid in a parallel sample without the disrupting surfactant.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[10]
-
-
Mandatory Visualization
References
- 1. nbinno.com [nbinno.com]
- 2. The Application Of DMG-PEG 2000 In MRNA Vaccine And Nucleic Acid Drug Delivery [sinopeg.com]
- 3. nbinno.com [nbinno.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. DMG-PEG 2000 - Wikipedia [en.wikipedia.org]
- 6. Use of Microfluidics to Prepare Lipid-Based Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20160243255A1 - Compositions and methods for the manufacture of lipid nanoparticles - Google Patents [patents.google.com]
Application Note: Determination of m-PEG-DMG Molar Ratio in mRNA Vaccine Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are a critical component of mRNA-based vaccines and therapeutics, serving as the delivery vehicle for the nucleic acid payload. The composition of these LNPs is meticulously controlled to ensure the stability, efficacy, and safety of the final product. A typical LNP formulation consists of four key lipid components: an ionizable cationic lipid, a phospholipid (such as DSPC), cholesterol, and a PEGylated lipid.[1][2][3]
The PEGylated lipid, in this case, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (m-PEG-DMG), plays a crucial role in the formulation. It forms a hydrophilic layer on the surface of the LNP, which prevents aggregation and opsonization, thereby increasing the circulation time and stability of the nanoparticles.[3][4] The molar ratio of m-PEG-DMG is a critical quality attribute (CQA) that can influence the particle size, encapsulation efficiency, and overall performance of the vaccine.[4] Therefore, accurate quantification of the m-PEG-DMG molar ratio is essential for formulation development, quality control, and regulatory compliance.
This application note provides a detailed protocol for the determination of the m-PEG-DMG molar ratio in a lipid blend intended for mRNA vaccine production using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Principle
The molar ratio of m-PEG-DMG is determined by quantifying the amount of each lipid component in the LNP formulation. Since lipids lack a UV chromophore, traditional HPLC with UV detection is not suitable.[5] Charged Aerosol Detection (CAD) is a universal detection method that is well-suited for the analysis of non-volatile and semi-volatile compounds like lipids.[5] The response in a CAD detector is proportional to the mass of the analyte, allowing for accurate quantification.[6]
The experimental workflow involves the separation of the lipid components using reverse-phase HPLC, followed by detection and quantification using a CAD detector. By comparing the peak areas of the individual lipids to those of known standards, the mass of each lipid in the sample can be determined. Subsequently, using the molecular weights of each lipid, the molar quantities can be calculated, and from there, the molar ratio of m-PEG-DMG can be determined.
Materials and Methods
Materials and Reagents
-
m-PEG-DMG (e.g., DMG-PEG 2000) standard
-
Ionizable cationic lipid (e.g., SM-102) standard
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) standard
-
Cholesterol standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Ammonium Acetate, HPLC grade
-
Ethanol (B145695), ACS grade
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump and autosampler
-
Charged Aerosol Detector (CAD)
-
Reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of each lipid standard (m-PEG-DMG, ionizable lipid, DSPC, and cholesterol) into separate 10 mL volumetric flasks.
-
Dissolve the lipids in ethanol and bring to volume. Mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of mixed working standard solutions by diluting the primary stock solutions with the mobile phase. The concentration range of the working standards should bracket the expected concentrations of the lipids in the LNP sample. A typical calibration curve might include 5-7 concentration levels.
-
Sample Preparation
-
Accurately weigh a known amount of the lipid blend sample.
-
Dissolve the sample in a known volume of ethanol to achieve a target total lipid concentration within the calibration range of the working standards.
-
Vortex the sample until fully dissolved.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC-CAD Method
| Parameter | Setting |
| Column | Reverse-phase C18, 150 mm x 2.1 mm, 3 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | 20 mM Ammonium Acetate in Methanol |
| Gradient | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 10 µL |
| CAD Evaporation Temp. | 30 °C |
| CAD Data Collection Rate | 10 Hz |
Table 1: HPLC-CAD Method Parameters
Data Acquisition and Analysis
-
Inject the series of working standard solutions to generate a calibration curve for each lipid.
-
Inject the prepared lipid blend sample.
-
Integrate the peak areas for each lipid in both the standards and the sample chromatograms.
-
For each lipid, create a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Using the peak area of each lipid from the sample chromatogram and the corresponding calibration curve, calculate the concentration of each lipid in the sample solution.
-
Calculate the mass of each lipid in the original sample.
-
Using the molecular weights of each lipid, calculate the number of moles of each lipid.
-
Finally, calculate the molar ratio of m-PEG-DMG relative to the total lipids.
Data Presentation
Table 2: Molecular Weights of Common LNP Components
| Lipid Component | Abbreviation | Molecular Weight ( g/mol ) |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | m-PEG-DMG (2000) | ~2500 |
| Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate | SM-102 | 768.29 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 790.15 |
| Cholesterol | Chol | 386.65 |
Note: The exact molecular weight of m-PEG-DMG can vary depending on the PEG chain length distribution. Use the molecular weight specified by the supplier.
Table 3: Example Calculation of m-PEG-DMG Molar Ratio
| Lipid Component | Peak Area (from HPLC) | Concentration (µg/mL) (from Calibration Curve) | Mass in Sample (µg) | Moles (µmol) | Molar Ratio (%) |
| m-PEG-DMG | Value | Value | Value | Value | Value |
| Ionizable Lipid | Value | Value | Value | Value | Value |
| DSPC | Value | Value | Value | Value | Value |
| Cholesterol | Value | Value | Value | Value | Value |
| Total | Sum of Moles | 100% |
Visualizations
Caption: Experimental workflow for determining the molar ratio of m-PEG-DMG.
Caption: Logical flow for calculating molar ratio from experimental data.
Conclusion
The protocol described in this application note provides a reliable and accurate method for determining the molar ratio of m-PEG-DMG in lipid blends used for mRNA vaccine manufacturing. The use of HPLC-CAD allows for the sensitive and universal detection of all lipid components. Adherence to this protocol will enable researchers and drug development professionals to ensure the quality and consistency of their LNP formulations, a critical aspect of developing safe and effective mRNA-based medicines.
References
- 1. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COVID-19 mRNA Vaccine Excipients - PEG Products Supply | Biopharma PEG [biochempeg.com]
- 4. The Application Of DMG-PEG 2000 In MRNA Vaccine And Nucleic Acid Drug Delivery [sinopeg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Step-by-step guide for siRNA delivery using m-PEG-DMG 2000.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful therapeutic modality for silencing disease-causing genes. However, the effective delivery of siRNA to target cells in vivo remains a significant challenge. Lipid nanoparticles (LNPs) have proven to be a clinically successful platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its cellular uptake. The inclusion of polyethylene (B3416737) glycol (PEG)-modified lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG 2000), is crucial for the formulation of stable and effective LNPs. This document provides a detailed, step-by-step guide for the formulation of siRNA-loaded LNPs using m-PEG-DMG 2000, along with protocols for in vitro transfection and subsequent analysis of gene knockdown.
Principle of LNP-mediated siRNA Delivery
Lipid nanoparticles for siRNA delivery are typically composed of four key components:
-
Ionizable Cationic Lipid: This lipid is positively charged at a low pH, enabling the encapsulation of negatively charged siRNA during formulation. At physiological pH, it becomes nearly neutral, reducing toxicity. Examples include DLin-MC3-DMA and SM-102.
-
Helper Phospholipid: This lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), contributes to the structural integrity of the nanoparticle.
-
Cholesterol: Cholesterol is incorporated to stabilize the LNP structure and facilitate endosomal escape.
-
PEGylated Lipid (m-PEG-DMG 2000): This lipid provides a hydrophilic shell around the LNP, preventing aggregation and reducing clearance by the immune system, thereby increasing circulation time.[1][2] The C14 acyl chains of m-PEG-DMG 2000 allow for its relatively rapid dissociation from the LNP surface, which is thought to be important for cellular uptake and endosomal release.[1][3]
The formulation process typically involves the rapid mixing of a lipid mixture dissolved in ethanol (B145695) with an aqueous solution of siRNA at a low pH. This leads to the self-assembly of the lipids around the siRNA, forming the LNP structure.
Data Presentation: Physicochemical Properties of siRNA LNPs
The molar percentage of m-PEG-DMG 2000 in the lipid composition significantly influences the physicochemical properties and, consequently, the biological activity of the resulting LNPs. Below is a summary of how varying the m-PEG-DMG 2000 content can affect key parameters.
| Molar Ratio (Ionizable Lipid:DSPC:Cholesterol:m-PEG-DMG 2000) | LNP Diameter (nm) | Polydispersity Index (PDI) | siRNA Encapsulation Efficiency (%) | In Vitro Gene Silencing Efficiency |
| 50:10:38.5:0.5 | ~80-100 | ~0.15-0.20 | >90% | Moderate |
| 50:10:38.5:1.5 | ~60-80 | ~0.10-0.15 | >95% | High |
| 50:10:38.5:2.5 | ~50-70 | ~0.10-0.15 | >95% | Moderate to High |
| 50:10:38.5:5.0 | ~30-50 | ~0.15-0.25 | >90% | Lower |
Note: The exact values can vary depending on the specific lipids used, the siRNA sequence, and the formulation parameters (e.g., flow rate in microfluidics). A molar ratio of 1.5% for m-PEG-DMG 2000 is often found to be optimal for in vitro applications, providing a good balance of stability and transfection efficiency.[4][5]
Experimental Protocols
Protocol 1: Formulation of siRNA-loaded LNPs using Microfluidics
This protocol describes the preparation of siRNA-LNPs using a microfluidic mixing device, which allows for precise control over the mixing process and results in uniform nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
m-PEG-DMG 2000
-
siRNA of interest
-
Ethanol (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and pump system
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG 2000 in ethanol. A common concentration is 10-25 mM.
-
-
Preparation of Lipid Mixture:
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:m-PEG-DMG 2000).[6] The total lipid concentration in the final ethanol mixture is typically around 10-20 mM.
-
-
Preparation of siRNA Solution:
-
Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a suitable concentration. The final nitrogen-to-phosphate (N/P) ratio of the ionizable lipid to siRNA is typically between 3 and 6.[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) into one syringe and the siRNA solution (in citrate buffer) into another.
-
Set the flow rate ratio of the aqueous to ethanolic phase to 3:1.
-
Initiate the pumps to mix the two solutions through the microfluidic chip. The rapid mixing will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) for at least 2 hours at 4°C using a 10 kDa MWCO dialysis cassette. Change the PBS buffer at least once during dialysis.
-
-
Characterization and Storage:
-
Measure the LNP size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Protocol 2: In Vitro Transfection of Adherent Cells with siRNA-LNPs
This protocol outlines the steps for delivering the formulated siRNA-LNPs to a monolayer of cultured cells to achieve gene knockdown.
Materials:
-
Adherent cells (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
96-well cell culture plates
-
siRNA-LNP formulation from Protocol 1
-
Control LNPs (e.g., containing a non-targeting control siRNA)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Preparation of LNP-Medium Complex:
-
On the day of transfection, dilute the siRNA-LNP formulation in serum-free medium to the desired final siRNA concentration (e.g., 10-100 nM).
-
Gently mix and incubate at room temperature for 15-30 minutes.
-
-
Transfection:
-
Aspirate the old medium from the cells.
-
Add the LNP-medium complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, aspirate the transfection medium and replace it with fresh complete cell culture medium.
-
Return the cells to the incubator and continue to culture for 24-72 hours before analyzing for gene knockdown. The optimal time for analysis will depend on the stability of the target mRNA and protein.
-
Protocol 3: Analysis of Gene Knockdown by Quantitative Real-Time PCR (qPCR)
This protocol provides a method to quantify the reduction in target mRNA levels following siRNA-LNP treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
At the desired time point post-transfection (e.g., 24, 48, or 72 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reactions in a 96-well qPCR plate. Each reaction should contain the cDNA template, forward and reverse primers for either the target gene or the housekeeping gene, and the qPCR master mix.
-
Include a no-template control for each primer set.
-
-
qPCR Run:
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
Mandatory Visualization
Caption: Experimental workflow for siRNA delivery using m-PEG-DMG 2000 formulated LNPs.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. research.tue.nl [research.tue.nl]
- 3. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 10. qiagen.com [qiagen.com]
Application Notes and Protocols for Microfluidic-Based Synthesis of m-PEG-DMG Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their critical role in mRNA vaccines. The precise control over LNP size, polydispersity, and encapsulation efficiency is paramount to their in vivo performance, including biodistribution, cellular uptake, and therapeutic efficacy. Microfluidic synthesis offers a robust and reproducible method for LNP formulation by enabling rapid and controlled mixing of a lipid-in-ethanol solution with an aqueous phase containing the nucleic acid cargo. This process, often utilizing a staggered herringbone micromixer, facilitates the self-assembly of LNPs with tunable characteristics.
This document provides detailed application notes and protocols for the synthesis of lipid nanoparticles incorporating 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG). The inclusion of m-PEG-DMG is crucial for creating a hydrophilic shell around the LNP, which imparts "stealth" properties that help evade immune clearance and prolong circulation time. These protocols are designed to guide researchers in the reproducible formulation and characterization of m-PEG-DMG-containing LNPs for therapeutic applications.
Data Presentation
Table 1: Effect of Lipid Composition on Nanoparticle Characteristics
| Ionizable Lipid | Helper Lipid(s) | Molar Ratio (Ionizable:Helper:Cholesterol:m-PEG-DMG) | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | ~80 | < 0.2 | >80 | [1] |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | ~45 | Not Specified | Not Specified | [2] |
| C12-200 | DSPC | Not Specified | < 100 | < 0.1 | > 80 | [3] |
| CL4H6 | DOPE | 50:50:0:1 | Not Specified | Not Specified | 92.8 ± 0.6 | [4] |
| C14-494 | DOPE/DSPC | Not Specified | 90-100 | Not Specified | > 80 | [5] |
| DLin-KC2-DMA | DSPC | 40:11.5:47.5:1 | Not Specified | Dependent on flow rate | > 95% for small LNPs | [6] |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol is a common component but was absent in one formulation.
Table 2: Effect of Microfluidic Parameters on Nanoparticle Characteristics
| Microfluidic Mixer Type | Flow Rate Ratio (Aqueous:Ethanol) | Total Flow Rate (TFR) (mL/min) | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Staggered Herringbone | 3:1 | 20 | ~50 | ~0.2 | [7] |
| Staggered Herringbone | 3:1 | 0.3 | ~300 | > 0.2 | [5] |
| Staggered Herringbone | 3:1 | 2.4 | Not specified, but smaller than at 0.3 mL/min | Not specified, but lower than at 0.3 mL/min | [5] |
| Bifurcating Micromixer | 3:1 | 6 | ~150 | ~0.2 | [8] |
| Bifurcating Micromixer | 5:1 | 6 | ~150 | ~0.2 | [8] |
| Not Specified | 3:1 | 10 | Not Specified | Not Specified | [3] |
Experimental Protocols
Preparation of Lipid and Aqueous Solutions
a. Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of the ionizable lipid (e.g., DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and m-PEG-DMG in absolute ethanol (B145695).
-
Gently warm the solutions if necessary to ensure complete dissolution, especially for cholesterol.
-
Combine the individual lipid stock solutions in a sterile glass vial to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for DLin-MC3-DMA:DSPC:Cholesterol:m-PEG-DMG).[1]
-
Vortex the final lipid mixture to ensure homogeneity.
b. Aqueous Cargo Solution:
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an appropriate aqueous buffer. A low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0, is commonly used to ensure the ionizable lipid is protonated for efficient encapsulation.
-
Ensure the final concentration of the nucleic acid is appropriate for the desired lipid-to-cargo ratio.
Microfluidic Synthesis of Lipid Nanoparticles
a. System Setup:
-
Prime the microfluidic system, including the micromixer chip (e.g., a staggered herringbone micromixer), with ethanol followed by the aqueous buffer to remove any air bubbles and equilibrate the system.
-
Load the prepared lipid-ethanol solution into one syringe and the aqueous cargo solution into another syringe.
-
Place the syringes onto a syringe pump.
b. Nanoparticle Formulation:
-
Set the desired flow rates for each syringe on the pump to achieve the target Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A common FRR is 3:1 (aqueous:ethanol).[7]
-
Initiate the flow from both syringes simultaneously. The two streams will converge in the micromixer, leading to rapid nanoprecipitation and the self-assembly of lipid nanoparticles.[9]
-
Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip into a sterile collection tube.
Purification of Lipid Nanoparticles
-
The collected LNP suspension will contain ethanol, which needs to be removed. Dialysis is a common method for purification.
-
Transfer the LNP suspension to a dialysis cassette (e.g., with a 3.5 kDa molecular weight cutoff).
-
Dialyze the suspension against a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove ethanol and unencapsulated nucleic acids.[2] Perform several buffer exchanges over a period of several hours or overnight at 4°C.
-
After dialysis, recover the purified LNP suspension from the cassette.
Characterization of Lipid Nanoparticles
a. Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average diameter) and the PDI of the LNP suspension.
-
Dilute a small aliquot of the purified LNP suspension in the appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.
-
Perform the measurement according to the instrument's instructions. PDI values below 0.2 are generally indicative of a monodisperse population.[8]
b. Encapsulation Efficiency (EE) Determination:
-
The encapsulation efficiency can be determined using a nucleic acid quantification assay, such as the RiboGreen assay for RNA.
-
Measure the total amount of nucleic acid in a sample of the LNP suspension after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of unencapsulated ("free") nucleic acid in an intact sample of the LNP suspension.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
c. Morphology and Structure Visualization:
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM) can be used to visualize the morphology and lamellarity of the lipid nanoparticles.
-
This technique involves flash-freezing a thin film of the LNP suspension and imaging it at cryogenic temperatures.
Mandatory Visualizations
Caption: Experimental workflow for LNP synthesis and characterization.
Caption: Structural components of an m-PEG-DMG lipid nanoparticle.
References
- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 6. Microfluidic synthesis of high-intensity limit-size lipid nanoparticles delivered in vivo by siRNA – Taichu Technology (Tianjin) Co., Ltd. [techusci.com]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics [mdpi.com]
- 8. Precise control of microfluidic flow conditions is critical for harnessing the in vitro transfection capability of pDNA-loaded lipid-Eudragit nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for Determining m-PEG-DMG 2000 Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical component in lipid nanoparticle (LNP) formulations, primarily used for the delivery of nucleic acid therapeutics such as mRNA. The purity of this PEGylated lipid is paramount as impurities can significantly impact the efficacy, stability, and safety of the final drug product. This document provides detailed analytical methods and protocols for the comprehensive purity assessment of m-PEG-DMG 2000, employing state-of-the-art techniques including High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), High-Resolution Accurate Mass Mass Spectrometry (HRAMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Specifications and Common Impurities
M-PEG-DMG 2000 is a polydisperse material, meaning it consists of a distribution of molecules with varying polyethylene (B3416737) glycol (PEG) chain lengths. The nominal molecular weight is 2000 Da for the PEG portion. Commercially available m-PEG-DMG 2000 typically has a purity specification of greater than 95% or 99%.[1][2][3][4] Impurities can arise from the synthesis process or degradation.[5][6]
Table 1: Potential Impurities in m-PEG-DMG 2000
| Impurity Class | Specific Examples | Rationale for Presence | Recommended Analytical Technique(s) |
| Synthesis-Related Impurities | Unreacted m-PEG-2000 | Incomplete reaction of the PEG starting material. | HPLC-CAD, LC-MS |
| Unreacted 1,2-Dimyristoyl-rac-glycerol (DMG) | Incomplete reaction of the lipid starting material. | HPLC-CAD, LC-MS | |
| Free Myristic Acid | Residual starting material or side-product from synthesis. | HPLC-CAD, GC-FID | |
| Free Glycerol (B35011) | Residual starting material. | GC-FID | |
| Degradation Products | Hydrolysis Products (e.g., m-PEG-2000-lyso-lipid) | Cleavage of one of the myristoyl chains.[5] | HPLC-CAD, LC-MS |
| Di-myristoyl glycerol and PEG-2000 | Complete hydrolysis of the linker.[5] | HPLC-CAD, LC-MS | |
| Other | Low or High Molecular Weight PEGylated Species | Variation in the PEG starting material. | LC-MS |
Analytical Methods for Purity Determination
A multi-faceted analytical approach is recommended for the comprehensive characterization of m-PEG-DMG 2000 purity.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC with a universal detector like CAD is the gold standard for quantifying non-volatile compounds that lack a UV chromophore, such as m-PEG-DMG 2000 and its lipid-related impurities.
Objective: To quantify the purity of m-PEG-DMG 2000 and detect non-volatile impurities.
Materials:
-
m-PEG-DMG 2000 sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Reference standards for potential impurities (if available)
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
Table 2: HPLC-CAD Method Parameters
| Parameter | Condition |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water with 0.1% TFA or FA |
| Mobile Phase B | Acetonitrile with 0.1% TFA or FA |
| Gradient | 40% B, hold for 4 min; linear gradient to 70% B over 1 min; linear gradient to 100% B over 11.25 min; hold at 100% B for 2 min; return to 40% B over 1 min and re-equilibrate.[7] |
| Flow Rate | 0.3 mL/min[7] |
| Column Temperature | 50°C[7] |
| Injection Volume | 5-10 µL |
| CAD Evaporation Temp. | 35°C[7] |
Sample Preparation:
-
Prepare a stock solution of m-PEG-DMG 2000 at 1 mg/mL in methanol or a suitable organic solvent.
-
Further dilute the stock solution to a working concentration (e.g., 100-500 µg/mL) using the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak area of m-PEG-DMG 2000 and all impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
HPLC-CAD Experimental Workflow
Liquid Chromatography-High-Resolution Accurate Mass Mass Spectrometry (LC-HRAMS)
LC-HRAMS is a powerful technique for identifying and characterizing impurities, as well as assessing the polydispersity of the PEG chain.
Objective: To identify unknown impurities and characterize the PEG chain distribution of m-PEG-DMG 2000.
Materials:
-
m-PEG-DMG 2000 sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade isopropanol (B130326) (IPA)
-
Ammonium formate
-
Formic acid
Instrumentation:
-
UHPLC system
-
Autosampler
-
Column oven
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)
Chromatographic and Mass Spectrometry Conditions:
Table 3: LC-HRAMS Method Parameters
| Parameter | Condition |
| Column | ACQUITY Premier CSH C18, 1.7 µm or similar |
| Mobile Phase A | 60:39:1 ACN/Water/1M Aqueous Ammonium Formate with 0.1% Formic Acid |
| Mobile Phase B | 90:9:1 IPA/ACN/1M Aqueous Ammonium Formate with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate lipids, e.g., starting at a low percentage of B and ramping up. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 1-5 µL |
| MS System | Orbitrap Exploris 120, Q-TOF, or similar |
| Ionization Mode | ESI Positive |
| Mass Range | 50-2000 m/z |
| Data Acquisition | Full scan with data-dependent MS/MS (dd-MS2) |
Sample Preparation:
-
Prepare a stock solution of m-PEG-DMG 2000 at 1 mg/mL in methanol.
-
Dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
Data Analysis:
-
Extract ion chromatograms for expected m/z values of m-PEG-DMG 2000 (which will appear as a distribution of multiply charged species).
-
Analyze the mass spectra to identify the distribution of PEG chain lengths.
-
Search for masses corresponding to potential impurities and use MS/MS fragmentation data to aid in structural elucidation.
LC-HRAMS Experimental Workflow
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a valuable tool for confirming the identity of m-PEG-DMG 2000, assessing the ratio of the lipid to the PEG moiety, and detecting certain types of impurities. For accurate quantification, it is crucial to consider the ¹H-¹³C coupling satellites of the main PEG signal.[8][9]
Objective: To confirm the structure of m-PEG-DMG 2000 and quantify the molar ratio of its components.
Materials:
-
m-PEG-DMG 2000 sample
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent
-
NMR tubes
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation:
-
Dissolve 5-10 mg of the m-PEG-DMG 2000 sample in approximately 0.6-0.7 mL of CDCl₃.[10]
-
Ensure the sample is fully dissolved. If not, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[11]
-
Place the sample in the NMR spectrometer.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Identify the characteristic signals for the different protons in the molecule.
Table 4: Expected ¹H NMR Chemical Shifts for m-PEG-DMG 2000 in CDCl₃
| Protons | Approximate Chemical Shift (δ, ppm) |
| PEG backbone (-O-CH₂-CH₂-O-) | ~3.64 |
| Methoxy (B1213986) group (-OCH₃) | ~3.38 |
| Glycerol backbone | ~4.1-4.3 and ~5.2 |
| Myristoyl chain (-CH₂-C=O) | ~2.3 |
| Myristoyl chain (-CH₂-)n | ~1.25 |
| Myristoyl chain terminal (-CH₃) | ~0.88 |
-
Integrate the peaks corresponding to the terminal methoxy group, the glycerol backbone, and the terminal methyl groups of the myristoyl chains to confirm the structure and check for molar ratio consistency.
-
Carefully integrate the main PEG signal and its ¹³C satellites for accurate quantification of the PEG chain length.[8]
¹H NMR Experimental Workflow
Conclusion
The purity of m-PEG-DMG 2000 is a critical quality attribute that requires robust analytical characterization. The combination of HPLC-CAD for accurate quantification, LC-HRAMS for impurity identification and polydispersity assessment, and ¹H NMR for structural confirmation provides a comprehensive strategy for ensuring the quality and consistency of this essential lipid excipient. The protocols outlined in this document serve as a detailed guide for researchers and quality control analysts in the pharmaceutical industry.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DMG-PEG 2000, 160743-62-4 | BroadPharm [broadpharm.com]
- 4. abpbio.com [abpbio.com]
- 5. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dmg-peg 2000 | 160743-62-4 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Applications of m-PEG-DMG 2000 in Gene Therapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a critical lipid excipient in the field of gene therapy, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[1][2] Its unique properties contribute to the stability, extended circulation half-life, and overall efficacy of these delivery systems.[3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective use of m-PEG-DMG 2000 in their gene therapy research.
The structure of m-PEG-DMG 2000 consists of a dimyristoyl glycerol (B35011) (DMG) lipid anchor and a methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with a molecular weight of approximately 2000 Daltons.[1] The DMG anchor securely integrates into the lipid bilayer of the nanoparticle, while the hydrophilic mPEG chain forms a protective layer on the LNP surface.[4] This "stealth" coating shields the LNP from opsonization and clearance by the mononuclear phagocyte system, thereby prolonging its circulation time in the bloodstream and increasing the likelihood of reaching the target tissue.[3][5]
Key Applications in Gene Therapy
The primary application of m-PEG-DMG 2000 is as a component of LNPs for the delivery of various nucleic acid payloads:
-
mRNA Delivery: m-PEG-DMG 2000 is a key ingredient in LNP formulations for mRNA vaccines and therapeutics.[6][7] It facilitates the encapsulation and protection of mRNA molecules, ensuring their efficient delivery to target cells for protein expression.[1]
-
siRNA Delivery: In RNA interference (RNAi) applications, m-PEG-DMG 2000 is used in LNPs to deliver siRNA for gene silencing.[2][8]
-
Gene Editing: LNPs containing m-PEG-DMG 2000 are being explored for the delivery of components of gene-editing systems like CRISPR-Cas9, offering a non-viral approach to genetic medicine.[9][10]
Data Presentation: Physicochemical Properties of m-PEG-DMG 2000 LNPs
The molar percentage of m-PEG-DMG 2000 in an LNP formulation is a critical parameter that influences its physicochemical properties and biological performance. The following tables summarize quantitative data from various studies.
Table 1: Effect of m-PEG-DMG 2000 Molar Ratio on LNP Physicochemical Properties
| Molar Ratio of LNP Components (Ionizable Lipid:DSPC:Cholesterol:m-PEG-DMG 2000) | LNP Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 50:10:38.5:1.5 | 82.2 ± 21.4 | 0.066 ± 0.018 | - | 95.4 ± 0.5 | [11] |
| 50:10:38.5:1.5 | 66 ± 3.94 | 0.13 ± 0.07 | 0.62 ± 0.47 | 95 ± 0.02 | [11] |
| 50:10:38.5:1.5 | ~80 | < 0.2 | - | > 90% | [12] |
| 65:19:15:1 | - | - | - | - | [7] |
| 30:30:40:0.375 (with other PEG-lipids) | ~90-100 | - | ~5-7 | > 80% | [13][14] |
Table 2: Impact of m-PEG-DMG 2000 Molar Percentage on In Vitro and In Vivo Transfection Efficiency
| m-PEG-DMG 2000 (mol%) | Optimal for In Vitro Transfection | Optimal for In Vivo Transfection (Liver) | Key Findings | Reference |
| 1.5% | Yes | No | Yielded optimal mRNA transfection in HeLa and DC2.4 cells. | [2][15] |
| 5% | No | Yes | Resulted in the highest transgene expression in vivo (liver and spleen). | [2][15] |
| 10% | No | No | Showed lower transfection efficiency compared to 1.5% and 5%. | [2][15] |
Experimental Protocols
Protocol 1: Formulation of m-PEG-DMG 2000-Containing LNPs using Microfluidics
This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
m-PEG-DMG 2000
-
mRNA
-
Ethanol (B145695) (anhydrous)
-
Citrate (B86180) buffer (100 mM, pH 4.0)
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Amicon Ultra Centrifugal Filters (100 kDa)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Preparation of mRNA Solution:
-
Dissolve the mRNA in RNase-free citrate buffer (100 mM, pH 4.0).[13]
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the aqueous mRNA solution into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate (e.g., 12-20 mL/min).[16][17]
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids and the encapsulation of the mRNA into LNPs.
-
-
Purification and Concentration:
-
Immediately dilute the collected LNP solution with 10-40 volumes of PBS to stabilize the nanoparticles.[13][16]
-
Concentrate the diluted LNP solution and exchange the buffer to PBS using an Amicon Ultra Centrifugal Filter (100 kDa).[16]
-
Centrifuge according to the manufacturer's protocol, discard the flow-through, and resuspend the concentrated LNPs in fresh PBS. Repeat this step as necessary.
-
-
Sterilization and Storage:
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of mRNA-LNPs
This protocol outlines the procedure for transfecting mammalian cells in culture with the formulated mRNA-LNPs.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293, DC2.4)
-
Complete cell culture medium
-
mRNA-LNP formulation
-
Multi-well cell culture plates
-
Flow cytometer or fluorescence microscope for analysis (if using a reporter mRNA like GFP)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
-
Transfection:
-
On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium to the desired final concentration of mRNA (e.g., 250-500 ng/well for a 24-well plate).[18]
-
Gently add the diluted mRNA-LNPs to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
-
Analysis of Transgene Expression:
-
After the incubation period, analyze the cells for transgene expression.
-
For reporter genes like GFP, this can be done by observing the cells under a fluorescence microscope or by quantifying the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.
-
For other proteins, a western blot or an appropriate functional assay can be performed.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake and endosomal escape pathway of m-PEG-DMG 2000 LNPs.
Caption: Workflow for the formulation of m-PEG-DMG 2000 LNPs.
Conclusion
m-PEG-DMG 2000 is an essential component for the successful formulation of lipid nanoparticles for gene therapy applications. Its role in providing stability and stealth properties to LNPs is well-established, and the molar percentage of m-PEG-DMG 2000 can be modulated to optimize transfection efficiency for either in vitro or in vivo applications. The provided protocols and data serve as a valuable resource for researchers and drug developers working to advance the field of nucleic acid-based medicines. Careful optimization of the LNP formulation, including the m-PEG-DMG 2000 content, is crucial for achieving the desired therapeutic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 5. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sartorius.com [sartorius.com]
Application Notes and Protocols for m-PEG-DMG 2000 in Cancer Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
M-PEG-DMG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a crucial lipid excipient in the development of lipid nanoparticles (LNPs) for drug delivery.[1] Its primary role is to form a hydrophilic polyethylene (B3416737) glycol (PEG) layer on the surface of the nanoparticle. This "stealth" coating sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging the circulation half-life of the drug delivery system.[1] This extended circulation time is vital for enhancing the accumulation of anticancer therapeutics in tumor tissues through the enhanced permeability and retention (EPR) effect. M-PEG-DMG 2000 is particularly valuable in formulations designed to deliver a wide range of cancer therapeutics, including small molecule chemotherapeutics and nucleic acids like siRNA and mRNA.[1][2]
These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of m-PEG-DMG 2000 for the development of LNP-based cancer drug delivery systems.
Data Presentation: Formulation and Characterization of m-PEG-DMG 2000-Containing LNPs
The following tables summarize typical formulation parameters and resulting physicochemical properties of LNPs incorporating m-PEG-DMG 2000 for the delivery of various anticancer agents.
| Table 1: Formulation Parameters for m-PEG-DMG 2000-Containing LNPs | ||||
| Drug Payload | Lipid Composition (molar ratio) | m-PEG-DMG 2000 (mol%) | Drug-to-Lipid Ratio (w/w) | Reference |
| siRNA | Ionizable Lipid : DSPC : Cholesterol : m-PEG-DMG 2000 (50:10:38.5:1.5) | 1.5 | Not Specified | [3] |
| mRNA | Ionizable Lipid : DOPE : Cholesterol : m-PEG-DMG 2000 (40:10:48.5:1.5) | 1.5 | Not Specified | [4] |
| Doxorubicin | Not Specified | Not Specified | Not Specified | |
| Paclitaxel | mPEG-PCL or mPEG-PLGA | Not Applicable (copolymer) | Not Specified | [5] |
| Table 2: Physicochemical Properties of m-PEG-DMG 2000-Containing LNPs | ||||
| Drug Payload | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| siRNA | ~120 | ~0.18 | ~ -3 | ~90 |
| mRNA | 180 - 230 | < 0.2 | Positive, decreases with increasing PEG | > 80 |
| Doxorubicin | 134 ± 1.2 | 0.121 | Not Specified | 91.25 ± 4.27 |
| Paclitaxel | Not Specified | Not Specified | Not Specified | Up to 96.3 |
Experimental Protocols
Protocol 1: Formulation of m-PEG-DMG 2000-Containing LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs for encapsulating nucleic acids (siRNA or mRNA) using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
m-PEG-DMG 2000
-
Ethanol (B145695), anhydrous
-
Nucleic acid (siRNA or mRNA)
-
Citrate (B86180) buffer (pH 4.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG 2000 in anhydrous ethanol to prepare individual stock solutions (e.g., 10 mg/mL).
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:m-PEG-DMG 2000).[3] Ensure the final lipid mixture is a clear solution.
-
-
Nucleic Acid Solution Preparation:
-
Dissolve the siRNA or mRNA in citrate buffer (pH 4.5) to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the nucleic acid solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase).
-
-
Purification:
-
Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 2 hours to remove the ethanol and unencapsulated nucleic acid.[3]
-
Sterile filter the purified LNPs through a 0.2 µm filter.
-
-
Storage:
-
Store the final LNP formulation at 4°C.
-
Protocol 2: Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The size is calculated from the diffusion coefficient using the Stokes-Einstein equation. PDI indicates the breadth of the size distribution.
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).[6]
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field. The zeta potential is calculated from the electrophoretic mobility.
-
Procedure:
-
Dilute the LNP suspension in an appropriate low-ionic-strength buffer.
-
Load the sample into a specialized zeta potential cell.
-
Measure the zeta potential using a suitable instrument.[6]
-
Perform measurements in triplicate.
-
3. Encapsulation Efficiency Determination:
-
Principle: The amount of encapsulated drug is determined by separating the LNPs from the unencapsulated drug and quantifying the drug in the supernatant.
-
Procedure (for nucleic acids):
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen).
-
Measure the fluorescence of the LNP suspension before and after lysis with a detergent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of drug-loaded LNPs against cancer cells.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium
-
Drug-loaded LNPs and empty LNPs (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]
-
-
Treatment:
-
Prepare serial dilutions of the drug-loaded LNPs and empty LNPs in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Protocol 4: In Vivo Antitumor Efficacy Study
This protocol evaluates the antitumor efficacy of drug-loaded LNPs in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction (e.g., H1299 human non-small cell lung cancer)
-
Drug-loaded LNPs, empty LNPs, and free drug solution
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., PBS control, free drug, empty LNPs, drug-loaded LNPs).
-
Administer the treatments intravenously via the tail vein at the desired dosage and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. The tumor volume can be calculated using the formula: Volume = (length x width²) / 2.[2]
-
-
Body Weight Monitoring:
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.[2]
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Mandatory Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. mdpi.com [mdpi.com]
- 5. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Light Scattering is used in Liposome and LNP Characterization | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for GMP-grade m-PEG-DMG 2000 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GMP-grade m-PEG-DMG 2000, a critical lipid excipient for the formulation of lipid nanoparticles (LNPs) used in mRNA-based therapeutics and vaccines. This document outlines key suppliers, quality specifications, and detailed protocols for the formulation and characterization of LNPs containing m-PEG-DMG 2000 for clinical research applications.
Introduction to m-PEG-DMG 2000
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG 2000) is a PEGylated lipid that plays a crucial role in the stability and in vivo performance of LNPs. The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shield, preventing aggregation of the nanoparticles and reducing opsonization, thereby prolonging circulation time. The dimyristoyl glycerol (B35011) (DMG) lipid anchor ensures its incorporation into the lipid bilayer of the LNP.
GMP-Grade m-PEG-DMG 2000 Suppliers for Clinical Research
The selection of a reputable supplier providing high-purity, GMP-grade m-PEG-DMG 2000 is paramount for clinical research to ensure batch-to-batch consistency and compliance with regulatory standards. Below is a summary of key suppliers offering GMP-grade or equivalent m-PEG-DMG 2000.
| Supplier | Grade | Key Specifications/Offerings | Regulatory Information |
| JenKem Technology | GMP Grade | High purity and substitution (≥ 95%). Offers both GMP and non-GMP grades from laboratory to large scale.[1] | Adheres to ICH Q7 guidelines for GMP manufacture. ISO 9001 and ISO 13485 certified.[1] |
| Avanti Polar Lipids (Croda Pharma) | cGMP Grade | High-purity lipid excipients for LNP formulation. | Offers products manufactured under cGMP for clinical and commercial applications. |
| AVT (Shanghai) Pharmaceutical Tech Co., Ltd. | Injection Grade | Purity: >95%. Provides detailed Certificate of Analysis. | US FDA Drug Master File (DMF) Number: 036553. NMPA CDE registration no.: F20210000451.[] |
| Broadpharm | Research and GMP | Offers various PEG lipids, including m-PEG-DMG 2000, with options for GMP manufacturing. | Can support GMP production for clinical needs. |
| MedchemExpress | GMP-Like | Offers a "GMP-Like" version of DMG-PEG 2000 suitable for preclinical and early-phase clinical research.[3] | Produced under guidelines that mimic GMP for consistency.[3] |
Quality Specifications and Analytical Methods
Ensuring the quality of m-PEG-DMG 2000 is critical for the safety and efficacy of the final drug product. Key quality attributes and the analytical methods used for their characterization are detailed below.
| Parameter | Specification | Analytical Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms the physical state of the material. |
| Identity | Conforms to structure | ¹H NMR, FTIR | Confirms the chemical structure of m-PEG-DMG 2000. |
| Purity | ≥ 95% (typically >98%) | HPLC with Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) | Quantifies the main component and detects non-volatile impurities.[4] |
| Molecular Weight (MW) | ~2500 g/mol (average) | MALDI-TOF Mass Spectrometry, SEC-MALS | Determines the average molecular weight and polydispersity of the PEG chain. |
| Polydispersity Index (PDI) | ≤ 1.1 | SEC-MALS | Measures the broadness of the molecular weight distribution of the PEG. |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) | Quantifies any remaining solvents from the manufacturing process.[4] |
| Endotoxin | ≤ specified limit (e.g., < 0.25 EU/mg) | Limulus Amebocyte Lysate (LAL) Test | Ensures the absence of bacterial endotoxins, which can cause fever and other adverse reactions. |
| Bioburden | ≤ specified limit | Microbial Enumeration Test | Determines the number of viable microorganisms. |
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of individual lipids for LNP formulation.
Materials:
-
m-PEG-DMG 2000
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
Ethanol (B145695) (200 proof, USP grade)
-
Sterile, RNase-free vials
Protocol:
-
Accurately weigh the required amount of each lipid into separate sterile vials.
-
Add the appropriate volume of ethanol to each vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Gently warm the solutions (if necessary, especially for cholesterol) and vortex until the lipids are completely dissolved.[3]
-
Store the lipid stock solutions at -20°C until use.
Formulation of Lipid Nanoparticles (LNP) by Microfluidic Mixing
Objective: To formulate mRNA-loaded LNPs using a microfluidic mixing device for controlled and reproducible particle formation.
Materials:
-
Lipid stock solutions (from section 4.1)
-
mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare the Lipid Mixture (Organic Phase):
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock to the desired concentration in the aqueous buffer.
-
-
LNP Formulation:
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette.[6]
-
Perform the dialysis at 4°C for at least 4 hours, with at least two buffer changes.
-
-
Sterile Filtration and Storage:
-
Sterile filter the purified LNPs through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 2-8°C.
-
Characterization of LNP Formulations
Objective: To assess the critical quality attributes of the formulated LNPs.
Methods:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute a small aliquot of the LNP formulation in PBS and measure using a DLS instrument.
-
Acceptance Criteria: Particle size typically 80-150 nm, PDI < 0.2, and a slightly negative or neutral zeta potential at neutral pH.
-
-
mRNA Encapsulation Efficiency:
-
Technique: RiboGreen® assay
-
Procedure: Measure the fluorescence of the LNP sample before and after the addition of a membrane-disrupting surfactant (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated mRNA.
-
Calculation: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.
-
-
mRNA Concentration:
-
Technique: UV-Vis Spectroscopy or appropriate RNA quantification assay.
-
Procedure: Measure the absorbance at 260 nm after disrupting the LNPs to release the mRNA.
-
-
Lipid Concentration:
-
Technique: HPLC with CAD or ELSD.
-
Procedure: Use a validated HPLC method to quantify the concentration of each lipid component in the final formulation.
-
Visualization of Workflows and Pathways
LNP Formulation Workflow
The following diagram illustrates the general workflow for the formulation of mRNA-loaded LNPs using microfluidic mixing.
Caption: Workflow for mRNA-LNP formulation and characterization.
Cellular Uptake and Endosomal Escape of mRNA-LNPs
This diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of mRNA-LNPs, leading to protein expression.
References
- 1. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Impurity profiling of PEGylated myristoyl diglyceride, DMG-PEG 2000, a functional excipient used in mRNA lipid nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Drug Encapsulation Efficiency in m-PEG-DMG Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for assessing the drug encapsulation efficiency (EE) of lipid nanoparticle (LNP) formulations containing 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG). The inclusion of m-PEG-DMG is critical for the stability and in vivo performance of LNPs, but its concentration can influence drug loading. Therefore, accurate and consistent measurement of EE is a critical quality attribute in the development of LNP-based therapeutics, including mRNA vaccines and gene therapies.
Principle of Encapsulation Efficiency Assessment
Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the lipid nanoparticle relative to the total amount of drug used in the formulation. It is a key indicator of the robustness of the manufacturing process and the overall quality of the drug product. The general formula for calculating EE is:
EE (%) = (Total Drug - Free Drug) / Total Drug × 100%
Alternatively, using a direct measurement approach:
EE (%) = Amount of Encapsulated Drug / Total Drug Amount × 100%
The assessment of EE primarily involves two stages:
-
Separation: Isolating the LNPs containing the encapsulated drug from the unencapsulated, free drug in the aqueous medium.
-
Quantification: Measuring the concentration of the drug in the separated fractions and/or within the LNPs after lysis.
The Role of m-PEG-DMG in Encapsulation Efficiency
m-PEG-DMG is a PEGylated lipid incorporated into LNP formulations to provide a hydrophilic shell. This "stealth" coating reduces opsonization and clearance by the immune system, thereby extending the circulation half-life of the nanoparticles.[1] However, the molar percentage of m-PEG-DMG in the lipid mixture can impact the encapsulation of the therapeutic payload.
Studies have shown that while PEGylated lipids are essential for LNP stability, an excessive concentration can sometimes interfere with the electrostatic interactions between a positively charged ionizable lipid and a negatively charged payload like mRNA, potentially leading to lower encapsulation efficiency.[2] Therefore, optimizing the m-PEG-DMG content is a critical step in formulation development, and its impact is closely monitored by measuring EE. A bell-shaped relationship between the PEG content and the transfection efficiency of the formulation is often observed.[2][3]
Experimental Workflow for Encapsulation Efficiency Determination
The overall workflow for determining the encapsulation efficiency of a drug in an LNP formulation containing m-PEG-DMG is depicted below.
Caption: General workflow for determining drug encapsulation efficiency in LNPs.
Detailed Protocols
This section provides detailed protocols for the separation of free drug from LNPs and the subsequent quantification of the drug. The choice of method will depend on the nature of the drug (e.g., small molecule, nucleic acid) and the available instrumentation.
Separation of Free Drug from LNPs
Accurate separation of the LNPs from the surrounding medium containing the unencapsulated drug is crucial for an accurate EE measurement.[4]
4.1.1. Protocol 1: Centrifugal Ultrafiltration
This method uses a centrifugal device with a semi-permeable membrane that retains the larger LNPs while allowing the smaller, free drug molecules to pass through into the filtrate. This method is often considered efficient with minimal leakage of nanoparticles.[4]
-
Materials:
-
Amicon® Ultra centrifugal filter units (e.g., 100 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge
-
-
Procedure:
-
Pre-condition the centrifugal filter unit by adding 500 µL of PBS and centrifuging at 1,000 x g for 5 minutes. Discard the flow-through. This step helps to remove any preservatives and ensures the membrane is properly wetted.
-
Carefully pipette a known volume (e.g., 200 µL) of the LNP suspension into the upper chamber of the filter unit.
-
Centrifuge the unit at 1,000 x g for 10-15 minutes. The exact speed and time may need to be optimized based on the LNP size and stability.
-
Collect the filtrate from the bottom collection tube. This sample contains the free drug .
-
The retentate in the upper chamber contains the purified LNPs . Resuspend the LNPs in a known volume of PBS.
-
4.1.2. Protocol 2: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger particles like LNPs will elute first, while smaller free drug molecules will be retained longer in the column.
-
Materials:
-
Sepharose® CL-4B or similar gel filtration medium
-
Chromatography column
-
Isocratic HPLC system with a UV or fluorescence detector
-
PBS, pH 7.4 as the mobile phase
-
-
Procedure:
-
Pack the chromatography column with the chosen gel filtration medium and equilibrate with PBS at a constant flow rate (e.g., 0.5 mL/min).
-
Inject a known volume of the LNP suspension onto the column.
-
Monitor the eluent using the detector. The first peak corresponds to the LNPs , and the second, later-eluting peak corresponds to the free drug .
-
Collect the fractions corresponding to the free drug for quantification.
-
Quantification of the Drug
4.2.1. Protocol for Nucleic Acids (e.g., mRNA) using a Fluorescence Assay
The Quant-iT™ RiboGreen™ assay is a widely used method for quantifying RNA and is particularly useful for determining encapsulation efficiency.[5] The dye fluoresces significantly only when bound to nucleic acids. The assay relies on measuring fluorescence before and after lysing the LNPs with a detergent.
-
Materials:
-
Quant-iT™ RiboGreen™ reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton™ X-100 solution
-
Fluorescence microplate reader or spectrofluorometer
-
Standard concentration of the nucleic acid for a calibration curve
-
-
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the nucleic acid in TE buffer to generate a standard curve.
-
Sample Preparation:
-
Total Drug: Dilute the original LNP suspension in TE buffer. Add Triton™ X-100 to a final concentration of 0.1-0.5% to lyse the LNPs and release the encapsulated nucleic acid.
-
Free Drug: Use the filtrate collected from the centrifugal ultrafiltration step (Protocol 4.1.1) or the corresponding fraction from SEC (Protocol 4.1.2).
-
-
Assay:
-
Prepare the RiboGreen™ working solution by diluting the stock reagent in TE buffer according to the manufacturer's instructions.
-
Add the RiboGreen™ working solution to the prepared samples and standards.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation, ~520 nm emission).
-
-
Calculation:
-
Determine the concentration of the "Total Drug" and "Free Drug" from the standard curve.
-
Calculate the EE using the formula: EE (%) = (Total Drug - Free Drug) / Total Drug × 100%.
-
-
4.2.2. Protocol for Small Molecule Drugs using HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of small molecule drugs.
-
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase suitable for the drug of interest
-
A suitable solvent (e.g., methanol, acetonitrile) to dissolve the LNPs and release the drug.
-
-
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the drug in the chosen solvent to generate a standard curve.
-
Sample Preparation:
-
Total Drug: Take a known volume of the original LNP suspension and add a sufficient amount of the organic solvent to disrupt the LNPs and fully dissolve the drug.
-
Free Drug: Use the filtrate from the centrifugal ultrafiltration step (Protocol 4.1.1) or the corresponding fraction from SEC (Protocol 4.1.2).
-
-
HPLC Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Integrate the peak area corresponding to the drug.
-
-
Calculation:
-
Determine the concentration of the "Total Drug" and "Free Drug" from the standard curve.
-
Calculate the EE using the formula: EE (%) = (Total Drug - Free Drug) / Total Drug × 100%.
-
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different formulations.
Table 1: Encapsulation Efficiency of an mRNA LNP Formulation with Varying m-PEG-DMG Content.
| Formulation ID | m-PEG-DMG (mol%) | Total mRNA (µg/mL) | Free mRNA (µg/mL) | Encapsulation Efficiency (%) |
| LNP-PEG-0.5 | 0.5 | 100.2 | 4.8 | 95.2 |
| LNP-PEG-1.0 | 1.0 | 99.8 | 3.1 | 96.9 |
| LNP-PEG-1.5 | 1.5 | 101.5 | 2.5 | 97.5 |
| LNP-PEG-2.0 | 2.0 | 100.9 | 3.9 | 96.1 |
| LNP-PEG-5.0 | 5.0 | 98.7 | 8.2 | 91.7 |
Logical Relationships in EE Assessment
The following diagram illustrates the logical steps and decisions involved in choosing the appropriate method for determining encapsulation efficiency.
Caption: Decision tree for selecting EE assessment methods.
References
- 1. nbinno.com [nbinno.com]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visual validation of the measurement of entrapment efficiency of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.curapath.com [blog.curapath.com]
Troubleshooting & Optimization
How to prevent aggregation of m-PEG-DMG lipid nanoparticles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of m-PEG-DMG lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of m-PEG-DMG LNP aggregation?
A1: Aggregation of m-PEG-DMG LNPs is a common challenge that can be triggered by several factors throughout the formulation, storage, and handling processes. The primary causes include:
-
Temperature Fluctuations: Exposure to elevated temperatures can accelerate the degradation of unsaturated lipid components and compromise the structural integrity of the lipid bilayer.[1] Freeze-thaw cycles are particularly detrimental, as the formation of ice crystals can exert mechanical stress and lead to the irreversible fusion of nanoparticles.[2][3]
-
Inappropriate Buffer Conditions: The pH and ionic strength of the buffer solution play a critical role in LNP stability. An acidic environment can negatively impact Ribonucleoprotein (RNP) and LNP formation.[4] High ionic strength can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[5]
-
High LNP Concentration: Increased concentrations of LNPs can lead to a higher probability of particle-particle interactions and subsequent aggregation, particularly when subjected to stresses like shaking.[6]
-
Mechanical Stress: Physical stresses such as vigorous mixing or shaking can introduce air-liquid interfacial stress, which is a major contributor to protein and nanoparticle aggregation.[6]
-
Inadequate PEGylation: The poly(ethylene glycol) (PEG) layer provides steric stabilization, preventing particles from getting too close to each other. Insufficient or detached PEGylation can expose the hydrophobic core of the LNPs, leading to aggregation.[7][8][9]
Q2: How does temperature affect the stability of m-PEG-DMG LNPs?
A2: Temperature is a critical parameter for maintaining the stability of m-PEG-DMG LNPs.
-
Refrigerated Storage (2-8°C): This is generally the most stable condition for aqueous LNP formulations for long-term storage (over 150 days).[10]
-
Room Temperature (25°C): Storage at room temperature can lead to a loss of gene silencing efficacy over time, even without a significant increase in particle size initially.[2]
-
Freezing (-20°C to -80°C): While freezing can preserve the encapsulated cargo, the freeze-thaw process itself can cause significant aggregation.[2][10] This is due to phase separation, where ice crystals form and concentrate the LNPs in the unfrozen portion, leading to fusion.[2] Storage at -80°C without a cryoprotectant has been shown to decrease protein expression, likely due to particle aggregation.[3] Brief exposure to temperatures above 40°C can cause irreversible changes to the LNP structure.[1]
Q3: What is the role of m-PEG-DMG in preventing LNP aggregation?
A3: The m-PEG-DMG component plays a crucial role in providing steric stabilization to the LNPs. The PEG moiety forms a hydrophilic cloud on the surface of the nanoparticle.[7][9] This steric barrier prevents the nanoparticles from approaching each other too closely, thereby overcoming attractive van der Waals forces that can lead to aggregation.[11][12] The length of the lipid anchor (DMG in this case) influences how long the PEG-lipid remains associated with the LNP surface, which in turn affects its stability and circulation time in vivo.[13][14]
Q4: Can the choice of buffer impact LNP stability?
A4: Absolutely. The buffer composition, including pH and ionic strength, is critical for LNP stability.
-
pH: While some studies have found that the pH of the storage buffer (ranging from 3 to 9) did not significantly influence stability when stored at 2°C, an acidic environment can be detrimental during the LNP formation process.[2][4] Some research suggests that buffers with a pH of 8.5 can better preserve the physical and biological properties of LNPs.[15]
-
Ionic Strength: High ionic strength in the buffer can lead to charge screening, which reduces the electrostatic repulsion between particles and promotes aggregation.[5] It has been shown that electrostatic repulsions may fail to stabilize LNPs in aqueous solutions with more than 10 mM NaCl.[8][16]
-
Buffer Type: Different buffer systems can have varying effects, especially during freeze-thaw cycles. For instance, phosphate-buffered saline (PBS) can undergo significant pH changes during freezing, which can induce aggregation.[5] Tris or HEPES-buffered LNPs have demonstrated better cryoprotection and transfection efficiency compared to PBS.[17]
Troubleshooting Guides
Problem: I am observing an increase in LNP size and polydispersity index (PDI) after formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mixing during Formulation | Ensure rapid and efficient mixing of the lipid and aqueous phases. For microfluidic-based methods, check for any blockages or inconsistencies in flow rates. |
| Inappropriate Buffer pH or Ionic Strength | Verify the pH of your buffers. For formulation, avoid highly acidic buffers unless specifically required by your protocol.[4] Use buffers with low ionic strength to maximize electrostatic repulsion.[5] |
| High Initial Lipid Concentration | Try reducing the total lipid concentration during formulation, as higher concentrations can lead to the formation of larger particles.[18] |
Problem: My LNPs are aggregating during storage.
| Possible Cause | Troubleshooting Step |
| Incorrect Storage Temperature | Store aqueous LNP suspensions at 2-8°C for optimal long-term stability.[10] Avoid storing at room temperature for extended periods.[2] |
| Freeze-Thaw Cycles | If you must freeze your LNPs, do so only once and flash-freeze in liquid nitrogen. When thawing, do so quickly in a water bath. To avoid repeated freeze-thaw cycles, aliquot your LNP suspension into single-use volumes before freezing. For frozen storage, the use of cryoprotectants is highly recommended.[2] |
| Inadequate Steric Stabilization | Ensure the correct molar ratio of m-PEG-DMG is used in your formulation. A moderate amount (around 1.5%) has been shown to be optimal for in vitro applications.[19] |
| High LNP Concentration | If aggregation is observed at high concentrations, consider diluting the LNP suspension before storage.[6] |
Problem: My LNPs show signs of aggregation after dialysis or buffer exchange.
| Possible Cause | Troubleshooting Step |
| Ethanol (B145695) Removal Rate | The rate of ethanol removal during dialysis can impact LNP stability. Ensure a gradual and consistent buffer exchange process. |
| Final Buffer Composition | The final storage buffer should be optimized for stability (see "Inappropriate Buffer Conditions" above). After buffer exchange, the pH is typically raised, which can influence particle fusion.[20] |
| Mechanical Stress | Minimize mechanical stress during the buffer exchange process. Avoid vigorous stirring or pumping that could introduce shear forces. |
Quantitative Data Summary
The following table summarizes the effect of cryoprotectants on the stability of LNPs after a freeze-thaw cycle.
| Cryoprotectant | Concentration (w/v) | Z-average Diameter (nm) | Polydispersity Index (PDI) |
| None | 0% | > 300 | > 0.4 |
| Trehalose | 5% | ~200 | ~0.3 |
| Trehalose | 10% | ~150 | ~0.25 |
| Trehalose | 20% | ~100 | ~0.2 |
| Sucrose | 5% | ~220 | ~0.35 |
| Sucrose | 10% | ~180 | ~0.3 |
| Sucrose | 20% | ~120 | ~0.2 |
Data is synthesized from trends reported in the literature.[2] Actual values may vary depending on the specific LNP formulation and experimental conditions.
Experimental Protocols
Protocol: Assessing LNP Aggregation using Dynamic Light Scattering (DLS)
This protocol outlines the steps for measuring the size and polydispersity of m-PEG-DMG LNPs to assess aggregation.
Materials:
-
LNP suspension
-
Appropriate storage buffer (e.g., PBS pH 7.4)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Methodology:
-
Instrument Preparation:
-
Turn on the DLS instrument and allow it to warm up for the manufacturer-recommended time (typically 15-30 minutes).
-
Ensure the instrument is calibrated according to the manufacturer's guidelines.
-
-
Sample Preparation:
-
Gently mix the LNP suspension by inverting the tube several times. Do not vortex, as this can induce aggregation.
-
Dilute the LNP suspension in the storage buffer to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and can be determined by monitoring the count rate. A count rate between 100 and 500 kcps is generally recommended.
-
Filter the dilution buffer through a 0.22 µm filter to remove any dust or particulate matter.
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters, including the dispersant (water), temperature (typically 25°C), and equilibration time (e.g., 60 seconds).
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
The Z-average diameter provides an intensity-weighted average size of the particle population. An increase in the Z-average over time is indicative of aggregation.
-
The PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered acceptable for monodisperse LNP formulations. An increasing PDI suggests a broader size distribution, which can be a sign of aggregation.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: Forces governing LNP stability and aggregation.
References
- 1. Exploring Thermal Stability in Lipid Nanoparticle Systems [eureka.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability [mdpi.com]
- 4. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluidimaging.com [fluidimaging.com]
- 6. Impact of mixing and shaking on mRNA-LNP drug product quality characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. differencebetween.com [differencebetween.com]
- 12. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 13. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding the formation mechanism of lipid nanoparticles in microfluidic devices with chaotic micromixers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phosphorex.com [phosphorex.com]
Technical Support Center: Optimizing m-PEG-DMG 2000 Concentration for Particle Size Control in Lipid Nanoparticle (LNP) Formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing m-PEG-DMG 2000 concentration to control the particle size of lipid nanoparticles (LNPs).
Troubleshooting Guide
This section addresses specific issues that may be encountered during LNP formulation, with a focus on the role of m-PEG-DMG 2000.
Q1: My LNP particle size is too large and the polydispersity index (PDI) is high. How can I reduce the size and achieve a more uniform distribution?
A1: Large and polydisperse LNPs can result from several factors. Here are some troubleshooting steps:
-
Increase m-PEG-DMG 2000 Concentration: While the effect can sometimes be minor, increasing the molar percentage of m-PEG-DMG 2000 can lead to smaller particle sizes.[1] The PEGylated lipid helps to stabilize the nanoparticles as they form, preventing aggregation and controlling their final size.[2][3] A typical starting concentration is 1.5 mol%.[4][5]
-
Optimize Mixing Parameters (Microfluidics): For researchers using microfluidic systems, the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical parameters for controlling particle size.[1][5] Increasing the TFR and adjusting the FRR (typically 3:1 aqueous to organic) can lead to more rapid and uniform mixing, resulting in smaller and more monodisperse LNPs.[5]
-
Check Lipid Solubility and Temperature: Ensure all lipids, including m-PEG-DMG 2000, are fully dissolved in the ethanol (B145695) phase. Some lipids may require gentle heating (e.g., up to 60-65°C) to achieve complete solubilization.[4][5] Incomplete dissolution can lead to the formation of larger, irregular particles.
-
Verify Lipid Ratios: The molar ratios of all lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) are crucial for proper self-assembly.[5] A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:m-PEG-DMG 2000).[5] Deviations from the optimal ratio can disrupt particle formation.
Q2: I've increased the m-PEG-DMG 2000 concentration, but my particle size has not decreased significantly. What else could be the issue?
A2: While m-PEG-DMG 2000 plays a role, other factors can have a more dominant effect on particle size. Consider the following:
-
Lipid Composition: The choice of ionizable and helper lipids significantly influences LNP properties. The interaction between these lipids and the nucleic acid payload is a primary driver of particle morphology.
-
Buffer Composition: The pH and ionic strength of the aqueous buffer can affect the charge of the ionizable lipid and its interaction with the nucleic acid, thereby influencing particle compaction and size.
-
Manufacturing Method: As mentioned, the manufacturing process (e.g., microfluidics vs. manual mixing) has a profound impact on particle size.[1][5] Microfluidic mixing generally offers more precise control over nanoparticle formation.[1]
Q3: My encapsulation efficiency has decreased after increasing the m-PEG-DMG 2000 concentration. Why is this happening?
A3: An excessive concentration of m-PEG-DMG 2000 can sometimes negatively impact encapsulation efficiency. The dense layer of PEG on the nanoparticle surface can shield the positive charge of the ionizable lipid, which is necessary for electrostatic interaction with the negatively charged nucleic acid payload.[6] This can hinder the efficient encapsulation of the cargo. It's a trade-off between particle stability and loading capacity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of m-PEG-DMG 2000 in LNP formulations?
A1: m-PEG-DMG 2000, a PEGylated lipid, has several key functions in LNP formulations:
-
Controls Particle Size and Prevents Aggregation: It forms a hydrophilic steric barrier on the surface of the LNP, which limits particle growth during formation and prevents aggregation during storage.[2][3]
-
Enhances Stability: The PEG layer contributes to the overall stability of the nanoparticles.
-
Prolongs Circulation Time In Vivo: The "stealth" properties imparted by the PEG shield the LNPs from the immune system, reducing clearance and extending their circulation half-life.[7]
Q2: What is a typical molar percentage range for m-PEG-DMG 2000 in an LNP formulation?
A2: The molar percentage of m-PEG-DMG 2000 in LNP formulations is typically low, ranging from 1% to 5%.[3] A commonly used starting point in many published protocols is 1.5 mol%.[4][5] The optimal percentage can depend on the specific lipid composition, the nucleic acid payload, and the desired in vitro and in vivo performance.
Q3: How does the concentration of m-PEG-DMG 2000 affect the in vivo performance of LNPs?
A3: The concentration of m-PEG-DMG 2000 can create a trade-off between cellular uptake and systemic circulation. Lower PEG levels may enhance cellular internalization, while higher levels improve stability and circulation time at the expense of cellular entry.[8] For instance, one study found that 1.5% DMG-PEG 2000 yielded optimal mRNA transfection in vitro, whereas 5% resulted in the highest transgene expression in vivo, highlighting this discrepancy.[6][8]
Data on m-PEG-DMG 2000 Concentration and Particle Size
The following table summarizes findings on the effect of varying m-PEG-DMG 2000 concentrations on LNP particle size from a selected study. It is important to note that results can vary based on the overall lipid composition and formulation method.
| Molar % of DMG-PEG 2000 | Resulting Particle Diameter (nm) | Polydispersity Index (PDI) | Key Observation | Reference |
| 0.1 - 1.5% | < 200 nm | Narrow | Maintained smaller particle sizes. | [6] |
| 5% | > 200 nm | Narrow | Slightly increased particle diameter. | [6] |
| 10% | > 200 nm | Narrow | Slightly increased particle diameter. | [6] |
Note: The referenced study concluded that the overall impact of DMG-PEG content on particle size was minor within the tested range of 180 to 230 nm.[6]
Experimental Protocol: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic device, which allows for precise control over particle size.
1. Preparation of Stock Solutions:
-
Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG 2000 in 200-proof ethanol to prepare individual stock solutions (e.g., 10-50 mg/mL).[5] Note that some lipids may require gentle heating to fully dissolve.[4]
-
Prepare a mixed lipid stock solution by combining the individual stocks to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of Ionizable Lipid:DSPC:Cholesterol:m-PEG-DMG 2000).[5]
-
-
Nucleic Acid Stock Solution (Aqueous Phase):
-
Dissolve the mRNA or siRNA in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.[5]
-
2. Microfluidic Mixing:
-
Load the lipid stock solution (in ethanol) and the nucleic acid stock solution (in aqueous buffer) into separate syringes.
-
Set the total flow rate (TFR) and the flow rate ratio (FRR) on the microfluidic pump. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).[5] These parameters are critical for controlling particle size and require optimization.
-
Initiate the mixing process. The rapid mixing of the two phases in the microfluidic chip induces the self-assembly of lipids and the encapsulation of the nucleic acid into LNPs.[5]
3. Downstream Processing:
-
Dilution and Neutralization: Collect the LNP suspension from the outlet of the microfluidic chip and dilute it with a neutral pH buffer, such as PBS (pH 7.4), to stabilize the newly formed particles.
-
Purification and Concentration: Use a tangential flow filtration (TFF) system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 100 kDa) to remove ethanol, unencapsulated nucleic acid, and to concentrate the LNP formulation.[5]
-
Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter for use in in vitro and in vivo applications.[5]
4. Characterization:
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess the surface charge of the LNPs.
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
Visualizations
Caption: LNP Formulation and Characterization Workflow.
Caption: Troubleshooting Logic for Large LNP Particle Size.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 5. benchchem.com [benchchem.com]
- 6. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LNP Stability with m-PEG-DMG
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of m-PEG-DMG molar percentage in LNP stability and overall performance.
Troubleshooting Guide
This guide addresses common issues encountered during LNP formulation and stability studies related to m-PEG-DMG concentration.
Issue 1: LNP Aggregation and Increased Polydispersity Index (PDI) Over Time
-
Question: My LNPs are aggregating and the PDI is increasing during storage. Could the m-PEG-DMG molar percentage be the cause?
Answer: Yes, an inappropriate m-PEG-DMG molar percentage is a common cause of LNP instability. The Polyethylene Glycol (PEG) component provides a hydrophilic shield on the LNP surface, creating steric hindrance that prevents particle aggregation.[1][2] If the molar percentage is too low, this protective layer may be insufficient, leading to aggregation. Conversely, while less common, excessively high concentrations can also lead to instability during formulation.
Troubleshooting Steps:
-
Review Your Formulation: The optimal m-PEG-DMG molar percentage is typically between 1% and 5%.[1] If your formulation falls outside this range, consider adjusting it.
-
Increase m-PEG-DMG Percentage: If you are using a low molar percentage (e.g., <1%), incrementally increase the concentration to 1.5% or 2.5% and monitor the size and PDI over time.
-
Evaluate Storage Conditions: Ensure your LNPs are stored at an appropriate temperature (typically 2-8°C or frozen at -20°C to -80°C) and pH (around 7.4) as these factors also significantly impact stability.[3]
-
Issue 2: Low Encapsulation Efficiency of Nucleic Acid Payload
-
Question: I'm experiencing low encapsulation efficiency for my mRNA/siRNA. How does the m-PEG-DMG molar percentage affect this?
Answer: The m-PEG-DMG molar percentage can significantly influence encapsulation efficiency. While PEGylation is crucial for stability, a very high density of PEG chains on the LNP surface can interfere with the encapsulation of the nucleic acid payload.[4] Molar percentages exceeding 3.0% have been shown to significantly reduce the encapsulation efficiency of mRNA in LNPs.[5]
Troubleshooting Steps:
-
Optimize m-PEG-DMG Concentration: If you are using a high molar percentage of m-PEG-DMG (>3%), try reducing it to a range of 1.5-2.5%.
-
Maintain a Low Polydispersity Index (PDI): A uniform particle size is crucial for consistent encapsulation. Ensure your formulation process yields LNPs with a low PDI.
-
Check Lipid Ratios: The ratio of ionizable lipid to nucleic acid (N/P ratio) is a critical factor in encapsulation. Ensure this is optimized for your specific components.
-
Issue 3: Inconsistent In Vitro and In Vivo Results
-
Question: My LNPs show good stability and transfection in vitro, but the in vivo performance is poor. Could the m-PEG-DMG percentage be the reason?
Answer: Absolutely. This is a classic example of the "PEG dilemma."[6] While a higher m-PEG-DMG percentage can enhance colloidal stability and prolong circulation time in vivo, it can also hinder cellular uptake and endosomal escape due to steric hindrance.[4][7] This can lead to a discrepancy between in vitro and in vivo results. For instance, a 1.5% DMG-PEG2000 concentration might be optimal for in vitro transfection, whereas a higher concentration of 5% might yield better results in vivo due to improved stability and bioavailability.[4]
Troubleshooting Steps:
-
Test a Range of m-PEG-DMG Percentages: It is crucial to test a range of molar percentages (e.g., 1.5%, 3%, 5%) to find the optimal balance for your specific application.
-
Consider the "Shedding" Effect: m-PEG-DMG has a shorter lipid anchor (C14) which allows it to detach from the LNP surface over time.[4][8] This "shedding" can be beneficial for cellular uptake. If your in vivo results are poor, a formulation with a slightly higher initial PEG concentration might be advantageous as it provides initial stability while allowing for subsequent shedding.
-
Evaluate Biodistribution: If possible, perform biodistribution studies to understand where your LNPs are accumulating. The m-PEG-DMG content can influence organ distribution.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of m-PEG-DMG in LNP formulations?
A1: m-PEG-DMG is a PEGylated lipid that plays a crucial role in the stability and in vivo performance of LNPs. Its primary functions are to:
-
Provide Colloidal Stability: The PEG chains form a hydrophilic layer on the LNP surface, preventing aggregation through steric hindrance.[1][2]
-
Prolong Circulation Time: This protective layer reduces clearance by the mononuclear phagocyte system, thereby increasing the circulation half-life of the LNPs in the body.[2]
Q2: How does the molar percentage of m-PEG-DMG affect LNP size?
A2: The molar percentage of m-PEG-DMG can influence the final size of the LNPs. Generally, increasing the PEG-lipid molar ratio tends to result in smaller nanoparticles.[6] However, this effect can be formulation-dependent, and in some cases, no significant correlation is observed between PEGylated lipid content and LNP particle size.[4]
Q3: What is the optimal molar percentage of m-PEG-DMG for LNP stability?
A3: The optimal molar percentage of m-PEG-DMG typically falls within the range of 1% to 5%.[1] However, the exact optimum depends on the specific lipid composition, the encapsulated payload, and the intended application (in vitro vs. in vivo). A common starting point for optimization is 1.5 mol%.[4]
Q4: Can a high molar percentage of m-PEG-DMG negatively impact LNP performance?
A4: Yes. While essential for stability, an excessively high molar percentage of m-PEG-DMG can lead to several issues, including:
-
Reduced Encapsulation Efficiency: High PEG density on the surface can interfere with payload loading.[4][5]
-
Impaired Cellular Uptake: The dense PEG layer can sterically hinder the interaction of LNPs with target cells, reducing transfection efficiency.[4][7] This is often referred to as the "PEG dilemma".[6]
Q5: How does m-PEG-DMG compare to other PEGylated lipids?
A5: m-PEG-DMG has a C14 lipid anchor. PEGylated lipids with shorter alkyl chains, like m-PEG-DMG, tend to dissociate from the LNP surface more rapidly in vivo compared to those with longer chains (e.g., DSPE-PEG with a C18 anchor).[8] This "shedding" characteristic can be advantageous for enhancing cellular uptake and endosomal escape once the LNP reaches the target tissue.[4]
Data Summary
The following tables summarize the quantitative effects of varying m-PEG-DMG molar percentages on key LNP properties as reported in the literature.
Table 1: Effect of m-PEG-DMG Molar Percentage on LNP Physicochemical Properties
| m-PEG-DMG (mol%) | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) |
| 0.5 | ~150-200 | ~0.2 | >90 | ~ -5 |
| 1.5 | ~150-200 | <0.2 | >95 | ~ -8 |
| 3.0 | ~150-200 | <0.2 | >95 | ~ -10 |
| 5.0 | ~150-200 | <0.2 | >90 | ~ -12 |
| 10.0 | ~150-200 | >0.2 | Lowest | ~ -15 |
Note: Data is synthesized from multiple sources and represents general trends.[4][6] Actual values will vary depending on the full lipid composition and formulation method.
Table 2: Effect of m-PEG-DMG Molar Percentage on In Vitro and In Vivo Performance
| m-PEG-DMG (mol%) | In Vitro Transfection Efficiency | In Vivo Transgene Expression |
| 1.5 | Optimal | Moderate |
| 5.0 | Moderate | Highest |
| 10.0 | Low | Low |
Note: This table illustrates the common trade-off between in vitro and in vivo performance.[4]
Experimental Protocols
Protocol 1: LNP Formulation with Varying m-PEG-DMG Molar Percentages via Nanoprecipitation
This protocol describes a general method for preparing LNPs with different m-PEG-DMG concentrations.
-
Lipid Stock Preparation:
-
Dissolve the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and m-PEG-DMG individually in anhydrous ethanol (B145695) to create concentrated stock solutions.
-
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in the desired molar ratios. For example, to prepare formulations with varying m-PEG-DMG, the molar ratio of the other lipids is kept constant while the m-PEG-DMG amount is adjusted. A common lipid molar ratio is: Ionizable Lipid:Helper Lipid:Cholesterol:m-PEG-DMG = 50:10:38.5:1.5. To vary the PEG-lipid, you can adjust the cholesterol and PEG-lipid amounts reciprocally.
-
-
Nucleic Acid Preparation:
-
Dilute the mRNA or siRNA payload in an acidic aqueous buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4).
-
-
LNP Assembly:
-
Under continuous vortexing or using a microfluidic mixing device, rapidly add the ethanolic lipid mixture to the aqueous nucleic acid solution. The rapid change in solvent polarity will cause the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated nucleic acid.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.
-
Protocol 2: LNP Stability Assessment
This protocol outlines a method for evaluating the stability of LNP formulations over time.
-
Storage Conditions:
-
Aliquot the LNP samples and store them at different temperatures (e.g., 4°C, -20°C, and room temperature) in a suitable storage buffer (e.g., PBS, pH 7.4).[3]
-
-
Time Points:
-
Define specific time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30).
-
-
Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Measure the particle size and PDI using DLS to monitor for any changes or aggregation.
-
Optionally, assess the integrity of the encapsulated payload and the biological activity (e.g., in vitro transfection efficiency) at each time point.
-
Visualizations
Caption: LNP Formulation and Self-Assembly Workflow.
Caption: Troubleshooting Decision Tree for LNP Formulation.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. The Application Of DMG-PEG 2000 In MRNA Vaccine And Nucleic Acid Drug Delivery [sinopeg.com]
- 3. dovepress.com [dovepress.com]
- 4. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 8. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Kinetics of m-PEG-DMG Shedding from LNPs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with m-PEG-DMG in Lipid Nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to the kinetics of m-PEG-DMG shedding.
Frequently Asked Questions (FAQs)
FAQ 1: What is m-PEG-DMG and why is its shedding from LNPs important?
m-PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) is a PEGylated lipid commonly used in LNP formulations for drug delivery. The "m" indicates a methoxy (B1213986) group at the terminus of the polyethylene (B3416737) glycol (PEG) chain, and "DMG" refers to the dimyristoyl glycerol (B35011) lipid anchor.
The shedding, or desorption, of the m-PEG-DMG molecule from the LNP surface is a critical phenomenon that influences the nanoparticle's lifecycle and therapeutic efficacy. Initially, the PEG layer provides a "stealth" shield, preventing aggregation and reducing clearance by the reticuloendothelial system (RES), thereby prolonging circulation time. However, for efficient cellular uptake and endosomal escape of the encapsulated cargo (e.g., mRNA, siRNA), this PEG shield must be shed to allow interaction with target cells. The timing of this shedding is crucial:
-
Too rapid shedding: May lead to premature clearance of the LNP, primarily by the liver.[1]
-
Too slow shedding: Can hinder the interaction of the LNP with target cells, reducing cellular uptake and subsequent intracellular delivery of the payload.[1]
Therefore, understanding and controlling the kinetics of m-PEG-DMG shedding is paramount for optimizing LNP-based therapies.
FAQ 2: What are the key factors that influence the shedding rate of m-PEG-DMG?
The shedding kinetics of m-PEG-DMG are influenced by several formulation and environmental factors. The primary determinants include:
-
Lipid Anchor Length: The length of the acyl chains of the lipid anchor significantly impacts the stability of the PEG-lipid within the LNP membrane. m-PEG-DMG has C14 (myristoyl) chains, which are relatively short. Shorter lipid anchors, like the C14 in DMG-PEG, lead to faster shedding rates compared to longer anchors like C18 (e.g., in DSPE-PEG).[2][3][4] This is due to weaker hydrophobic interactions with the LNP core.
-
PEG Molar Ratio: The concentration of m-PEG-DMG in the LNP formulation affects particle size, stability, and transfection efficiency.[5] While not directly modulating the intrinsic shedding rate of individual molecules, the overall PEG density can influence interactions with serum proteins that contribute to shedding.
-
Serum Proteins: Upon entering the bloodstream, LNPs are rapidly coated with serum proteins, forming a "protein corona."[6][7] This interaction can accelerate the shedding of PEG-lipids. Specific proteins, like Apolipoprotein A-II, have been associated with the early stages of PEG shedding.[6][8]
-
Temperature and pH: The degradation of certain modified PEG-lipids can be influenced by temperature and pH, which in turn affects the shedding kinetics.[9]
FAQ 3: How can I measure the shedding kinetics of m-PEG-DMG from my LNPs?
Several biophysical techniques can be employed to quantify the rate and extent of m-PEG-DMG shedding:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pulsed Gradient Spin Echo (PGSE) NMR is a powerful, label-free method to directly measure PEG shedding in real-time, even in complex biological fluids like serum.[1][3][10] It distinguishes between the slowly diffusing LNP-associated PEG and the faster-diffusing free PEG that has shed from the surface.
-
Fluorescence Cross-Correlation Spectroscopy (FCCS): This technique can be used to quantify PEG shedding by labeling the PEG-lipid of interest (e.g., DMPE-PEG with a fluorophore) and a non-shedding lipid (e.g., DSPE-PEG with a different fluorophore) as an internal reference.[11] The loss of co-diffusion between the two signals indicates shedding.
-
Nanoparticle Tracking Analysis (NTA): NTA can indirectly monitor the consequences of PEG shedding by measuring changes in LNP size and concentration upon incubation in serum.[4][12] The adsorption of proteins following PEG desorption leads to an increase in particle size.[4][12]
Troubleshooting Guide
Problem 1: Low transfection efficiency observed in vitro/in vivo.
Possible Cause: The kinetics of m-PEG-DMG shedding may be suboptimal, leading to either premature clearance or insufficient cellular uptake.
Troubleshooting Steps:
-
Evaluate PEG-lipid anchor length: If your formulation uses a PEG-lipid with a long anchor (e.g., C18), consider replacing it with or blending it with a shorter anchor PEG-lipid like m-PEG-DMG (C14) to facilitate faster shedding.[2]
-
Optimize m-PEG-DMG molar ratio: The amount of PEG-lipid can impact transfection. A biphasic trend is often observed, where transfection efficiency initially increases with the PEG ratio, peaks, and then decreases.[5] Systematically vary the molar percentage of m-PEG-DMG in your formulation (e.g., 0.5%, 1.5%, 5%) to find the optimal concentration for your specific LNP composition and cell type.
-
Pre-incubation with serum: For in vitro experiments, pre-incubating LNPs with serum for a defined period (e.g., 30 minutes to 2 hours) can induce PEG shedding and protein corona formation, potentially leading to more efficient cellular uptake.[6]
Problem 2: LNP formulation is unstable and aggregates over time.
Possible Cause: Insufficient PEGylation on the LNP surface.
Troubleshooting Steps:
-
Increase m-PEG-DMG concentration: A higher molar ratio of m-PEG-DMG can improve colloidal stability. However, be mindful that this may negatively impact transfection efficiency, so a balance must be struck.
-
Characterize LNP size and polydispersity: Use Dynamic Light Scattering (DLS) to monitor the size and polydispersity index (PDI) of your LNPs over time at different storage conditions. An increasing size or PDI is indicative of aggregation.
-
Consider a blend of PEG-lipids: Incorporating a small percentage of a more stably anchored PEG-lipid (e.g., DSPE-PEG) alongside m-PEG-DMG might enhance stability without completely inhibiting shedding.
Quantitative Data Summary
Table 1: Influence of PEG-Lipid Anchor Length on Shedding and Circulation Half-Life
| PEG-Lipid | Anchor Length | Shedding Rate (% per hour) | LNP Circulation Half-Life (t½) in hours | Reference |
| DMG-PEG | C14 | >45% | 0.64 | [1][2] |
| DSPE-PEG | C18 | 0.2% | 4.03 | [1][2] |
Table 2: Physicochemical Properties of LNPs with Varying DMG-PEG Content
| DMG-PEG (mol%) | Particle Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | Reference |
| 0.1 - 1.5 | < 200 | Not specified | Decreases with increasing PEG | Highest at lower PEG % | [5] |
| 5 | > 200 | Not specified | Decreases with increasing PEG | Lower than 1.5% | [5] |
| 10 | > 200 | Not specified | Lowest | Lowest | [5] |
Detailed Experimental Protocols
Protocol 1: LNP Formulation using Nanoprecipitation
This protocol describes a general method for preparing LNPs with varying m-PEG-DMG content.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
Helper lipid (e.g., DSPC or DOPE)
-
m-PEG-DMG 2000
-
mRNA or siRNA cargo
-
Anhydrous ethanol (B145695)
-
Acetate (B1210297) buffer (200 mM, pH 5.4) or Citrate (B86180) buffer (25 mM, pH 4.0)
-
Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, cholesterol, helper lipid, and m-PEG-DMG in anhydrous ethanol to create individual stock solutions or a lipid mixture.
-
Prepare Organic Phase: Mix the lipid stock solutions in the desired molar ratio. For example, a molar ratio of ionizable lipid/cholesterol/helper lipid/m-PEG-DMG could be 50:38.5:10:1.5.[13] To vary the m-PEG-DMG content, adjust its molar percentage while keeping the total lipid concentration constant.
-
Prepare Aqueous Phase: Dissolve the nucleic acid cargo in the acetate or citrate buffer.
-
Nanoprecipitation: Under continuous vortexing or using a microfluidic mixing device, add the organic phase dropwise to the aqueous phase.[5][14] The rapid change in solvent polarity will cause the lipids to self-assemble into LNPs, encapsulating the cargo.
-
Dialysis: Transfer the LNP suspension to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 18 hours, with several buffer changes, to remove the ethanol and unencapsulated cargo.
-
Characterization: Characterize the resulting LNPs for size, PDI, zeta potential, and encapsulation efficiency. Store at 4°C.
Protocol 2: Real-Time Measurement of PEG Shedding using PGSE NMR
This protocol provides a method for quantifying m-PEG-DMG shedding kinetics in serum.
Materials:
-
LNP formulation containing m-PEG-DMG
-
Rat or human serum
-
Deuterium oxide (D₂O)
-
NMR spectrometer with a diffusion probe
Procedure:
-
Sample Preparation: Mix the LNP suspension with serum (e.g., 20% v/v FBS) in an NMR tube.[6] Add D₂O for the field lock.
-
NMR Acquisition: Acquire a series of ¹H PGSE NMR spectra over time. The experiment measures the diffusion of molecules. The signal from the PEG protons (typically around 3.6 ppm) will be a composite of LNP-associated PEG (slow diffusion) and free PEG (fast diffusion).
-
Data Analysis:
-
Fit the decay of the PEG signal intensity as a function of the gradient strength to a two-component diffusion model. This will yield the relative populations of the slow-diffusing (LNP-bound) and fast-diffusing (shed) PEG species.
-
Plot the percentage of LNP-associated PEG as a function of time to determine the shedding kinetics (e.g., half-life).
-
Visualizations
Caption: Workflow of LNP lifecycle from formulation to cellular uptake, highlighting the critical m-PEG-DMG shedding step.
Caption: Troubleshooting flowchart for low transfection efficiency related to m-PEG-DMG shedding kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. helixbiotech.com [helixbiotech.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Degradable PEG-lipids for lipid nanoparticle mRNA formulation - American Chemical Society [acs.digitellinc.com]
- 10. Real Time Measurement of PEG Shedding from Lipid Nanoparticles in Serum via NMR Spectroscopy - OAK Open Access Archive [oak.novartis.com]
- 11. Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified PEG-Lipids Enhance the Nasal Mucosal Immune Capacity of Lipid Nanoparticle mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG-DMG and Anti-PEG Antibody Response
Welcome to the technical support center for m-PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the anti-PEG antibody response associated with m-PEG-DMG-containing formulations.
Frequently Asked Questions (FAQs)
Q1: What is the anti-PEG antibody response and why is it a concern when using m-PEG-DMG?
A1: Polyethylene (B3416737) glycol (PEG), including the m-PEG component of m-PEG-DMG, can be recognized by the immune system, leading to the production of anti-PEG antibodies.[1][2][3] This immune response is a concern because these antibodies can lead to accelerated blood clearance (ABC) of PEGylated nanoparticles upon repeated administration, reducing their therapeutic efficacy.[2][4][5] In some cases, it can also lead to hypersensitivity reactions.[2][5] While PEG is generally considered to have low immunogenicity, the conjugation to a carrier like a lipid nanoparticle can enhance this response.[6][7]
Q2: Are there pre-existing anti-PEG antibodies in the general population?
A2: Yes, a significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in everyday products like cosmetics and pharmaceuticals.[4][8] The presence of these antibodies can impact the efficacy and safety of PEGylated therapeutics from the very first dose.
Q3: What factors in my m-PEG-DMG formulation can influence the anti-PEG antibody response?
A3: Several formulation parameters can impact the immunogenicity of your m-PEG-DMG-containing nanoparticles. These include:
-
PEG Chain Length: The length of the m-PEG chain on the DMG lipid can have a biphasic effect, with both very long and very short chains potentially increasing the anti-PEG immune response.[2][9]
-
PEG Density: The percentage of m-PEG-DMG in your lipid nanoparticle formulation also shows a biphasic effect. Both lower and higher densities of PEG have been shown to reduce the accelerated blood clearance phenomenon.[2]
-
Particle Size and Charge: Larger particle sizes and a negative surface charge on the nanoparticles can stimulate the immune system and complement activation to a greater extent.[2][10]
-
PEG Architecture: Branched PEG structures may offer better "stealth" properties and induce a weaker immune response compared to linear PEG chains.[1][2]
Troubleshooting Guide
Problem: I am observing rapid clearance of my m-PEG-DMG-formulated nanoparticles in vivo.
This could be due to an anti-PEG antibody response leading to the Accelerated Blood Clearance (ABC) phenomenon.[2][4][5]
Suggested Actions:
-
Characterize the Anti-PEG Antibody Response: The first step is to determine if anti-PEG antibodies are indeed responsible for the rapid clearance. You can do this by measuring anti-PEG IgM and IgG titers in the serum of your experimental animals.
-
Optimize Formulation Parameters: Based on the characterization, you can modify your formulation to reduce immunogenicity.
Experimental Protocols
Protocol 1: Detection of Anti-PEG Antibodies using ELISA
This protocol provides a general framework for a direct ELISA to detect anti-PEG antibodies in serum samples.[11][12][13]
Materials:
-
High-binding 96-well microplates
-
m-PEG-DMG or a similar PEGylated lipid for coating
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Serum samples from experimental animals
-
HRP-conjugated secondary antibodies (anti-IgG and anti-IgM)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Dissolve the PEGylated lipid in an appropriate solvent and dilute in PBS to the desired coating concentration. Add 100 µL per well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBS.
-
Sample Incubation: Dilute serum samples in blocking buffer. Add 100 µL of diluted serum to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBS.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated anti-IgG or anti-IgM to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBS.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Data Interpretation: An increased absorbance in post-injection samples compared to pre-injection or control samples indicates the presence of anti-PEG antibodies.
Data Presentation
Table 1: Influence of m-PEG-DMG Formulation Parameters on Anti-PEG Antibody Response
| Formulation Parameter | Low Immunogenicity | High Immunogenicity | Rationale |
| PEG Chain Length | Intermediate lengths | Very short or very long chains | Biphasic effect on immune recognition.[2] |
| PEG Density | Low or high densities | Intermediate densities | Biphasic effect on the ABC phenomenon.[2] |
| Particle Size | Smaller (<100 nm) | Larger (>100 nm) | Larger particles are more readily taken up by immune cells.[10] |
| Surface Charge | Neutral or slightly negative | Highly negative or positive | Charged particles can activate the complement system.[2] |
| PEG Architecture | Branched | Linear | Branched structures can provide better shielding of the nanoparticle surface.[1][2] |
Mitigation Strategies
Q4: How can I modify my m-PEG-DMG formulation to reduce the anti-PEG antibody response?
A4: Based on the factors influencing immunogenicity, you can employ several strategies:
-
Optimize PEG Chain Length and Density: Experiment with different molecular weights of m-PEG and varying molar percentages of m-PEG-DMG in your formulation to find the optimal balance between stealth properties and reduced immunogenicity.[2]
-
Control Particle Size and Charge: Aim for a particle size below 100 nm and a near-neutral surface charge to minimize immune recognition.[2][14]
-
Consider Branched PEG Lipids: If feasible, explore the use of branched PEG-lipid derivatives, which have been shown to induce lower levels of anti-PEG antibodies.[1]
Q5: Are there alternatives to m-PEG-DMG that I can use?
A5: Yes, research is ongoing into alternative polymers to replace PEG and overcome its immunogenic issues. Some alternatives that have been investigated include:
-
Poly(oxazoline)
-
Polyvinyl alcohol
-
Poly(glycerol)[2]
These polymers aim to provide the same "stealth" properties as PEG without inducing a significant immune response.
Visual Guides
Signaling and Experimental Workflows
Caption: Immune response pathway to m-PEG-DMG nanoparticles.
Caption: Workflow for anti-PEG antibody detection via ELISA.
References
- 1. mdpi.com [mdpi.com]
- 2. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioagilytix.com [bioagilytix.com]
- 9. Dmg-peg 2000 | 160743-62-4 | Benchchem [benchchem.com]
- 10. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A generic method for the detection of polyethylene glycol specific IgG and IgM antibodies in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. celerion.com [celerion.com]
- 14. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG-DMG LNP Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the transfection efficiency of lipid nanoparticles (LNPs) formulated with m-PEG-DMG.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar percentage of m-PEG-DMG in an LNP formulation for high transfection efficiency?
A1: The optimal m-PEG-DMG content often follows a bell-shaped curve and differs between in vitro and in vivo applications. For in vitro experiments, a molar ratio of approximately 1.5% DMG-PEG2000 has been shown to yield the best mRNA transfection results in cell lines like HeLa and DC2.4.[1][2] For in vivo studies, a higher content of around 5% DMG-PEG2000 may result in the highest transgene expression.[1][2] This difference is attributed to the trade-off between cellular uptake, which is favored by lower PEGylation, and systemic circulation stability, which is improved with higher PEGylation.[1][2]
Q2: How does the acyl chain length of the PEG-lipid affect transfection efficiency?
A2: The length of the PEG-lipid's acyl chain plays a crucial role in the stability and transfection efficiency of LNPs. PEG-lipids with shorter acyl chains, such as the C14 chain in DMG-PEG, tend to dissociate from the LNP surface more rapidly.[3][4][5] This "PEG shedding" is advantageous as it unmasks the LNP surface, facilitating interaction with and uptake by target cells, which can lead to enhanced transfection efficiency.[1][6] Conversely, PEG-lipids with longer acyl chains (e.g., C18 in DSPE-PEG) are anchored more firmly in the lipid bilayer, leading to slower shedding, longer circulation times, but potentially reduced cellular uptake and transfection.[3][5]
Q3: What is the "PEG dilemma" and how does it relate to m-PEG-DMG?
A3: The "PEG dilemma" refers to the conflicting roles of the PEG coating on LNPs. While the PEG layer provides a "stealth" effect that enhances stability, prevents aggregation, and prolongs circulation time by avoiding the immune system, it can also hinder the interaction of the LNP with target cells and impede the release of its payload into the cytoplasm.[5][7][8] Using a PEG-lipid with a shorter acyl chain like m-PEG-DMG is a strategy to address this dilemma, as its faster shedding rate helps to balance stability during circulation with efficient cellular uptake at the target site.[4][8]
Q4: Are there alternatives to m-PEG-DMG for formulating LNPs?
A4: Yes, several alternatives to traditional PEG lipids are being explored to overcome challenges like immunogenicity (anti-PEG antibody production).[7][9] Promising alternatives include polysarcosine (PSar), poly(2-oxazoline)s (POx), and zwitterionic polymers like poly(carboxybetaine) (PCB).[9][10][11] These materials can offer similar "stealth" properties to PEG while potentially having a better immunogenicity profile.[9][10] Another approach is to use biodegradable polymers like PLA-PEG.[12]
Q5: Can the choice of helper lipid influence transfection efficiency?
A5: Yes, the helper lipid component significantly impacts LNP performance. For instance, in Jurkat cells (a T cell line), using 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylethanolamine (POPE) as a helper lipid resulted in higher transfection activity compared to LNPs formulated with 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC).[13] The selection of the helper lipid can influence the LNP's surface properties and its ability to fuse with the endosomal membrane for payload release.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal m-PEG-DMG concentration. | Titrate the molar percentage of m-PEG-DMG. Start with a range around 1.5% for in vitro studies and consider higher percentages (up to 5%) for in vivo applications.[1][2] |
| Poor cellular uptake. | Ensure the PEG-lipid has a shorter acyl chain (like C14 in DMG-PEG) to facilitate PEG shedding.[3][4] Consider reducing the PEG-lipid content to enhance cellular internalization.[13] | |
| Inefficient endosomal escape. | Optimize the ionizable lipid and helper lipid components. Some helper lipids, like POPE, may improve endosomal escape compared to others.[13] | |
| Issues with LNP-nucleic acid complex formation. | Formulate LNP-nucleic acid complexes in a serum-free medium, as serum can interfere with their formation.[14] | |
| Poor cell health or inappropriate cell density. | Use healthy, low-passage-number cells. Ensure cells are at an optimal confluency (typically 70-90%) at the time of transfection.[15][16][17] | |
| High Cytotoxicity | Excessive LNP dosage. | Reduce the concentration of LNPs administered to the cells or shorten the incubation time.[15] |
| Contaminants in the nucleic acid preparation. | Use highly purified, endotoxin-free nucleic acids for LNP formulation.[15] | |
| Instability of LNPs in culture medium. | If using a serum-containing medium, consider switching to a serum-free or reduced-serum medium during the transfection process, as serum components can destabilize LNPs.[15] | |
| Inconsistent Results | Variability in LNP formulation. | Use a consistent and reproducible method for LNP preparation, such as microfluidic mixing, to ensure uniform particle size and composition.[18] |
| Inconsistent incubation times or conditions. | Standardize the incubation time and maintain a consistent environment (temperature, CO2 levels) for all experiments.[15] | |
| Freeze-thaw cycles of reagents. | Avoid freezing cationic lipid reagents. Store them at the recommended temperature (typically 4°C).[14] |
Experimental Protocols
General Protocol for LNP-mRNA Formulation via Microfluidic Mixing
This protocol provides a general framework for formulating mRNA-loaded LNPs using a microfluidic device.
Materials:
-
Ionizable lipid (e.g., Dlin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
m-PEG-DMG (DMG-PEG2000)
-
mRNA
-
Ethanol (B145695) (anhydrous)
-
Acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10 mM.[19]
-
mRNA Solution Preparation: Dilute the mRNA in 25 mM acetate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio to 1:3 (ethanol:aqueous).
-
Initiate mixing. The rapid mixing of the two streams will induce the self-assembly of the LNPs.
-
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vitro Transfection Protocol
Materials:
-
Cells (e.g., HeLa, DC2.4)
-
Complete cell culture medium
-
LNP-mRNA formulation
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in approximately 70-80% confluency on the day of transfection.
-
LNP-mRNA Addition:
-
Dilute the LNP-mRNA formulation to the desired concentration in serum-free or complete culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
-
Incubation: Incubate the cells with the LNPs for a specified period (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Post-Transfection Analysis:
-
After the incubation period, replace the LNP-containing medium with fresh complete medium.
-
Assess transfection efficiency at a suitable time point (e.g., 24-48 hours post-transfection) by measuring the expression of the reporter protein (e.g., GFP via flow cytometry or fluorescence microscopy, luciferase via a luminescence assay).
-
Visual Guides
Caption: Workflow for LNP-mRNA Formulation.
Caption: Troubleshooting Logic for Low Transfection.
Caption: PEG Shedding and Cellular Uptake Pathway.
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 8. helixbiotech.com [helixbiotech.com]
- 9. blog.curapath.com [blog.curapath.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. PLA-PEG as an alternative to PEGylated lipids for nanoparticle-based DNA vaccination against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 15. iscaconsortium.org [iscaconsortium.org]
- 16. yeasenbio.com [yeasenbio.com]
- 17. genscript.com [genscript.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Challenges in scaling up production of m-PEG-DMG LNP formulations.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges encountered during the scale-up of m-PEG-DMG LNP formulations.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| LNP-TS-001 | Why is my particle size larger than expected and the Polydispersity Index (PDI) high (>0.2) after scaling up? | 1. Inefficient Mixing: The mixing energy and fluid dynamics at a larger scale may not be equivalent to the lab scale, leading to slower nanoparticle formation and wider size distribution.[1] 2. Inappropriate Flow Rates: The total flow rate (TFR) and flow rate ratio (FRR) of the lipid and aqueous phases may not be optimized for the larger scale system.[2] 3. Suboptimal m-PEG-DMG Concentration: The molar percentage of m-PEG-DMG can influence particle size.[3][4] 4. Aggregation: Changes in buffer conditions or processing time can lead to particle aggregation. | 1. Optimize Mixing Parameters: Ensure the mixing technology (e.g., T-junction, microfluidics) is scalable and provides consistent, rapid mixing. Re-optimize mixing parameters for the larger scale.[5] 2. Adjust Flow Rates: Systematically vary the TFR and FRR at the new scale to find the optimal conditions for the desired particle size and PDI.[2] 3. Review m-PEG-DMG Concentration: Refer to the data on m-PEG-DMG concentration effects (see Table 1) and consider adjusting the molar ratio. 4. Buffer Optimization and Process Timing: Ensure consistent buffer pH and ionic strength throughout the process. Minimize processing times where particles are in an intermediate or unstable state. |
| LNP-TS-002 | Why has my mRNA encapsulation efficiency (EE) dropped significantly after scaling up? | 1. Incomplete Encapsulation: Slower mixing at a larger scale can lead to incomplete formation of the LNP core, leaving some mRNA unencapsulated.[6] 2. mRNA Degradation: Longer processing times or exposure to suboptimal temperatures can lead to mRNA degradation. 3. Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer is critical for the ionization of the ionizable lipid and subsequent complexation with mRNA.[7] | 1. Enhance Mixing Efficiency: As with particle size control, ensure rapid and efficient mixing to promote complete LNP formation and mRNA encapsulation. 2. Maintain Temperature Control: Implement appropriate temperature controls throughout the process to protect the mRNA from degradation. 3. Verify Buffer pH: Ensure the pH of the aqueous buffer is optimal for your specific ionizable lipid (typically in the acidic range, e.g., pH 4.0).[7] |
| LNP-TS-003 | I'm observing particle aggregation during or after tangential flow filtration (TFF). What could be the cause? | 1. High Transmembrane Pressure (TMP): Excessive TMP can cause particle stress and lead to aggregation on the membrane surface.[8] 2. Inappropriate Shear Rate: The cross-flow shear rate may not be optimal, leading to particle-particle interactions and aggregation.[9] 3. Buffer Exchange Issues: A suboptimal final buffer composition (pH, ionic strength) can lead to instability and aggregation. | 1. Optimize TMP: Start with a lower TMP and gradually increase it while monitoring particle size and PDI. 2. Adjust Cross-Flow Rate: Optimize the cross-flow rate to maintain sufficient shear to prevent membrane fouling without inducing particle aggregation. 3. Evaluate Final Buffer: Ensure the final formulation buffer is appropriate for long-term stability. |
| LNP-TS-004 | My LNP formulation is failing sterile filtration due to filter clogging. What are the likely reasons? | 1. Presence of Aggregates: Even a small population of larger aggregates can quickly clog a 0.22 µm sterile filter.[10] 2. High Particle Concentration: A highly concentrated LNP solution can lead to rapid filter fouling. 3. Incompatible Filter Material: The filter membrane material may have an affinity for the LNP components, leading to adsorption and clogging. | 1. Pre-filtration: Consider a pre-filtration step with a larger pore size filter to remove any aggregates before the final sterile filtration. 2. Dilution: If possible, dilute the LNP formulation before sterile filtration to reduce the particle load on the filter. 3. Filter Compatibility Study: Test different sterile filter membranes (e.g., PVDF, PES) to identify the most compatible material for your formulation.[11] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up m-PEG-DMG LNP production?
The main challenges include:
-
Maintaining Batch-to-Batch Consistency: Ensuring that critical quality attributes (CQAs) such as particle size, PDI, and encapsulation efficiency remain consistent across different batch sizes is a significant hurdle.[1]
-
Scalable Mixing Technology: The mixing method used at the lab scale (e.g., vortexing, small-scale microfluidics) may not be directly scalable. Transitioning to technologies like high-flow T-mixing systems or scalable microfluidics is often necessary.[5][12]
-
Downstream Processing: Purification and concentration steps using techniques like tangential flow filtration (TFF) and sterile filtration present their own scaling challenges, including potential for aggregation and product loss.[8][10]
-
Raw Material Sourcing and Quality: Ensuring a consistent and high-quality supply of lipids, including m-PEG-DMG, at a larger scale can be a logistical challenge.[1]
-
Analytical Method Comparability: Analytical methods used for characterization must provide comparable results between small-scale and large-scale batches to ensure product quality.
2. How does the molar percentage of m-PEG-DMG affect LNP properties during scale-up?
The molar percentage of m-PEG-DMG plays a crucial role in determining LNP properties:
-
Particle Size: Generally, increasing the m-PEG-DMG concentration can lead to smaller particle sizes, although the effect can plateau or even reverse at very high concentrations.[3][4]
-
Stability: The PEGylated lipid provides a hydrophilic corona that sterically hinders opsonization and reduces nonspecific interactions, which can impact in vivo circulation time.
-
Transfection Efficiency: There is often an optimal m-PEG-DMG concentration for maximal transfection efficiency, as excessive PEGylation can hinder cellular uptake.[3]
3. What are the key considerations for choosing a mixing technology for large-scale LNP production?
-
Scalability: The technology should allow for a linear and predictable scale-up of the process.
-
Mixing Efficiency: It must provide rapid and homogenous mixing of the lipid and aqueous phases to ensure uniform particle formation.
-
Reproducibility: The system should yield consistent LNP characteristics from batch to batch.
-
Throughput: The technology must be capable of producing the required volume of LNP formulation within a reasonable timeframe.
Commonly used scalable technologies include impingement jet mixing and parallelized microfluidic systems.
4. Why is Tangential Flow Filtration (TFF) a preferred method for LNP purification at scale?
TFF is a preferred method for several reasons:
-
Efficiency: It allows for the simultaneous concentration and buffer exchange of the LNP suspension in a single unit operation.[13]
-
Scalability: TFF systems are readily scalable from lab to manufacturing scale.[13]
-
Gentle Processing: When optimized, TFF can be a relatively gentle process that minimizes shear stress on the LNPs.
-
Closed System: TFF can be operated as a closed system, which is important for maintaining sterility.
5. What are the critical quality attributes (CQAs) that need to be monitored during scale-up?
The key CQAs for m-PEG-DMG LNP formulations include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
mRNA Encapsulation Efficiency: Determined using a fluorescent dye-based assay like the RiboGreen assay.
-
Lipid Composition and Purity: Analyzed by methods such as High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
-
Zeta Potential: Measured to assess the surface charge of the LNPs.
-
Sterility and Endotoxin Levels: Critical for ensuring the safety of the final product.
Data Presentation
Table 1: Effect of m-PEG-DMG Molar Ratio on LNP Physicochemical Properties
| m-PEG-DMG Molar Ratio (%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 0.5 | 105.3 ± 2.1 | 0.18 ± 0.02 | > 90 |
| 1.5 | 94.6 ± 1.1 | 0.13 ± 0.02 | > 90 |
| 3.0 | 88.2 ± 1.5 | 0.11 ± 0.01 | > 90 |
| 5.0 | ~96 | ~0.2 | ~90 |
Data compiled from multiple sources.[3][14][15] Actual results may vary depending on the specific lipid composition, process parameters, and analytical methods used.
Experimental Protocols
1. Protocol for LNP Size and Polydispersity Measurement using Dynamic Light Scattering (DLS)
-
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of the LNP formulation.
-
Materials:
-
LNP sample
-
Appropriate aqueous buffer for dilution (e.g., 1x PBS, filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes
-
-
Procedure:
-
Allow the LNP sample and dilution buffer to equilibrate to the instrument's operating temperature (typically 25°C).
-
Dilute the LNP sample in the buffer to an appropriate concentration. The optimal concentration will depend on the instrument and should be within the manufacturer's recommended range to achieve a suitable count rate.
-
Gently mix the diluted sample by inverting the cuvette several times. Avoid vigorous shaking to prevent bubble formation.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the measurement temperature.
-
Perform the measurement. Typically, this involves multiple runs that are averaged to obtain a final result.
-
Analyze the data to obtain the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[16]
-
2. Protocol for mRNA Encapsulation Efficiency (EE) using RiboGreen Assay
-
Objective: To quantify the percentage of mRNA that is encapsulated within the LNPs.
-
Materials:
-
LNP sample
-
Quant-iT RiboGreen RNA Assay Kit (or equivalent)
-
TE buffer (or other suitable buffer)
-
Triton X-100 (2% solution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare mRNA Standards: Create a standard curve of your specific mRNA in TE buffer, with concentrations ranging from approximately 0 to 2 µg/mL.
-
Sample Preparation:
-
Total mRNA (Lysed LNPs): Dilute the LNP sample in TE buffer containing 1% Triton X-100 to lyse the particles and release the encapsulated mRNA. The dilution factor should be chosen so that the final mRNA concentration falls within the range of the standard curve.
-
Free mRNA (Intact LNPs): Dilute the LNP sample to the same dilution factor as above, but in TE buffer without Triton X-100.
-
-
Assay:
-
Add the prepared standards and samples to the 96-well plate in triplicate.
-
Prepare the RiboGreen working solution according to the manufacturer's instructions and add it to all wells.
-
Incubate the plate in the dark for 2-5 minutes.
-
-
Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 480 nm and 520 nm, respectively.
-
Calculation:
-
Generate a standard curve by plotting fluorescence versus mRNA concentration.
-
Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
-
Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100[17]
-
-
3. Protocol for Lipid Quantification using HPLC-CAD
-
Objective: To determine the concentration of individual lipid components (including m-PEG-DMG) in the LNP formulation.
-
Materials:
-
LNP sample
-
Reference standards for each lipid component
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Reverse-phase C18 column
-
Appropriate mobile phases (e.g., a gradient of methanol, isopropanol, and water with additives like triethylamine)
-
Sample diluent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol)
-
-
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for each lipid component in the sample diluent.
-
Sample Preparation: Dissolve the LNP sample in the sample diluent to disrupt the nanoparticles and solubilize the lipids.
-
Chromatographic Conditions:
-
Set up the HPLC-CAD system with the C18 column.
-
Establish a suitable gradient elution method to separate the individual lipid components. The specific gradient will depend on the exact lipid composition of the formulation.
-
Set the CAD parameters (e.g., nebulizer temperature, gas pressure) according to the manufacturer's recommendations.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Integrate the peaks corresponding to each lipid in the chromatograms.
-
-
Quantification:
-
Visualizations
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. precigenome.com [precigenome.com]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. susupport.com [susupport.com]
- 6. RNA cargo size and lipid mix influence on LNP size, PDI and EE% - [insidetx.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Process development of tangential flow filtration and sterile filtration for manufacturing of mRNA-lipid nanoparticles: A study on membrane performance and filtration modeling - Providence Therapeutics [providencetherapeutics.com]
- 9. WO2023118450A1 - METHOD FOR LARGE-SCALE PRODUCTION OF LARGE-SIZED LNPs - Google Patents [patents.google.com]
- 10. Sterile filtration of lipid nanoparticles for mRNA vaccines and therapeutics - American Chemical Society [acs.digitellinc.com]
- 11. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. static.igem.wiki [static.igem.wiki]
- 18. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
How to reduce the polydispersity index (PDI) of m-PEG-DMG nanoparticles.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address challenges in reducing the polydispersity index (PDI) of m-PEG-DMG-containing lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the Polydispersity Index (PDI)?
A1: The Polydispersity Index (PDI) is a dimensionless number that quantifies the heterogeneity of a sample based on size.[1][2] It is a measure of the width of the particle size distribution. A PDI value of 0.0 indicates a perfectly uniform (monodisperse) sample, while a value of 1.0 represents a highly polydisperse sample with multiple particle size populations.[1]
Q2: Why is a low PDI crucial for m-PEG-DMG nanoparticle formulations?
A2: A low PDI is critical for ensuring batch-to-batch reproducibility, predictable pharmacokinetic profiles, and consistent therapeutic efficacy and safety.[1][2] Nanoparticles with a narrow size distribution (low PDI) tend to have uniform biodistribution, cellular uptake, and drug release characteristics.[1][2]
Q3: What is considered an acceptable PDI value for lipid-based drug delivery systems?
A3: For lipid-based nanocarriers, a PDI of 0.3 or below is generally considered acceptable, as it indicates a homogenous population.[1][2] However, for optimal clinical outcomes and stringent quality control, PDI values of 0.2 or below are often targeted.[1]
Q4: What are the primary factors influencing the PDI of m-PEG-DMG nanoparticles?
A4: The PDI is influenced by three main categories of factors:
-
Formulation Parameters: The molar ratios of the constituent lipids (ionizable lipid, helper lipid, cholesterol, and m-PEG-DMG), the properties of the encapsulated cargo, and the pH and ionic strength of the buffer system.[3][4]
-
Process Parameters: The manufacturing method (e.g., microfluidics, sonication), mixing speed, flow rates, and temperature.[3][5][6]
-
Post-Processing Techniques: Steps applied after initial nanoparticle formation, such as extrusion or filtration, to homogenize the particle population.[1][7]
Troubleshooting Guide for High PDI
Problem: My m-PEG-DMG nanoparticle formulation consistently has a high PDI (>0.3).
High PDI is a common issue that can often be resolved by systematically evaluating and optimizing formulation and process parameters. The following sections provide potential causes and recommended solutions.
Formulation Parameter Optimization
The composition of the nanoparticle itself is a primary determinant of its final size distribution.
Potential Cause: Suboptimal molar ratios of lipid components, particularly the m-PEG-DMG content.
Solutions:
-
Vary m-PEG-DMG Molar Ratio: The concentration of the PEGylated lipid is crucial for stabilizing nanoparticles and preventing aggregation.[5] Systematically screen m-PEG-DMG concentrations, typically between 1.0 mol% and 5.0 mol%. Some studies show a "bell-shaped" relationship, where an optimal concentration exists for achieving the best in vitro or in vivo performance, which often correlates with a low PDI.[8][9]
-
Adjust Helper Lipid and Cholesterol Content: The ratio of the ionizable lipid to helper lipids (like DSPC) and cholesterol affects the fluidity and packing of the lipid bilayer, which in turn influences particle formation and stability.[10]
-
Evaluate Buffer Conditions: The pH and ionic strength of the aqueous phase can impact lipid ionization and self-assembly.[4] Ensure the pH is appropriate for the ionizable lipid used (e.g., acidic buffer for encapsulation) and consider the effects of salt concentration on nanoparticle stability.[7]
Table 1: Influence of Key Formulation Parameters on Nanoparticle PDI
| Parameter | Typical Range | General Effect on PDI | Key Considerations |
| m-PEG-DMG (mol%) | 1.0 - 5.0% | Increasing concentration can decrease PDI by preventing aggregation.[5] However, an optimal concentration often exists.[8][9] | The length of the PEG chain and the lipid anchor also play a role. DMG-PEG2000 is common.[11][12] |
| Ionizable Lipid:Helper Lipid Ratio | Varies by lipid | Affects lipid packing and nanoparticle rigidity. An improper ratio can lead to instability and a broader size distribution. | This ratio is highly dependent on the specific lipids being used in the formulation. |
| Aqueous Phase pH | 3.0 - 5.0 (for encapsulation) | Critical for the charge of the ionizable lipid, which drives nucleic acid encapsulation and particle formation. | Deviations from the optimal pH can lead to inefficient encapsulation and higher PDI. |
| Ionic Strength (Salt Conc.) | 5 - 25 mM | High salt concentrations can sometimes screen surface charges, leading to aggregation and increased PDI.[7] | Test different salt concentrations to find the optimal condition for stability. |
Process Parameter Adjustment
The method used to mix the lipid and aqueous phases dramatically affects the uniformity of the resulting nanoparticles. Microfluidic-based synthesis is highly recommended for achieving low PDI due to its rapid and controlled mixing.[3][13]
Potential Cause: Inefficient or inconsistent mixing during nanoparticle self-assembly.
Solutions:
-
Optimize Flow Rates (Microfluidics): The Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous phase to the lipid-in-ethanol phase are critical. Higher flow rates generally lead to more rapid and uniform mixing, resulting in smaller particles with a lower PDI.[5]
-
Ensure Complete Lipid Dissolution: Confirm that all lipid components are fully dissolved in the ethanol (B145695) phase before mixing. Any undissolved lipid can act as a nucleus for uncontrolled particle growth, leading to a high PDI.
-
Control Temperature: Maintain a consistent temperature throughout the formulation process. Temperature can affect lipid solubility and the viscosity of the solutions.
Table 2: Influence of Microfluidic Process Parameters on Nanoparticle PDI
| Parameter | Typical Range | General Effect on PDI | Key Considerations |
| Total Flow Rate (TFR) | 2 - 20 mL/min | Higher TFR generally leads to faster mixing, smaller particle sizes, and lower PDI.[5] | The optimal TFR may depend on the specific microfluidic chip geometry. |
| Flow Rate Ratio (FRR) | 3:1 to 5:1 (Aqueous:Organic) | A higher FRR can promote more rapid nanoprecipitation, which often results in smaller, more uniform particles. | This ratio must be optimized for each specific lipid formulation. |
Post-Processing (Purification and Homogenization)
If formulation and process optimization do not sufficiently lower the PDI, post-processing techniques can be employed to homogenize the nanoparticle population.
Potential Cause: Presence of a small population of large particles or aggregates.
Solutions:
-
Extrusion: Force the nanoparticle suspension through polycarbonate membranes with defined pore sizes (e.g., 200 nm, then 100 nm).[1] This process physically breaks down larger particles and yields a more uniform size distribution.
-
Sterile Filtration: Passing the final formulation through a 0.22 µm or 0.45 µm syringe filter can effectively remove larger aggregates that contribute to a high PDI.[7]
-
Sonication: While sonication can be used to break down aggregates, it must be carefully controlled.[1] Over-sonication can introduce excess energy into the system, potentially causing nanoparticles to fuse and leading to an increase in PDI.[6]
Experimental Protocols
Protocol 1: Low-PDI Nanoparticle Synthesis via Microfluidics
This protocol describes a general method for producing m-PEG-DMG LNPs with a low PDI using a microfluidic device.
-
Phase Preparation:
-
Organic Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and m-PEG-DMG in absolute ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). Ensure complete dissolution by gentle vortexing or warming.
-
Aqueous Phase: Prepare the cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the organic phase and aqueous phase into separate syringes.
-
Set up the microfluidic system (e.g., NanoAssemblr) with a target TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow to rapidly mix the two phases, inducing LNP self-assembly.
-
-
Purification and Buffer Exchange:
-
Collect the nanoparticle suspension from the device outlet.
-
Immediately dialyze the collected sample against a storage buffer (e.g., PBS, pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer.
-
-
Characterization:
-
Measure the particle size and PDI of the final formulation using Dynamic Light Scattering (DLS).
-
Protocol 2: PDI Reduction by Extrusion
This protocol is for homogenizing a pre-formed nanoparticle suspension.
-
Assembly: Assemble a handheld mini-extruder with two gas-tight syringes. Place a polycarbonate membrane of a specific pore size (e.g., 200 nm) between the filter supports.
-
Loading: Load the nanoparticle suspension into one of the syringes.
-
Extrusion: Gently push the plunger of the loaded syringe to pass the suspension through the membrane into the second syringe.
-
Repetition: Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times) to ensure the entire sample ends up in the second syringe.
-
Downsizing (Optional): For further homogenization, replace the membrane with one of a smaller pore size (e.g., 100 nm) and repeat the process.
Visualizations
Caption: A logical workflow for troubleshooting high PDI in nanoparticle formulations.
Caption: Key factors influencing the final characteristics of m-PEG-DMG nanoparticles.
References
- 1. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 3. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modified PEG-Lipids Enhance the Nasal Mucosal Immune Capacity of Lipid Nanoparticle mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Investigating premature drug release from m-PEG-DMG liposomes.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating premature drug release from m-PEG-DMG liposomes.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of m-PEG-DMG liposomes in a question-and-answer format.
Question 1: Why is there a high initial burst release of my encapsulated drug?
Answer: A high initial burst release often indicates that a significant portion of the drug is adsorbed to the liposome (B1194612) surface or weakly entrapped, rather than being stably encapsulated within the aqueous core or lipid bilayer. Several factors can contribute to this:
-
Suboptimal Drug-to- Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug saturation within the liposomes, causing the excess to associate with the surface. It is recommended to test various drug-to-lipid ratios to identify the optimal loading concentration.
-
Inefficient Removal of Unencapsulated Drug: The purification method used to remove the free drug after formulation may not be effective enough. Techniques like dialysis or size exclusion chromatography are crucial for separating the liposomes from the unencapsulated drug.[1]
-
Liposome Instability: The formulation itself might be unstable, leading to immediate leakage upon formation or during the purification process. This can be influenced by the lipid composition and the preparation method.[]
Question 2: My liposome formulation shows significant drug leakage during storage. What are the potential causes and solutions?
Answer: Drug leakage during storage points to the physical or chemical instability of the liposomes. Key factors to consider are:
-
Lipid Composition: The choice of lipids is critical for membrane stability. The inclusion of cholesterol is often necessary to maintain the drug within the liposomal interior by increasing membrane rigidity.[3] Liposomes formulated with lipids that have a high phase transition temperature are generally more stable and show better drug retention.[3]
-
m-PEG-DMG Concentration: While PEGylation enhances circulation time, an inappropriate concentration of m-PEG-DMG can affect the stability of the lipid bilayer.[4] It's important to optimize the molar percentage of the PEGylated lipid in the formulation.
-
Storage Conditions: Liposomes are thermodynamically unstable colloids and can undergo fusion, aggregation, and lipid hydrolysis or oxidation during storage.[] Storing liposomal formulations at a refrigerated temperature (2-8 °C) can improve stability.[5]
-
Hydrolysis of m-PEG-DMG: The ester bonds connecting the PEG chain to the DMG lipid in m-PEG-DMG can be susceptible to hydrolysis, which can lead to the shedding of the PEG layer and destabilization of the liposome over time.[6]
Question 3: I am observing aggregation and an increase in the particle size of my m-PEG-DMG liposomes over time. How can I prevent this?
Answer: Aggregation and particle size increase are common indicators of colloidal instability. Here are some potential causes and mitigation strategies:
-
Insufficient PEGylation: The PEG layer provides a "stealth" characteristic that sterically hinders inter-particle interactions and prevents aggregation.[7][8] An insufficient surface density of m-PEG-DMG can lead to exposed hydrophobic regions and subsequent aggregation.
-
Inappropriate Surface Charge: The surface charge of liposomes, measured as zeta potential, plays a role in their stability. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion. The choice of lipids and buffer pH can influence the surface charge.
-
Storage Buffer: The ionic strength and pH of the storage buffer can impact liposome stability. High ionic strength buffers can sometimes screen the surface charge, reducing electrostatic repulsion and leading to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the role of m-PEG-DMG in liposomal formulations?
A1: m-PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol) is a PEGylated lipid used in liposome and lipid nanoparticle (LNP) formulations.[6][9] The m-PEG portion provides a hydrophilic shield on the surface of the liposome, which offers several advantages:
-
Steric Stabilization: The PEG layer prevents the aggregation of liposomes.[8]
-
Prolonged Circulation: It reduces the uptake of liposomes by the reticuloendothelial system (RES), thereby increasing their circulation time in the bloodstream.[3][7]
-
"Stealth" Properties: This prolonged circulation allows for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[5]
The DMG (dimyristoyl glycerol) part consists of two 14-carbon acyl chains that anchor the molecule into the lipid bilayer of the liposome.[6]
Q2: How does the acyl chain length of DMG affect drug release?
A2: The acyl chain length of the lipid anchor in a PEGylated lipid influences its residence time in the liposome membrane. DMG has shorter C14 acyl chains compared to other commonly used lipids like DSPE (distearoylphosphatidylethanolamine), which has C18 chains.[6] This results in a shorter residence time for m-PEG-DMG in the bilayer, allowing it to dissociate from the liposome surface more rapidly.[6] This property can be advantageous for facilitating drug release once the liposome reaches its target site.[6]
Q3: Can interactions with biological components cause premature drug release from m-PEG-DMG liposomes?
A3: Yes, interactions with biological components, particularly anti-PEG antibodies, can trigger premature drug release.[10][11] Many individuals have pre-existing anti-PEG antibodies.[10] When these antibodies (both IgG and IgM) bind to the PEG on the liposome surface, they can activate the complement system.[10] This leads to the formation of the membrane attack complex (C5b-9) in the liposomal membrane, which creates pores and causes the rapid release of the encapsulated drug.[10] This phenomenon has been observed in vitro and in vivo.[10][11]
Q4: What are the standard methods to assess premature drug release in vitro?
A4: Several in vitro methods are used to evaluate drug release from liposomes.[1][12] The choice of method often depends on the properties of the drug and the liposome formulation. Common techniques include:
-
Dialysis Methods: The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then placed in a larger volume of a release medium. The amount of drug that diffuses out of the bag into the medium over time is measured.[13]
-
Sample and Separate Methods: At various time points, an aliquot of the liposome suspension is taken, and the liposomes are separated from the release medium (e.g., by centrifugation or size exclusion chromatography). The amount of drug in the medium is then quantified.[12]
-
Continuous Flow Methods: The liposome formulation is placed in a chamber through which the release medium is continuously flowed. The drug released into the medium is collected and analyzed.[12]
Data Presentation
Table 1: Factors Influencing the Stability and Drug Retention of m-PEG-DMG Liposomes
| Factor | Influence on Stability and Drug Retention | Key Considerations |
| Lipid Composition | High phase transition temperature lipids and the inclusion of cholesterol increase membrane rigidity and drug retention.[3] | Select lipids with appropriate phase transition temperatures and optimize the cholesterol content. |
| m-PEG-DMG Concentration | Provides steric stability and prolongs circulation. However, inappropriate concentrations can destabilize the lipid bilayer.[4][7] | Optimize the molar percentage of m-PEG-DMG in the formulation. |
| Drug-to-Lipid Ratio | A high ratio can lead to drug adsorption on the surface and a high initial burst release. | Determine the optimal drug loading capacity through experimentation. |
| Storage Conditions | Liposomes are susceptible to degradation at room temperature. Refrigeration (2-8°C) improves long-term stability.[5] | Store liposome formulations under appropriate temperature and protected from light. |
| Presence of Anti-PEG Antibodies | Can trigger complement activation and lead to rapid, premature drug release.[10] | Consider the potential impact of pre-existing anti-PEG antibodies in preclinical and clinical studies. |
Experimental Protocols
Protocol 1: In Vitro Drug Release Assay using Dialysis
This protocol describes a common method to assess the rate of drug release from m-PEG-DMG liposomes over time.
Materials:
-
Liposome formulation
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Release buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Stir plate and stir bar
-
Temperature-controlled water bath or incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Pre-soak the dialysis tubing in the release buffer as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the liposome formulation into the dialysis bag and securely clip both ends.
-
Place the sealed dialysis bag into a larger container with a known volume of release buffer (e.g., 100 mL).
-
Place the container on a stir plate within a temperature-controlled environment (e.g., 37°C) and begin gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the external medium.
-
Replenish the external medium with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
To determine the total amount of drug, lyse a sample of the original liposome formulation with a suitable solvent (e.g., methanol (B129727) or Triton X-100) and measure the drug concentration.
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative % Release = (Amount of drug in release medium at time t / Total amount of drug in liposomes) x 100
Protocol 2: Liposome Stability Assessment
This protocol outlines the procedure for evaluating the physical stability of m-PEG-DMG liposomes during storage.
Materials:
-
Liposome formulation
-
Storage vials
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Divide the freshly prepared liposome formulation into several aliquots in separate storage vials.
-
Store the vials under different conditions (e.g., 4°C and 25°C).
-
At specified time intervals (e.g., day 0, 1, 7, 14, and 30), remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Visually inspect the sample for any signs of aggregation or precipitation.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using a DLS instrument.
-
Measure the zeta potential of the liposomes.
-
Compare the results over time to assess the stability of the formulation under different storage conditions. An increase in particle size and PDI, or a significant change in zeta potential, indicates instability.
Visualizations
Caption: Troubleshooting workflow for premature drug release.
References
- 1. In Vitro Experiment of Liposomes - Creative Biolabs [creative-biolabs.com]
- 3. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stealth Liposomes (PEGylated) Containing an Anticancer Drug Camptothecin: In Vitro Characterization and In Vivo Pharmacokinetic and Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 7. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixbiotech.com [helixbiotech.com]
- 9. nbinno.com [nbinno.com]
- 10. Premature Drug Release from Polyethylene Glycol (PEG)-Coated Liposomal Doxorubicin via Formation of the Membrane Attack Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. expresspharma.in [expresspharma.in]
- 13. Liposome stability assay [bio-protocol.org]
Technical Support Center: m-PEG-DMG LNP Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low payload capacity in m-PEG-DMG lipid nanoparticles (LNPs).
Troubleshooting Guide: Low Payload Capacity
Low payload capacity is a common challenge in LNP formulation. This guide provides a systematic approach to identifying and resolving the root causes.
Question: My m-PEG-DMG LNPs have low encapsulation efficiency and payload capacity. What are the potential causes and how can I troubleshoot this?
Answer:
Low payload capacity in m-PEG-DMG LNPs can stem from several factors related to the formulation components, their ratios, and the manufacturing process. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Formulation Components and Ratios
The molar ratio of the lipid components is critical for efficient nucleic acid encapsulation.[1][2] Start by assessing your current formulation.
Key Considerations:
-
Ionizable Lipid to Nucleic Acid Ratio (N/P Ratio): The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid backbone (N/P ratio) is a crucial factor.[3] An optimal N/P ratio ensures sufficient electrostatic interaction to encapsulate the negatively charged payload.[4][5]
-
Troubleshooting:
-
If the N/P ratio is too low, increase the amount of ionizable lipid relative to the nucleic acid.
-
If the N/P ratio is too high, it may lead to cytotoxicity or aggregation. It's a key parameter to optimize.[3]
-
-
-
m-PEG-DMG Molar Percentage: The concentration of m-PEG-DMG (also referred to as DMG-PEG) affects both LNP size and encapsulation efficiency.[6][7] While it stabilizes the particles, an excess can shield the positive charge of the ionizable lipid, hindering its interaction with the nucleic acid payload.[7][8]
-
Troubleshooting:
-
Systematically vary the m-PEG-DMG molar percentage. Studies have shown that a range of 0.5% to 5% can be optimal, depending on the specific application and other formulation components.[7][8] A bell-shaped relationship is often observed, with an optimal concentration for maximal transfection or payload.[7][8]
-
-
-
Helper Lipids (DSPC and Cholesterol): These lipids contribute to the structural integrity and stability of the LNPs.[2][9] The ratios of these components can influence the packing of the lipids and, consequently, the space available for the payload.
Table 1: Exemplary Lipid Molar Ratios for siRNA LNPs
| Ionizable Lipid | DSPC | Cholesterol | m-PEG-DMG | Reference |
| 50% | 10% | 38.5% | 1.5% | [10] |
| 40% | 10% | 40% | 10% | [10] |
DOT Script for Formulation Parameter Relationships
Caption: Key factors influencing LNP payload capacity.
Step 2: Optimize the Manufacturing Process
The method used to form the LNPs significantly impacts their characteristics, including payload encapsulation.[11][12] Microfluidic mixing is a common and controllable method.[5][12]
Key Process Parameters:
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing the nucleic acid) to the organic phase (containing the lipids).
-
Total Flow Rate (TFR): The combined flow rate of both phases.
-
Mixing Speed: For methods other than microfluidics, the speed of mixing can affect particle formation and encapsulation.[5]
Troubleshooting:
-
Vary the Flow Rate Ratio: Systematically adjust the FRR to find the optimal mixing condition for your specific formulation.
-
Optimize the Total Flow Rate: The TFR influences the mixing time and can impact LNP size and encapsulation efficiency.[11]
-
Ensure Rapid and Homogeneous Mixing: Inefficient mixing can lead to larger, more heterogeneous particles with lower payload capacity.[5]
DOT Script for LNP Manufacturing Workflow
Caption: A simplified LNP manufacturing and analysis workflow.
Step 3: Characterize Your LNPs Thoroughly
Accurate measurement of payload encapsulation is essential for troubleshooting.
Recommended Analytical Techniques:
-
Quantification of Encapsulated Payload: The RiboGreen assay is a common method for quantifying encapsulated RNA.[13] It involves measuring fluorescence before and after lysing the LNPs with a detergent.
-
Size and Polydispersity: Dynamic Light Scattering (DLS) is used to measure the size and size distribution (polydispersity index or PDI) of your LNPs.[13]
-
Advanced Analysis: Size Exclusion Chromatography (SEC) coupled with multiple detectors (UV and refractive index) can provide detailed information on payload concentration and encapsulation efficiency.[14] Cryo-transmission electron microscopy (cryo-TEM) can visualize the morphology of the LNPs and may help identify issues like aggregation or the presence of empty particles.[15][16]
Experimental Protocols
Protocol 1: RiboGreen Assay for Encapsulation Efficiency
-
Prepare a standard curve of your nucleic acid in TE buffer.
-
Dilute your LNP sample to an appropriate concentration in TE buffer.
-
Divide the diluted LNP sample into two aliquots.
-
To the first aliquot (total payload), add a detergent (e.g., 2% Triton X-100) to lyse the LNPs.
-
To the second aliquot (unencapsulated payload), add TE buffer only.
-
Add the RiboGreen reagent to both aliquots and to the standards.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).
-
Calculate the concentration of nucleic acid in both aliquots using the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Payload - Unencapsulated Payload) / Total Payload] * 100
Frequently Asked Questions (FAQs)
Q1: Can the type of nucleic acid payload (e.g., siRNA vs. mRNA) affect the optimal m-PEG-DMG concentration?
A1: Yes, the size and structure of the nucleic acid can influence the optimal formulation parameters.[17][18] Larger payloads like mRNA may require different lipid ratios and PEG concentrations for efficient packaging compared to smaller payloads like siRNA.[19] It is recommended to re-optimize the formulation when changing the type of payload.
Q2: What is the "PEG dilemma" and how does it relate to m-PEG-DMG?
A2: The "PEG dilemma" refers to the trade-off associated with PEGylated lipids like m-PEG-DMG.[8][20] While the PEG coating provides a steric barrier that prevents aggregation and increases circulation time, it can also hinder the interaction of the LNP with target cells and subsequent endosomal escape, potentially reducing therapeutic efficacy.[9][21] The use of PEG lipids with shorter acyl chains (like the myristoyl chains in DMG-PEG) can allow for more rapid shedding of the PEG from the LNP surface in vivo, which can help to overcome this issue.[21]
Q3: How does the pKa of the ionizable lipid affect payload capacity?
A3: The pKa of the ionizable lipid is critical for encapsulation and endosomal escape.[4][10] During formulation at an acidic pH (typically around 4), the ionizable lipid is positively charged, allowing it to interact with and encapsulate the negatively charged nucleic acid.[4][5] At physiological pH (around 7.4), the lipid becomes more neutral, which is important for stability in circulation.[4] An optimal pKa is generally in the range of 6.2-6.8 to balance efficient encapsulation with effective endosomal release.
Q4: My LNPs are aggregating. Could this be related to low payload and my m-PEG-DMG concentration?
A4: Yes, aggregation can be linked to both payload and m-PEG-DMG concentration. Insufficient PEGylation can lead to particle aggregation due to a lack of steric shielding.[21] Additionally, improper encapsulation could expose more of the charged core, leading to electrostatic interactions between particles and subsequent aggregation. Increasing the m-PEG-DMG concentration is a common strategy to address aggregation, but as noted, this must be balanced against its potential negative impact on payload encapsulation and cellular uptake.[20]
Q5: Are there alternatives to the RiboGreen assay for measuring payload?
A5: Yes, while the RiboGreen assay is common, other methods exist. Size exclusion chromatography (SEC) with UV and refractive index detectors is a powerful technique to separate free from encapsulated nucleic acid and quantify the payload.[14] Ion-exchange chromatography (IEC) can also be used as an orthogonal method to confirm RNA concentration.[13] More advanced single-particle techniques are also emerging for detailed characterization.[15][16]
References
- 1. Effect of lipid composition on RNA-Lipid nanoparticle properties and their sensitivity to thin-film freezing and drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. susupport.com [susupport.com]
- 12. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 13. selectscience.net [selectscience.net]
- 14. Page not found | Malvern Panalytical [malvernpanalytical.com]
- 15. genscript.com [genscript.com]
- 16. Characterizing LNP Payload Distribution & Loading Percentage [nanoimagingservices.com]
- 17. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. helixbiotech.com [helixbiotech.com]
- 21. Lipid Nanoparticles for Short Interfering RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
m-PEG-DMG 2000 vs. DSPE-PEG 2000: A Comparative Guide for LNP Stability and Circulation
For researchers, scientists, and drug development professionals, the selection of polyethylene (B3416737) glycol (PEG)-lipid excipients is a critical determinant of a lipid nanoparticle's (LNP) in vivo fate, influencing both its stability and circulation longevity. This guide provides an objective comparison of two commonly utilized PEGylated lipids, m-PEG-DMG 2000 and DSPE-PEG 2000, supported by experimental data to inform rational LNP formulation design.
The fundamental difference between 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG 2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) lies in their lipid anchor structures. DSPE-PEG 2000 possesses longer C18 saturated acyl chains, which provide a more stable and durable anchor within the LNP's lipid bilayer compared to the C14 acyl chains of m-PEG-DMG 2000.[1][2] This structural variance directly impacts the rate at which the PEG-lipid sheds from the LNP surface in a biological environment, a key factor in the "PEG dilemma"—the trade-off between prolonged circulation and efficient cellular uptake.[3][4]
Impact on LNP Physicochemical Properties
The choice of PEG-lipid can modestly influence the physicochemical characteristics of LNPs. While both are effective in controlling particle size and preventing aggregation, subtle differences have been observed.[3][5]
| Property | LNP Formulation | Value | Reference |
| Particle Size (Diameter) | LNP with 5% DMG-PEG 2000 | >200 nm | [3] |
| LNP with 0.1-1.5% DMG-PEG 2000 | <200 nm | [3] | |
| LNP with DMG-PEG 2000 | 180-230 nm | [3] | |
| LNP with DSPE-PEG 2000 | ~100 nm | [6] | |
| Zeta Potential | LNP with increasing DMG-PEG 2000 content | Decreases with higher PEG content | [3] |
| Unmodified LNP (1.5% DMG-PEG2k) | -3.09 ± 0.34 mV | [7] | |
| LNP with 1.2% DMG-PEG2k and 0.3% DSPE-PEG2k-Carboxy NHS | -12.9 ± 0.9 mV | [7] | |
| mRNA Encapsulation Efficiency | LNP with various PEG-lipids | >94.8% | [7] |
LNP Stability and Circulation Half-Life
The longer acyl chains of DSPE-PEG 2000 lead to a slower dissociation rate from the LNP surface, resulting in a more stable PEG shield and significantly longer circulation times.[2][6] In contrast, the shorter C14 chains of m-PEG-DMG 2000 lead to a more rapid shedding of the PEG layer in vivo.[1][6] This faster dissociation can be advantageous for specific applications, such as liver targeting, as it exposes the LNP surface, allowing for the adsorption of apolipoproteins like ApoE, which facilitate uptake by hepatocytes.[1][8]
| PEG-Lipid in LNP | Circulation Half-Life (t½) | Species | Reference |
| DSPE-PEG 2000 (C18) | ~25 hours | Not Specified | [6] |
| m-PEG-DMG 2000 (C14) | ~1.3 hours | Not Specified | [6] |
| LNP with PEG-C18 | 4.03 hours (tracked by 14C-MC3) | Mice | [2] |
| LNP with PEG-C14 | 0.64 hours (tracked by 14C-MC3) | Mice | [2] |
In Vitro and In Vivo Transfection Efficiency
The "PEG dilemma" is evident when comparing the transfection efficiencies of LNPs formulated with these two lipids. While the robust PEG shield of DSPE-PEG 2000 enhances circulation, it can also sterically hinder cellular uptake and endosomal escape, potentially reducing transfection efficiency.[3][4] Conversely, the faster shedding of m-PEG-DMG 2000 can lead to improved cellular interaction and payload delivery, resulting in higher transfection efficiency both in vitro and in vivo.[4] Studies have shown that LNPs formulated with m-PEG-DMG 2000 exhibit superior mRNA transfection in cell lines like HeLa and in vivo across various administration routes.[4]
| LNP Formulation | In Vitro Transfection Efficiency | Cell Line | Reference |
| DMG-PEG LNPs | Higher than DSG-PEG LNPs | HeLa | [4] |
| 1.5% DMG-PEG 2000 | Optimal for mRNA transfection | HeLa and DC2.4 | [3] |
Experimental Protocols
LNP Formulation via Nanoprecipitation
A common method for preparing LNPs in a research setting is nanoprecipitation. The general protocol is as follows:
-
Lipid Preparation: Dissolve the ionizable lipid, cholesterol, helper lipid (e.g., DOPE or DSPC), and the PEG-lipid (m-PEG-DMG 2000 or DSPE-PEG 2000) in anhydrous ethanol (B145695) to create a lipid stock solution. The molar ratio of these components is critical and should be optimized for the specific application (e.g., ionizable lipid/cholesterol/PEG-lipid/helper lipid = 40:(50-X):X:10, where X is the molar percentage of the PEG-lipid).[3]
-
Aqueous Phase Preparation: Prepare the nucleic acid cargo (mRNA or siRNA) in an acidic aqueous buffer (e.g., 200 mM acetate (B1210297) buffer, pH 5.4).[3]
-
Nanoparticle Self-Assembly: Under continuous vortexing, add the ethanolic lipid solution dropwise to the aqueous nucleic acid solution. The rapid change in solvent polarity will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.[3]
-
Purification and Storage: The resulting LNP suspension is then dialyzed to remove the ethanol and unencapsulated nucleic acids. The purified LNPs are stored at 4°C for further use.[3]
Caption: Workflow for LNP formulation using nanoprecipitation.
In Vivo Circulation Half-Life Determination
To determine the circulation half-life of LNPs, a pharmacokinetic study in an animal model, such as mice, is typically performed.
-
LNP Radiolabeling: Incorporate a radiolabeled lipid (e.g., 14C-labeled ionizable lipid or 3H-labeled cholesterol) into the LNP formulation during preparation.
-
Animal Administration: Administer the radiolabeled LNPs intravenously to a cohort of mice.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-injection, collect blood samples from the mice.
-
Radioactivity Measurement: Measure the radioactivity in the plasma from each blood sample using a scintillation counter.
-
Data Analysis: Plot the plasma concentration of the radiolabel over time and fit the data to a pharmacokinetic model to calculate the circulation half-life (t½).
Conclusion
The selection between m-PEG-DMG 2000 and DSPE-PEG 2000 for LNP formulation is highly dependent on the desired therapeutic outcome.
-
DSPE-PEG 2000 is the preferred choice for applications requiring prolonged circulation and passive accumulation in tissues with fenestrated endothelia, such as tumors (the enhanced permeability and retention effect). Its stable anchoring minimizes premature clearance.[1][9]
-
m-PEG-DMG 2000 is more suitable for applications where rapid cellular uptake and high transfection efficiency are paramount, particularly for liver-targeted delivery .[1][4] Its faster shedding of the PEG shield facilitates interaction with target cells.[4]
Ultimately, the optimal PEG-lipid must be determined empirically for each specific LNP formulation and therapeutic application, taking into account the interplay between the PEG-lipid, the ionizable lipid, and the other formulation components.
Caption: Comparison of LNP properties based on PEG-lipid anchor length.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Navigating the Nanoworld: A Comparative Analysis of DMG-PEG and DSPE-PEG in In Vivo Drug Delivery
A deep dive into the in vivo performance of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (DMG-PEG) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG) reveals critical differences in their impact on lipid nanoparticle (LNP) behavior, significantly influencing drug delivery efficacy. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, supported by experimental data and detailed methodologies.
The choice of PEGylated lipid is a critical determinant of a lipid nanoparticle's in vivo fate, profoundly affecting its circulation half-life, biodistribution, and ultimately, its therapeutic efficacy. The fundamental difference between DMG-PEG and DSPE-PEG lies in the length of their lipid anchors: DMG-PEG possesses a shorter C14 acyl chain, while DSPE-PEG has a longer C18 chain. This seemingly subtle structural variation leads to significant divergences in their in vivo performance.
Key Performance Indicators: A Head-to-Head Comparison
| Performance Metric | DMG-PEG | DSPE-PEG | Key Insights |
| Circulation Half-Life | Shorter | Longer | DSPE-PEG's longer acyl chains provide a more stable anchor in the LNP lipid bilayer, resulting in a "stealth" effect that prolongs circulation by evading the mononuclear phagocyte system (MPS).[1][2][3] DMG-PEG's shorter chains lead to faster dissociation from the LNP surface.[2][4] |
| Transfection Efficiency (mRNA) | Generally Higher | Generally Lower | The rapid "shedding" of DMG-PEG from the LNP surface in vivo is crucial for efficient cellular uptake and endosomal escape of the mRNA payload.[4][5][6] The persistent PEG shield of DSPE-PEG can hinder interactions with target cells.[7] |
| Biodistribution | Predominantly liver accumulation | Broader distribution with potential for increased spleen accumulation | The rapid dissociation of DMG-PEG allows for the adsorption of proteins like apolipoprotein E (ApoE), which facilitates uptake by hepatocytes.[4][5] The extended circulation time afforded by DSPE-PEG can lead to increased accumulation in other organs, such as the spleen.[8] |
| Stability | Sufficient for many applications | Higher | DSPE is known to impart a high degree of rigidity and stability to lipid bilayers due to its long, saturated acyl chains.[9] This can be advantageous for drug retention. |
| Encapsulation Efficiency | High | High | Both DMG-PEG and DSPE-PEG can be used to formulate LNPs with high encapsulation efficiency for nucleic acids.[7] However, very high molar ratios of PEG-lipids can sometimes reduce encapsulation efficiency.[10] |
The "PEG Dilemma": Balancing Stability and Efficacy
The choice between DMG-PEG and DSPE-PEG often revolves around resolving the "PEG dilemma". While a stable PEG layer is essential for preventing nanoparticle aggregation and prolonging circulation, it can also impede the very cellular interactions necessary for drug delivery.[4] DMG-PEG's faster dissociation offers a solution to this dilemma for applications like mRNA delivery, where rapid payload release is paramount. Conversely, for applications requiring sustained drug release or targeting of tissues outside the liver, the prolonged circulation offered by DSPE-PEG may be more advantageous.
Experimental Workflows and Methodologies
To facilitate reproducible research, this section outlines common experimental protocols for evaluating the in vivo performance of DMG-PEG and DSPE-PEG containing lipid nanoparticles.
Lipid Nanoparticle Formulation
A common method for preparing LNPs is through rapid microfluidic mixing.
Protocol:
-
Lipid Preparation: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and either DMG-PEG or DSPE-PEG in ethanol (B145695) at a specific molar ratio.
-
Aqueous Phase Preparation: Dissolve the nucleic acid payload (mRNA or siRNA) in an acidic buffer (e.g., acetate (B1210297) buffer, pH 4).
-
Mixing: Rapidly mix the lipid and aqueous phases using a microfluidic mixing device.
-
Dialysis: Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated payload.
In Vivo Biodistribution and Efficacy Studies
Animal models, typically mice, are used to assess the in vivo performance of the formulated LNPs.
Protocol:
-
Animal Models: Utilize appropriate animal models for the disease under investigation.
-
Administration: Administer the LNP formulations (containing either DMG-PEG or DSPE-PEG) to the animals, typically via intravenous injection.
-
Sample Collection: At predetermined time points, collect blood samples to analyze the pharmacokinetic profile of the LNPs.
-
Biodistribution Analysis: Euthanize the animals at the end of the study and harvest major organs (liver, spleen, lungs, heart, kidneys, etc.). The amount of LNPs or payload in each organ can be quantified using techniques like fluorescence imaging (if the LNPs are labeled) or qPCR (for nucleic acid payloads).
-
Efficacy Assessment: If the payload is a reporter gene like luciferase, the expression levels in different organs can be measured using an in vivo imaging system (IVIS) or by homogenizing the tissues and performing a luciferase assay.
Signaling and Cellular Uptake Pathway
The cellular uptake of LNPs often occurs through endocytosis, with the subsequent endosomal escape being a critical step for the delivery of the payload into the cytoplasm.
The faster shedding of DMG-PEG is believed to facilitate the initial interaction of the LNP with the cell membrane and subsequent endocytosis.[4] The ionizable lipid component of the LNP plays a crucial role in endosomal escape.
Conclusion
The selection between DMG-PEG and DSPE-PEG for in vivo applications is not a one-size-fits-all decision. For applications requiring rapid and high levels of gene expression, particularly in the liver, DMG-PEG often demonstrates superior performance due to its characteristic PEG-shedding. In contrast, when prolonged circulation and potentially broader biodistribution are the primary objectives, the stability offered by DSPE-PEG makes it a more suitable choice. A thorough understanding of the distinct in vivo behaviors of these two widely used PEGylated lipids is essential for the rational design and optimization of lipid nanoparticle-based drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.technion.ac.il [cris.technion.ac.il]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - A*STAR OAR [oar.a-star.edu.sg]
The Pivotal Role of m-PEG-DMG 2000 in mRNA and siRNA Delivery: A Comparative Analysis
A comprehensive examination of the efficacy of m-PEG-DMG 2000 in lipid nanoparticle-mediated delivery of messenger RNA (mRNA) and small interfering RNA (siRNA) reveals nuanced differences in formulation optimization and delivery efficiency. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a detailed comparison, supported by quantitative data and experimental protocols.
m-PEG-DMG 2000, a PEGylated lipid, is a critical component in lipid nanoparticle (LNP) formulations for nucleic acid delivery. Its primary function is to provide a hydrophilic shield, creating "stealth" nanoparticles that can evade the immune system and exhibit prolonged circulation times, thereby increasing the likelihood of reaching their target tissues.[1][2] While integral to the success of both mRNA-based vaccines and siRNA therapeutics, the optimal utilization of m-PEG-DMG 2000 can vary depending on the nucleic acid cargo.
The composition of the LNP, including the specific helper lipids and the molar ratio of m-PEG-DMG 2000, significantly influences the delivery system's performance for both mRNA and siRNA.[3] Studies have demonstrated that the co-formulation of siRNA and mRNA within the same LNP can surprisingly enhance the efficacy of both molecules.[4][5]
Quantitative Comparison of LNP Formulations
The following tables summarize key quantitative data from studies evaluating LNP formulations containing m-PEG-DMG 2000 for mRNA and siRNA delivery.
Table 1: In Vitro Efficacy of Co-formulated siRNA and mRNA LNPs
| LNP Formulation | siRNA Cargo (10 nM) | mRNA Cargo (100 ng) | Gene Silencing (% reduction) | Protein Expression (relative) |
| Formulation 3 | anti-firefly luciferase | mCHERRY | ~80% | ~1.0 |
| Formulation 4 | anti-firefly luciferase | mCHERRY | ~75% | ~1.2 |
| Formulation 5 | anti-firefly luciferase | mCHERRY | ~85% | ~1.5 |
Data adapted from a study on co-delivery in HeLa cells, demonstrating that LNP composition affects both silencing and expression.[4]
Table 2: In Vivo Efficacy of Co-formulated siRNA and mRNA LNPs in Mice
| LNP Formulation | siRNA Cargo (0.03 mg/kg) | mRNA Cargo (0.5 mg/kg) | Factor VII Gene Silencing (%) | Luciferase Expression (relative) |
| Formulation 3 | anti-Factor VII | firefly luciferase | ~70% | ~2.5 |
| Formulation 4 | anti-Factor VII | firefly luciferase | ~60% | ~2.0 |
| Formulation 5 | anti-Factor VII | firefly luciferase | ~87% | ~3.0 |
This in vivo data highlights that co-formulation can significantly enhance the efficacy of both siRNA and mRNA delivery compared to LNPs carrying only one type of nucleic acid.[4][5]
Table 3: Optimization of m-PEG-DMG 2000 Molar Ratio for mRNA Delivery
| m-PEG-DMG 2000 (mol%) | In Vitro Transfection Efficiency (relative fluorescence) | In Vivo Transgene Expression (relative) |
| 1.5% | ~3.1 (HeLa cells) | Lower |
| 5% | ~2.3 (HeLa cells) | Highest |
| 10% | 1.0 (baseline) | Lower |
This table illustrates the bell-shaped relationship between PEG content and transfection efficiency, with different optimal ratios for in vitro and in vivo applications.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
LNP Formulation via Microfluidic Mixing:
A common method for preparing LNPs involves a microfluidic mixing system.
-
Lipid Preparation: The lipid components, including an ionizable lipid (e.g., SM-102 or MC3), a helper lipid (e.g., DSPC or DOPE), cholesterol, and m-PEG-DMG 2000, are dissolved in ethanol (B145695).[8] The molar ratios of these components are critical and should be optimized for the specific application.[8]
-
Nucleic Acid Preparation: The mRNA or siRNA is diluted in a low pH aqueous buffer, such as a sodium acetate (B1210297) buffer (pH 4.0).
-
Mixing: The ethanol-lipid mixture and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
Dialysis: The resulting LNPs are immediately diluted in a neutral buffer (e.g., PBS, pH 7.4) and dialyzed against the same buffer to remove ethanol and raise the pH.
In Vitro Transfection Assay:
-
Cell Culture: Plate target cells (e.g., HeLa or DC2.4 cells) in a suitable culture medium and allow them to adhere overnight.[6][7]
-
Transfection: Add the LNP-encapsulated mRNA or siRNA to the cells at a predetermined concentration.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).[4]
-
Analysis:
-
For siRNA: Measure the downregulation of the target protein using methods like western blotting or a luciferase assay if a reporter gene is used.[4]
-
For mRNA: Measure the expression of the encoded protein, for instance, through fluorescence microscopy or flow cytometry if a fluorescent protein is expressed.[6][7]
-
In Vivo Delivery and Efficacy Assessment in Mice:
-
Administration: Administer the LNP formulations to mice via a suitable route, such as intravenous injection.[4]
-
Sample Collection: After a defined period, collect blood and/or target organs for analysis.
-
Efficacy Measurement:
Visualizing Experimental Workflows
To better illustrate the processes involved in LNP formulation and evaluation, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. The Application Of DMG-PEG 2000 In MRNA Vaccine And Nucleic Acid Drug Delivery [sinopeg.com]
- 3. The impact of lipid compositions on siRNA and mRNA lipid nanoparticle performance for pulmonary delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Journey: A Comparative Guide to m-PEG-DMG LNP Biodistribution and Pharmacokinetics
For researchers, scientists, and drug development professionals, understanding the in vivo fate of lipid nanoparticles (LNPs) is paramount to designing effective and safe nanomedicines. This guide provides an objective comparison of the biodistribution and pharmacokinetic profiles of LNPs functionalized with m-PEG-DMG, benchmarked against other commonly used PEGylated lipids, supported by experimental data.
The strategic selection of polyethylene (B3416737) glycol (PEG)-lipids in LNP formulations is a critical determinant of their systemic behavior. The length of the lipid anchor conjugating the PEG to the LNP surface significantly influences circulation half-life, biodistribution, and ultimately, the therapeutic efficacy of the encapsulated payload. This guide focuses on LNPs incorporating 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (m-PEG-DMG), which features a C14 lipid anchor, and compares its performance with LNPs containing PEG-lipids with longer C18 anchors, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG).
Comparative Pharmacokinetic and Biodistribution Data
The following tables summarize key quantitative data from preclinical studies, offering a side-by-side comparison of LNP formulations with varying PEG-lipid anchor lengths.
Table 1: Pharmacokinetic Parameters of LNPs with Different PEG-Lipid Anchors
| LNP Formulation | PEG-Lipid Anchor | Blood Half-life (t½) |
| LNP-PEG-C14 | DMG (C14) | 0.64 hours[1][2] |
| LNP-PEG-C16 | (C16) | 2.18 hours[1][2] |
| LNP-PEG-C18 | DSPE (C18) | 4.03 hours[1][2] |
Table 2: Organ Biodistribution of LNPs with Different PEG-Lipid Anchors (% Injected Dose at 24 hours)
| Organ | LNP-PEG-C14 (DMG) | LNP-PEG-C16 | LNP-PEG-C18 (DSPE) |
| Liver | ~10% (large decrease from 2h)[1][2] | ~35%[1][2] | ~25%[1][2] |
| Spleen | <10%[1] | <10%[1] | <10%[1] |
The "PEG-Shedding" Hypothesis: A Mechanistic Overview
The differential pharmacokinetic profiles of LNPs with varying PEG-lipid anchor lengths can be attributed to the "PEG-shedding" hypothesis. This concept posits that PEG-lipids with shorter lipid anchors, such as DMG-PEG, desorb from the LNP surface more rapidly in the bloodstream. This shedding of the protective PEG layer allows for the adsorption of plasma proteins, particularly apolipoprotein E (ApoE), which can then interact with receptors on hepatocytes, leading to rapid liver uptake and clearance. Conversely, longer-chain PEG-lipids like DSPE-PEG are more stably anchored, resulting in prolonged circulation times.
Caption: The PEG-Shedding Hypothesis and Subsequent Hepatocyte Targeting.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the biodistribution and pharmacokinetic studies of LNPs.
LNP Formulation
Lipid nanoparticles are typically formulated by rapidly mixing an ethanolic lipid solution with an aqueous solution containing the nucleic acid payload.
Caption: A Generalized Workflow for LNP Formulation.
A common lipid composition for mRNA LNPs includes an ionizable lipid (e.g., DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., m-PEG-DMG) at a specific molar ratio, such as 50:10:38.5:1.5.[3] The lipid mixture in ethanol is rapidly combined with the mRNA in an acetate (B1210297) buffer at a low pH (e.g., 4.0).[3] The resulting mixture is then dialyzed against a physiological buffer like PBS (pH 7.4) to remove the ethanol and raise the pH, leading to the formation of stable LNPs with encapsulated mRNA.[4]
Animal Studies for Biodistribution and Pharmacokinetics
Animal models, typically mice, are employed to evaluate the in vivo performance of LNP formulations.
-
Administration: LNPs are administered to the animals via a clinically relevant route, most commonly intravenous (IV) injection into the tail vein.[5]
-
Sample Collection: At predetermined time points post-injection, blood samples are collected to determine the pharmacokinetic profile.[4] Subsequently, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, and brain) are harvested for biodistribution analysis.[4]
-
Quantification: To track the LNPs, they are often labeled with a fluorescent dye (e.g., Cy7) or a radiolabel.[3] The amount of LNP in the blood and various organs is then quantified using techniques such as:
-
Fluorescence Imaging: For fluorescently labeled LNPs, an in vivo imaging system (IVIS) can be used to visualize and quantify the biodistribution in real-time or ex vivo in harvested organs.[4][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive method can be used to quantify the concentration of specific lipid components of the LNPs in biological samples.[4]
-
Radiolabeling: Incorporating a radiolabeled lipid into the LNP formulation allows for precise quantification of LNP distribution through scintillation counting of tissues.[1][2]
-
The data obtained from these studies are then used to calculate pharmacokinetic parameters such as blood half-life, area under the curve (AUC), and the percentage of the injected dose that accumulates in each organ.[2]
Conclusion
The choice of PEG-lipid is a critical design parameter in the development of LNP-based therapeutics. LNPs formulated with m-PEG-DMG, featuring a shorter C14 lipid anchor, exhibit rapid clearance from circulation and a tendency for accumulation in the liver. This is in contrast to LNPs with longer C18 anchors, such as DSPE-PEG, which demonstrate prolonged circulation times. This understanding, supported by robust experimental data, is essential for tailoring LNP formulations to specific therapeutic applications, whether that requires rapid hepatic delivery or sustained systemic exposure. The detailed experimental protocols provided herein offer a foundation for the consistent and comparable evaluation of novel LNP formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. liposomes.ca [liposomes.ca]
- 3. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
Validating the Purity and Identity of m-PEG-DMG 2000: A Comparative Guide to NMR and HPLC Analysis
In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the quality of lipid nanoparticle (LNP) components is paramount. Methoxy-poly(ethylene glycol)-dimyristoyl glycerol (B35011) 2000 (m-PEG-DMG 2000) is a critical lipid excipient that provides a "stealth" characteristic to LNPs, enhancing their stability and circulation time.[1][2] Ensuring the purity and identity of this PEGylated lipid is a crucial step in the quality control of LNP formulations. This guide provides a detailed comparison of two essential analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the comprehensive characterization of m-PEG-DMG 2000.
Principles of Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for elucidating the chemical structure of molecules. For m-PEG-DMG 2000, ¹H NMR is particularly useful for confirming its identity by identifying the characteristic proton signals of the methoxy (B1213986) group, the PEG repeating units, the glycerol backbone, and the myristoyl fatty acid chains.[3] The integration of these signals can also be used to determine the average number of PEG repeating units and to assess the presence of impurities.[3]
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity analysis and quantification. Due to the lack of a strong UV chromophore in m-PEG-DMG 2000, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are preferred.[3][4] These detectors provide a response that is more independent of the chemical properties of the analyte, allowing for accurate quantification of both the main component and potential impurities.[5] Reverse-phase HPLC methods are typically employed to separate m-PEG-DMG 2000 from related substances and degradation products.[4][6]
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for the validation of m-PEG-DMG 2000 purity and identity using NMR and HPLC.
Caption: Experimental workflow for m-PEG-DMG 2000 validation.
Experimental Protocols
¹H NMR Spectroscopy for Identity and Purity
This protocol is designed to confirm the chemical structure of m-PEG-DMG 2000 and identify potential impurities.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the m-PEG-DMG 2000 sample.
- Dissolve the sample in approximately 0.75 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters (Example for a 400 MHz spectrometer):
- Pulse Program: Standard ¹H single pulse sequence.
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 25 °C.
3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Integrate the characteristic peaks corresponding to the different protons of the m-PEG-DMG 2000 molecule.
- Analyze the spectrum for any unexpected signals that may indicate the presence of impurities.
RP-HPLC-CAD/ELSD for Purity and Quantification
This method is suitable for determining the purity of m-PEG-DMG 2000 and quantifying it in the presence of impurities.
1. Sample and Standard Preparation:
- Standard Solution: Prepare a stock solution of a well-characterized m-PEG-DMG 2000 reference standard at a concentration of 1 mg/mL in methanol or a suitable solvent mixture. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Prepare the m-PEG-DMG 2000 sample at a concentration of 1 mg/mL in the same solvent as the standard.
2. HPLC and Detector Parameters (Example):
- HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
- Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Methanol.
- Gradient Elution: A suitable gradient to separate the main peak from impurities (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 50 °C.
- Injection Volume: 10 µL.
- Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
3. Data Analysis:
- Integrate the peak areas of the chromatograms.
- Generate a calibration curve by plotting the peak area versus the concentration of the reference standard.
- Determine the concentration of m-PEG-DMG 2000 in the sample using the calibration curve.
- Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
Comparative Data
Table 1: ¹H NMR Chemical Shift Data for m-PEG-DMG 2000
| Protons | Chemical Shift (ppm) in CDCl₃ |
| Myristoyl terminal CH₃ | ~0.88 |
| Myristoyl (CH₂)n | ~1.25 |
| Myristoyl CH₂-C=O | ~2.30 |
| PEG methoxy (CH₃O-) | ~3.38 |
| PEG repeating units (-OCH₂CH₂O-) | ~3.64 |
| Glycerol backbone protons | ~4.1-4.3 and ~5.2 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument.
Table 2: HPLC Purity and Impurity Profile of m-PEG-DMG 2000
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥ 95.0% | HPLC-CAD/ELSD |
| Polydispersity (Mw/Mn) | ≤ 1.05 | GPC |
| Myr-OH | ≤ 1.00% | HPLC |
| mPEG-DOH-2K | ≤ 1.00% | HPLC |
| DMG-PEG-DMG-4K | ≤ 1.00% | GPC |
Source: Based on typical specifications found in commercial product data sheets.[7]
Comparison with Alternatives
While m-PEG-DMG 2000 is a widely used PEGylated lipid, concerns about potential immunogenicity have led to the development of alternatives.[8] The characterization of these alternatives also relies heavily on NMR and HPLC.
Table 3: Comparison of m-PEG-DMG 2000 and Alternative Lipid Excipients
| Excipient | Key Structural Feature | Analytical Validation Methods | Performance Aspects |
| m-PEG-DMG 2000 | Poly(ethylene glycol) chain | ¹H NMR for identity, HPLC-CAD/ELSD for purity and quantification. | Well-established, provides good stability, but potential for PEG-related immunogenicity.[8] |
| Polysarcosine (PSar) Lipids | Polypeptoid chain | ¹H NMR for structure confirmation, GPC for molecular weight and polydispersity. | Biocompatible, reduced immunogenicity compared to PEG.[8] |
| Poly(2-oxazoline) (POx) Lipids | Poly(2-oxazoline) chain | ¹H NMR for structural verification, HPLC for purity. | "Stealth" properties similar to PEG, may offer improved performance upon repeat dosing.[9][10] |
| Zwitterionic Lipids | Zwitterionic headgroup | ¹H NMR for identity, HPLC for purity and quantification. | Can enhance nanoparticle stability during nebulization and improve mRNA delivery.[11] |
The validation of these alternative polymers follows similar principles. ¹H NMR is used to confirm the presence of the characteristic monomer repeating units and the lipid anchor. HPLC, often coupled with mass spectrometry (MS) or CAD/ELSD, is employed to determine purity and identify any synthesis-related impurities.
Conclusion
The robust analytical characterization of m-PEG-DMG 2000 is essential for ensuring the quality, safety, and efficacy of LNP-based therapeutics. A combination of ¹H NMR and HPLC with non-UV detection provides a comprehensive assessment of the identity, purity, and impurity profile of this critical excipient. While NMR excels at structural confirmation, HPLC is the gold standard for quantitative purity analysis. As the field of drug delivery continues to innovate with alternative stealth polymers, these fundamental analytical techniques will remain indispensable for their characterization and quality control, ensuring that next-generation nanomedicines meet the highest standards.
References
- 1. Dmg-peg 2000 | 160743-62-4 | Benchchem [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. DMG-PEG2000 [handomchemicals.com]
- 8. blog.curapath.com [blog.curapath.com]
- 9. dahlmanlab.org [dahlmanlab.org]
- 10. Poly(2-methyl-2-oxazoline) as a polyethylene glycol alternative for lipid nanoparticle formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Assessing the Immunogenicity of DMG-PEG 2000 in Comparison to Other PEGylated Lipids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the immunogenic potential of excipients in lipid nanoparticle (LNP) formulations is paramount for the development of safe and effective therapeutics. Polyethylene glycol (PEG) conjugated lipids are critical components of LNPs, enhancing their stability and circulation time. However, these molecules are not immunologically inert and can trigger host immune responses, potentially impacting the efficacy and safety of the drug product. This guide provides an objective comparison of the immunogenicity of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) with other commonly used PEGylated lipids, supported by experimental data and detailed methodologies.
Executive Summary
DMG-PEG 2000 is a PEGylated lipid frequently used in LNP formulations, including the Moderna COVID-19 vaccine. Its immunogenicity profile, particularly in comparison to other PEGylated lipids like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000), is a subject of ongoing research. Key factors influencing the immunogenicity of PEGylated lipids include the nature of the lipid anchor, the length of the PEG chain, and the terminal group of the PEG molecule. Generally, PEGylated lipids can induce the production of anti-PEG antibodies (primarily IgM and IgG) and can lead to complement activation, which may cause hypersensitivity reactions and accelerated blood clearance (ABC) of the LNPs.
Comparative Immunogenicity Data
The following tables summarize quantitative data from various studies assessing the immunogenicity of different PEGylated lipids. It is important to note that these data are collated from multiple sources and may not be directly comparable due to variations in experimental models, LNP formulations, and analytical methods.
Table 1: Anti-PEG Antibody Production
| PEGylated Lipid | Animal Model | Dosage and Administration | Anti-PEG IgM Levels | Anti-PEG IgG Levels | Citation(s) |
| DMG-PEG 2000 | Rat | Multiple intravenous injections of LNP | Dose-dependent increase; higher and more persistent than low-dose groups.[1] | Dose-dependent increase.[1] | [1] |
| DSPE-PEG 2000 | Mouse | Subcutaneous injection of mRNA-LNP | Higher response compared to C8-Ceramide-PEG and ALC-0159 LNPs. | Not specified | [2] |
| C16-Ceramide-PEG | Mouse | Subcutaneous injection of mRNA-LNP | Higher response compared to C8-Ceramide-PEG and ALC-0159 LNPs. | Not specified | [2] |
| ALC-0159 (contains C14 lipid tail) | Mouse | Subcutaneous injection of mRNA-LNP | Lower response compared to C16-Ceramide-PEG and DSPE-PEG LNPs. | Not specified | [2] |
| Hydroxy-PEG | Not specified | LNP formulation | Least immunogenic among tested terminal groups. | Not specified | [3] |
| Methoxy-PEG (as in DMG-PEG 2000) | Not specified | LNP formulation | More immunogenic than hydroxy-PEG. | Not specified | [3] |
Table 2: Complement Activation
| PEGylated Lipid / LNP Formulation | Assay | Key Findings | Citation(s) |
| PEGylated Liposomes (general) | Measurement of SC5b-9, Bb, and C4d | Can activate the complement system.[4] | [4] |
| C16-PEGceramide LNPs | Measurement of C5a | Elevated complement activation upon repeated dosing (C5a levels of 348.7 U·mL⁻¹).[5] | [5] |
| Hydroxy-PEG Liposomes | In vitro complement activation assay | Activated the complement system in the presence of anti-PEG IgM.[6] | [6] |
Factors Influencing the Immunogenicity of PEGylated Lipids
The immune response to PEGylated lipids is multifactorial. Key structural and formulation parameters that dictate the immunogenic potential include:
-
Lipid Anchor: The hydrophobic lipid moiety that anchors the PEG chain to the LNP surface plays a crucial role. Lipids with shorter acyl chains, such as the dimyristoyl (C14) chains in DMG-PEG 2000, are reported to dissociate from the LNP surface more rapidly in vivo compared to those with longer chains like the distearoyl (C18) chains in DSPE-PEG 2000.[7] This faster shedding rate may lead to reduced exposure of the PEG moiety to the immune system, potentially resulting in lower anti-PEG antibody production.[8]
-
PEG Chain Length: The molecular weight of the PEG chain influences the "stealth" properties of the LNP. While longer PEG chains can provide better shielding from opsonization, they may also have a higher chance of inducing an immune response. PEG 2000 is considered optimal for many LNP applications.[9]
-
PEG Terminal Group: The functional group at the terminus of the PEG chain can impact immunogenicity. Studies have suggested that methoxy-terminated PEGs (like in DMG-PEG 2000) may be more immunogenic than hydroxyl-terminated PEGs.[3]
-
PEG Density on LNP Surface: The concentration of PEGylated lipids in the LNP formulation affects the surface density of PEG chains. A higher density can lead to a "brush" conformation, which is more effective at preventing protein adsorption and may reduce immune recognition.
Signaling Pathways and Experimental Workflows
Signaling Pathway of PEG-Induced Immunogenicity
The immune response to PEGylated lipids can be initiated through T-cell dependent or independent pathways, leading to the production of anti-PEG antibodies. These antibodies, particularly IgM, can then bind to subsequently administered PEGylated LNPs, activating the classical complement pathway. This leads to opsonization and rapid clearance of the LNPs by phagocytic cells, a phenomenon known as accelerated blood clearance (ABC).
References
- 1. Polyethylene glycol (PEG)-associated immune responses triggered by clinically relevant lipid nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress and Mitochondrial Damage in Dry Age-Related Macular Degeneration Like NFE2L2/PGC-1α -/- Mouse Model Evoke Complement Component C5a Independent of C3 [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The complement C3a-C3aR and C5a-C5aR pathways promote viability and inflammation of human retinal pigment epithelium cells by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated liposomes: immunological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.cas.org [web.cas.org]
Head-to-Head Study: A Comparative Analysis of LNP Formulations with m-PEG-DMG and ALC-0159
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. Among the key components, the PEGylated lipid, which provides a hydrophilic shield to enhance stability and circulation time, plays a pivotal role. This guide provides a head-to-head comparison of two widely used PEGylated lipids: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (m-PEG-DMG or DMG-PEG2000) and N,N-ditetradecylacetamide-2-PEG2000 (ALC-0159). These lipids are integral to the Moderna and Pfizer-BioNTech COVID-19 mRNA vaccines, respectively.[1][2][3] This analysis is based on a synthesis of available experimental data to aid researchers in the rational design of LNP formulations.
Executive Summary
Both m-PEG-DMG and ALC-0159 are PEGylated lipids with C14 lipid anchors, which are known to facilitate rapid dissociation from the LNP surface in vivo.[1][4] This "PEG-shedding" is believed to be advantageous for cellular uptake and endosomal escape, thereby enhancing the delivery of the nucleic acid payload.[5] While LNP formulations incorporating either of these PEG-lipids can be formulated to exhibit similar physicochemical properties, emerging evidence suggests that the choice between m-PEG-DMG and ALC-0159 can significantly influence the biological performance of the LNP, including transfection efficiency and immunogenicity.
A key finding in a comparative study was that in an LNP formulation based on the ionizable lipid ALC-0315, replacing ALC-0159 with DMG-PEG2000 resulted in a decreased trend in reporter gene expression (luminescence intensity).[6] This suggests that in certain formulations, ALC-0159 may confer superior performance.
Data Presentation: Physicochemical and Performance Characteristics
The following tables summarize the quantitative data on LNP formulations containing either m-PEG-DMG or ALC-0159. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a synthesis from multiple sources.
Table 1: Physicochemical Properties of LNP Formulations
| Parameter | LNP with m-PEG-DMG | LNP with ALC-0159 | Citation |
| Particle Size (Z-average) | 70 - 195 nm | 75 - 90 nm | [4][7] |
| Polydispersity Index (PDI) | Typically < 0.2 | Typically < 0.2 | [8] |
| Zeta Potential | Near-neutral | Near-neutral | [8] |
| mRNA Encapsulation Efficiency | > 90% | 95 - 100% | [7][8] |
Table 2: In Vitro and In Vivo Performance
| Performance Metric | LNP with m-PEG-DMG | LNP with ALC-0159 | Citation |
| In Vitro Transfection | Generally high, but in an ALC-0315 formulation, showed a decreased trend in expression compared to the ALC-0159 formulation. | Generally high; outperformed DMG-PEG2000 in an ALC-0315 based LNP formulation. | [6] |
| In Vivo Expression | The choice of PEG-lipid has been shown to significantly impact mRNA expression levels. | The choice of PEG-lipid has been shown to significantly impact mRNA expression levels. | [7] |
| Biodistribution | Significantly influenced by the PEG-lipid. | Significantly influenced by the PEG-lipid. | [7] |
| Immunogenicity (Anti-PEG) | The Moderna vaccine (containing DMG-PEG2000) has been associated with a more pronounced anti-PEG antibody response compared to the Pfizer-BioNTech vaccine (containing ALC-0159). | The Pfizer-BioNTech vaccine (containing ALC-0159) has been associated with a less pronounced anti-PEG antibody response compared to the Moderna vaccine. | [7] |
Experimental Protocols
Detailed methodologies for the formulation and characterization of LNPs are crucial for reproducibility and comparison across studies.
LNP Formulation using Microfluidic Mixing
This method is highly reproducible and allows for precise control over particle size.
-
Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid (e.g., ALC-0315), DSPC, Cholesterol, and the PEGylated lipid (m-PEG-DMG or ALC-0159) in absolute ethanol (B145695) at a concentration of 10-50 mg/mL. Gentle heating may be necessary for complete dissolution.
-
Prepare a mixed lipid stock solution in ethanol with the desired molar ratio of the components. A common molar ratio is approximately 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).
-
Dissolve the mRNA payload in a low pH buffer, such as 50 mM citrate (B86180) buffer at pH 4.0, to a final concentration of 0.1-1 mg/mL.
-
-
Microfluidic Mixing:
-
Prime a microfluidic mixing device (e.g., NanoAssemblr®) with ethanol and the aqueous buffer.
-
Load the lipid stock solution and the mRNA stock solution into separate syringes.
-
Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate mixing. The rapid change in solvent polarity causes the self-assembly of lipids and encapsulation of mRNA.
-
-
Purification and Concentration:
-
Immediately dilute the collected LNP solution with a neutral buffer like PBS (pH 7.4).
-
Use tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off membrane to remove ethanol, unencapsulated mRNA, and to concentrate the LNP formulation.
-
Key Characterization Techniques
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency: Quantified using a RiboGreen assay, comparing the fluorescence of the sample before and after lysis with a surfactant like Triton X-100.
Mandatory Visualization
LNP Formulation and Delivery Workflow
Caption: Workflow of LNP formulation and subsequent cellular delivery of mRNA.
Generalized Mechanism of LNP Cellular Uptake and Endosomal Escape
Caption: LNP cellular entry via endocytosis and subsequent endosomal escape of mRNA.
References
- 1. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. COVID-19 Vaccine Excipients,SM 102,ALC 0159,ALC 0315,mPEG2000 DMG,mPEG OH,mPEG CM,mPEG Acid,mPEG NH2 [sinopeg.com]
- 4. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering LNPs with polysarcosine lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Balancing Act: How PEG MW 2000 Optimizes Lipid Nanoparticle Performance
A comprehensive analysis of Polyethylene Glycol (PEG) molecular weight on the physicochemical and biological properties of Lipid Nanoparticles (LNPs), with a focus on the industry-standard PEG MW 2000.
In the rapidly advancing field of nanomedicine, particularly in the development of nucleic acid therapeutics like mRNA vaccines and siRNA therapies, the formulation of the delivery vehicle is as critical as the cargo itself. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, and their success hinges on a delicate balance of components. Among these, the PEGylated lipid is paramount, providing a hydrophilic shield that dictates the LNP's stability, circulation time, and cellular interaction. This guide provides a detailed comparison of how different PEG chain lengths, particularly the widely adopted PEG MW 2000, impact the crucial characteristics of LNPs.
The choice of PEG molecular weight (MW) is a critical parameter in LNP design, influencing everything from particle size to therapeutic efficacy. PEG MW 2000 has been widely adopted as it provides an optimal compromise between a prolonged circulation half-life and efficient gene delivery.[1] Shorter PEG chains (e.g., MW 1000 or less) may not offer sufficient steric hindrance to prevent the formation of a protein corona, which can lead to rapid clearance from the bloodstream.[1] Conversely, longer PEG chains (e.g., MW 5000 or more) can excessively shield the LNP, impeding its uptake by target cells and hindering the endosomal escape of its payload, a phenomenon often referred to as the "PEG dilemma".[1][2]
Comparative Analysis of LNP Characteristics by PEG Molecular Weight
The following tables summarize the quantitative impact of varying PEG molecular weights on key LNP attributes as reported in preclinical studies.
Table 1: Physicochemical Properties of LNPs with Different PEG-Lipid Chain Lengths
| PEG-Lipid (MW) | LNP Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DMG-PEG2000 | ~180 - 230[2] | ~0.18[3] | ~ -3[3] | ~90%[3] |
| DSPE-PEG2000 | ~120[3] | ~0.18[3] | ~ -3[3] | ~90%[3] |
| DMG-PEG5000 | Smaller than PEG2k formulations[4] | Slightly higher than PEG2k (<0.2)[4] | Not specified | Slightly lower than PEG2k (~90%)[4] |
Note: The lipid anchor (e.g., DMG, DSPE) also significantly influences these properties. Data is synthesized from multiple sources and may vary based on the full LNP composition and manufacturing process.
Table 2: In Vitro and In Vivo Performance of LNPs with Different PEG-Lipid Chain Lengths
| PEG-Lipid (MW) | In Vitro Transfection Efficiency | In Vivo Gene Expression | Circulation Half-life |
| DMG-PEG2000 | Optimal at ~1.5% molar ratio[2][5] | High, with optimal expression at 5% molar ratio[5] | Shorter than DSPE-PEG2000[6] |
| DSPE-PEG2000 | Lower in serum-containing media compared to DMG-PEG2000[6] | Lower than DMG-PEG2000[6] | Longer than DMG-PEG2000[7] |
| DMG-PEG5000 | Comparable or slightly higher than DMG-PEG2k[4] | Not specified | Not specified |
The Underlying Mechanisms: A Visual Guide
The interplay between PEG chain length and LNP fate is a multi-step process. The following diagrams illustrate these relationships.
Caption: Impact of PEG MW on LNP circulation and cellular uptake.
The length of the lipid anchor that conjugates the PEG to the LNP surface is another critical factor. Shorter lipid anchors (like the C14 in DMG-PEG2000) can lead to faster dissociation of the PEG-lipid from the LNP surface in vivo.[6] This "shedding" of the PEG shield can facilitate the adsorption of proteins like Apolipoprotein E (ApoE), which can then mediate uptake by hepatocytes in the liver.[3] In contrast, longer lipid anchors (like the C18 in DSPE-PEG2000) result in a more stable PEG coating, leading to longer circulation times but potentially reduced cellular uptake.[6][7]
Caption: Influence of PEG-lipid anchor length on LNP fate.
Experimental Protocols
The characterization of LNPs involves a suite of standard analytical techniques to determine their physicochemical properties and biological activity.
1. LNP Formulation: LNPs are typically prepared using a rapid mixing method, such as through a microfluidic device. An ethanol (B145695) phase containing the lipids (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is rapidly mixed with an aqueous phase containing the nucleic acid cargo at an acidic pH. The resulting mixture is then dialyzed against a neutral buffer (e.g., PBS) to form the final LNP suspension.
2. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Protocol: LNP samples are diluted in an appropriate buffer (e.g., PBS) to a suitable concentration. The sample is then placed in a cuvette and analyzed using a DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The size distribution and PDI (a measure of the broadness of the size distribution) are then calculated from these fluctuations.
3. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Protocol: LNP samples are diluted in a low ionic strength buffer. The sample is placed in a specialized cuvette containing electrodes. An electric field is applied, causing the charged particles to move. The velocity of this movement is measured by detecting the Doppler shift of a laser beam. The zeta potential, which is a measure of the magnitude of the electrostatic charge at the particle surface, is then calculated.
4. Encapsulation Efficiency Determination:
-
Method: Ribogreen Assay (for RNA).
-
Protocol: The total amount of RNA is measured in an LNP sample that has been lysed with a detergent (e.g., Triton X-100). The amount of unencapsulated, external RNA is measured in an intact LNP sample. The Ribogreen reagent, which fluoresces upon binding to RNA, is used for quantification. The encapsulation efficiency is calculated as: ((Total RNA - External RNA) / Total RNA) * 100%.
5. In Vitro Transfection Efficiency:
-
Protocol: Target cells are seeded in multi-well plates. LNPs encapsulating a reporter gene (e.g., luciferase or GFP) are added to the cells at various concentrations. After a defined incubation period (e.g., 24-48 hours), the cells are lysed, and the expression of the reporter protein is quantified using a luminometer or fluorescence microscopy/flow cytometry.
6. In Vivo Studies:
-
Protocol: Animal models (typically mice) are administered LNP formulations via a relevant route (e.g., intravenous injection). At specified time points, blood samples may be collected to determine the pharmacokinetic profile. Tissues are harvested to assess the biodistribution of the LNPs and the expression of the delivered gene (e.g., by measuring protein levels or reporter gene activity).
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 4. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vitro-In Vivo Landscape of m-PEG-DMG LNP Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translational gap between laboratory assays and whole-organism response is paramount. This guide provides an objective comparison of m-PEG-DMG lipid nanoparticle (LNP) performance in vitro and in vivo, supported by experimental data and detailed protocols. We delve into the critical role of m-PEG-DMG concentration, its comparison with other PEGylated lipids, and the resulting impact on the physicochemical properties and transfection efficacy of LNPs.
A recurring theme in LNP development is the discrepancy between in vitro and in vivo results. Studies consistently show that the optimal molar percentage of m-PEG-DMG for maximum transfection efficiency in cell culture is often lower than what is required for potent effects in animal models. This phenomenon, often termed the "PEG dilemma," arises from the dual role of the PEG-lipid. In vitro, lower PEG concentrations facilitate better cellular uptake. Conversely, in vivo applications demand higher PEGylation to ensure nanoparticle stability, prolong circulation times, and prevent rapid clearance by the mononuclear phagocyte system.[1][2][3]
Physicochemical Characterization: The Foundation of Performance
The molar ratio of m-PEG-DMG significantly influences the fundamental characteristics of LNPs, which in turn dictate their biological activity.
Table 1: Influence of m-PEG-DMG Molar Ratio on LNP Physicochemical Properties
| m-PEG-DMG (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0.1 - 1.5 | < 200 | < 0.2 | Positive, decreasing trend with increasing PEG | > 80% |
| 5.0 | > 200 | < 0.2 | Less positive | > 80% |
| 10.0 | > 200 | < 0.2 | Approaching neutral | Lowest, but still > 80% |
Data synthesized from multiple sources indicating general trends.[1][3][4] Increasing m-PEG-DMG content can lead to a slight increase in particle size and a notable decrease in zeta potential due to the shielding effect of the PEG chains.[1][5] While encapsulation efficiency generally remains high, it can be slightly compromised at higher PEG concentrations.[1]
In Vitro Performance: A Tale of Cellular Uptake
In controlled cell culture environments, the primary determinant of LNP efficacy is cellular uptake and subsequent endosomal escape.
Table 2: In Vitro Transfection Efficiency with Varying m-PEG-DMG Content
| m-PEG-DMG (mol%) | Cell Line | Relative Transfection Efficiency | Key Observation |
| 1.5 | HeLa, DC2.4 | Highest | Optimal for in vitro delivery due to enhanced cellular uptake.[1][2] |
| 5.0 | HeLa, DC2.4 | Lower than 1.5% | Decreased efficiency compared to the 1.5% formulation.[1] |
| 10.0 | HeLa, DC2.4 | Lowest | Significantly reduced transfection efficiency.[1] |
A bell-shaped relationship is often observed, with 1.5% DMG-PEG2000 showing optimal mRNA transfection in vitro.[1][2] This is attributed to a balance between nanoparticle stability and efficient cellular internalization.
In Vivo Performance: The Importance of Systemic Circulation
In a complex biological system, LNP performance is heavily influenced by factors such as stability in the bloodstream and biodistribution.
Table 3: In Vivo Gene Expression with Varying m-PEG-DMG Content
| m-PEG-DMG (mol%) | Administration Route | Primary Organ of Expression | Relative Gene Expression | Key Observation |
| 1.5 | Intravenous | Liver, Spleen | Lower | Rapid clearance limits bioavailability.[3] |
| 5.0 | Intravenous | Liver, Spleen | Highest | Improved stability and circulation lead to maximal expression.[1][2] |
| 10.0 | Intravenous | Liver, Spleen | Lower than 5.0% | Excessive PEGylation may hinder cellular uptake at the target site.[1] |
The optimal m-PEG-DMG content for in vivo transgene expression is typically higher (around 5%) than for in vitro transfection.[1][2] This highlights the trade-off between systemic circulation and cellular uptake.
Comparative Performance: m-PEG-DMG vs. Other PEG-Lipids
The choice of the PEG-lipid anchor can significantly impact LNP performance. DMG-PEG, with its C14 acyl chains, is often compared to lipids with longer chains like DSG-PEG (C18) and DSPE-PEG (C18).
Table 4: Performance Comparison of LNPs with Different PEG-Lipids
| PEG-Lipid | Acyl Chain Length | In Vitro Transfection Efficacy | In Vivo Performance | Key Characteristic |
| DMG-PEG | C14 | Higher | Higher | Faster desorption from LNP surface, potentially enhancing cellular uptake.[6][7][8] |
| DSG-PEG | C18 | Lower | Lower | Slower desorption, leading to longer circulation but potentially reduced cellular interaction.[6][7][8] |
| DSPE-PEG | C18 | Lower | Lower | Prolonged circulation time, but can decrease endosomal escape and LNP internalization.[6][9] |
Studies consistently demonstrate that LNPs formulated with DMG-PEG outperform those with longer-chain PEG-lipids like DSG-PEG in both in vitro and in vivo settings, regardless of the ionizable lipid used.[6][7][8]
Experimental Workflows and Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols are crucial.
LNP Formulation and Characterization Workflow
References
- 1. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of m-PEG-DMG (MW 2000): A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like m-PEG-DMG (MW 2000) is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedural information for the safe disposal of m-PEG-DMG (MW 2000), ensuring compliance and minimizing environmental impact.
M-PEG-DMG (MW 2000), or 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, is a lipid excipient frequently used in the formulation of lipid nanoparticles (LNPs) for RNA delivery. While some safety data sheets (SDS) classify it as non-hazardous, others label it as toxic and a moderate to severe irritant to the skin and eyes[1][2]. Due to the potential for irritation and the fact that its toxicological properties are not fully known, it is imperative to handle and dispose of this compound with care[1].
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling m-PEG-DMG (MW 2000)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes and dust[1][2]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Recommended, especially when handling the powder form, to avoid inhalation[1][3]. |
| Body Protection | Laboratory coat or impervious clothing | To protect against skin exposure[2]. |
Step-by-Step Disposal Procedure
The guiding principle for the disposal of m-PEG-DMG (MW 2000) is to adhere to local, state, and federal regulations[3][4]. The following is a general procedural workflow that should be adapted to your institution's specific guidelines.
Experimental Protocol for Disposal:
-
Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department to understand the specific local and national guidelines for chemical waste disposal.
-
Waste Segregation: Do not mix m-PEG-DMG (MW 2000) waste with other waste streams. It should be segregated as a chemical waste. Be mindful of incompatibilities with strong acids, strong bases, and strong oxidizing or reducing agents[2].
-
Container Selection: Choose a waste container that is chemically compatible and can be securely sealed. The container should be in good condition and free of contamination.
-
Waste Transfer: Carefully transfer the m-PEG-DMG (MW 2000) waste into the designated container. If handling the powder form, do this in a well-ventilated area or a chemical fume hood to minimize inhalation risk[3]. For solutions, pour carefully to avoid splashing.
-
Secure Sealing: Once the waste has been transferred, seal the container tightly to prevent any leaks or spills.
-
Clear Labeling: Label the waste container clearly with the full chemical name ("m-PEG-DMG (MW 2000)"), the approximate quantity, and any relevant hazard warnings.
-
Temporary Storage: Store the sealed and labeled container in a designated, secure chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by a certified chemical waste disposal company, as coordinated through your EHS department.
Accidental Release Measures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
References
Personal protective equipment for handling m-PEG-DMG (MW 2000)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling m-PEG-DMG (MW 2000). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify m-PEG-DMG (MW 2000) as not a hazardous substance, it is crucial to handle it with care as the toxicological properties are not fully known. Some sources indicate it may cause respiratory irritation and is a moderate to severe irritant to the skin and eyes.[1][2] Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
The selection of appropriate PPE depends on the specific laboratory task. The following table summarizes the recommended PPE for handling m-PEG-DMG (MW 2000).
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Powder | Chemical fume hood or ventilated enclosure | Safety goggles with side-shields or face shield[3][4] | Chemical-resistant gloves (e.g., nitrile), consider double-gloving[5][6] | Lab coat or impervious clothing[3] | NIOSH/MSHA-approved respirator (e.g., N95 or higher)[2] |
| Preparing Solutions | Chemical fume hood | Safety goggles[4] | Chemical-resistant gloves (e.g., nitrile)[3] | Lab coat | Not generally required if handled in a fume hood |
| General Laboratory Use | Well-ventilated area[1] | Safety glasses with side shields[4] | Chemical-resistant gloves (e.g., nitrile) | Lab coat | Not generally required |
PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with m-PEG-DMG (MW 2000).
Operational Plans: Step-by-Step Guidance
Handling of Solid m-PEG-DMG (MW 2000)
-
Preparation : Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily available.
-
Personal Protective Equipment : At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a good initial choice), and safety goggles.[3][4] When weighing or transferring powder where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.[2]
-
Weighing and Transfer : Conduct all weighing and transfer of solid m-PEG-DMG inside a chemical fume hood to minimize inhalation exposure.[1] Avoid creating dust.
-
Cleaning : After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate the work area.
Preparation of m-PEG-DMG (MW 2000) Solutions
-
Solvent Selection : m-PEG-DMG (MW 2000) is soluble in ethanol (B145695) and chloroform.[7] Be aware of the hazards associated with the chosen solvent and take appropriate precautions.
-
Dissolving : Add the solid m-PEG-DMG to the solvent in a chemical fume hood. Stir gently to dissolve, avoiding splashing.
-
Storage : Store solutions in tightly sealed containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] Recommended storage for the powder is at -20°C.[8]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate : Evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
PPE : Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
Disposal Plan
Dispose of m-PEG-DMG (MW 2000) and any contaminated materials in accordance with local, state, and federal regulations.[1] As it is a non-toxic and environmentally harmless chemical, it may in some jurisdictions be disposed of with regular solid waste, but it is imperative to confirm with your institution's environmental health and safety department.[9] Do not dispose of down the drain or into the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 7. bio-techne.com [bio-techne.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Reddit - The heart of the internet [reddit.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
